3-hydroxyundecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H56N7O18P3S |
|---|---|
Molecular Weight |
951.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyundecanethioate |
InChI |
InChI=1S/C32H56N7O18P3S/c1-4-5-6-7-8-9-10-20(40)15-23(42)61-14-13-34-22(41)11-12-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48) |
InChI Key |
JIOGXINZSOQEGE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyundecanoyl-CoA in Mitochondrial Beta-Oxidation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial beta-oxidation is a critical catabolic process for energy production from fatty acids. While the metabolism of even-chain fatty acids is well-documented, odd-chain fatty acids, such as undecanoic acid (C11), present a unique metabolic pathway culminating in both acetyl-CoA and propionyl-CoA. This guide provides a detailed examination of the mitochondrial beta-oxidation of undecanoic acid, with a specific focus on the formation, processing, and significance of the key intermediate, 3-hydroxyundecanoyl-CoA. We will explore the enzymatic steps, present available quantitative data, detail relevant experimental protocols for its study, and illustrate the core pathways and workflows using diagrams. This document serves as a technical resource for professionals investigating fatty acid metabolism, metabolic disorders, and therapeutic interventions targeting these pathways.
Introduction to Odd-Chain Fatty Acid Metabolism
Fatty acids are a major source of energy, particularly during periods of fasting or prolonged exercise. They are broken down in the mitochondria through a process called beta-oxidation.[1] Most dietary and stored fatty acids have an even number of carbon atoms.[2] However, odd-chain fatty acids (OCFAs), though less common, are found in the human diet (e.g., dairy fats) and can also be synthesized endogenously.[2][3]
Undecanoic acid (C11), a medium-chain fatty acid, serves as a model for OCFAs.[4] Its catabolism follows the canonical beta-oxidation spiral but yields different end products compared to its even-chain counterparts. The final cycle of OCFAs breakdown produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][6] This propionyl-CoA can be converted to succinyl-CoA, an anaplerotic intermediate that replenishes the Tricarboxylic Acid (TCA) cycle.[2][7] Understanding the intermediates of this pathway, such as this compound, is crucial for a complete picture of cellular energy homeostasis and for studying metabolic disorders linked to fatty acid oxidation.
The Core Pathway: Mitochondrial Beta-Oxidation of Undecanoyl-CoA
Before entering the beta-oxidation spiral, undecanoic acid must be activated in the cytoplasm and transported into the mitochondrial matrix.
-
Activation: Undecanoic acid is converted to undecanoyl-CoA by a long-chain-fatty-acid—CoA ligase on the outer mitochondrial membrane.
-
Transport: As a medium-chain fatty acid, undecanoyl-CoA can cross the inner mitochondrial membrane, often facilitated by the carnitine shuttle system, similar to long-chain fatty acids.[1]
Once inside the matrix, undecanoyl-CoA undergoes four recurring enzymatic reactions. This compound is the product of the second step in the first cycle.
The Four Steps of the First Beta-Oxidation Cycle:
-
Dehydrogenation: Undecanoyl-CoA is oxidized by an Acyl-CoA Dehydrogenase, creating a double bond between the alpha (C2) and beta (C3) carbons. This reaction produces trans-Δ²-enoyl-CoA (trans-2-undecenoyl-CoA) and reduces FAD to FADH₂.[8] Given its chain length, this step is primarily catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[5]
-
Hydration: An enoyl-CoA hydratase (also known as crotonase) adds a water molecule across the double bond of trans-2-undecenoyl-CoA.[9][10] This hydration is stereospecific and results in the formation of L-3-hydroxyundecanoyl-CoA .[10]
-
Oxidation: The hydroxyl group of L-3-hydroxyundecanoyl-CoA is oxidized to a keto group by L-3-hydroxyacyl-CoA dehydrogenase (HADH).[11][12] This reaction is NAD⁺-dependent, producing NADH, and yields 3-ketoundecanoyl-CoA. The enzyme responsible typically has broad specificity for short to medium chain lengths.[13][14]
-
Thiolytic Cleavage: A molecule of Coenzyme A (CoA-SH) is used by beta-ketothiolase to cleave 3-ketoundecanoyl-CoA.[5] This step releases the first two-carbon unit as acetyl-CoA and a shortened acyl-CoA (nonanoyl-CoA, C9), which then re-enters the beta-oxidation spiral.
This four-step cycle repeats, shortening the acyl-chain by two carbons in each iteration. For undecanoyl-CoA (C11), this process occurs four times, yielding four molecules of acetyl-CoA and a final three-carbon molecule, propionyl-CoA.[5]
Enzymology and Quantitative Data
The enzymes of mitochondrial beta-oxidation exhibit specificity based on the chain length of the fatty acyl-CoA substrate.[7] For undecanoyl-CoA (C11), the key enzymes are those with optimal activity for medium-chain substrates.
| Enzyme | Abbreviation | Substrate (in C11 pathway) | Product | Cofactor |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | Undecanoyl-CoA | trans-2-Undecenoyl-CoA | FAD |
| Enoyl-CoA Hydratase (Crotonase) | ECH | trans-2-Undecenoyl-CoA | L-3-Hydroxyundecanoyl-CoA | None |
| L-3-Hydroxyacyl-CoA Dehydrogenase | HADH / M/SCHAD | L-3-Hydroxyundecanoyl-CoA | 3-Ketoundecanoyl-CoA | NAD⁺ |
| 3-Ketoacyl-CoA Thiolase | MCKAT | 3-Ketoundecanoyl-CoA | Nonanoyl-CoA + Acetyl-CoA | CoA-SH |
| Table 1: Key enzymes involved in the initial beta-oxidation cycle of undecanoyl-CoA. |
Specific kinetic data for C11 substrates are sparse in the literature. However, data for related medium-chain substrates provide a reasonable approximation of enzyme behavior. Enoyl-CoA hydratase, for instance, is known to have a very high reaction rate that decreases as the carbon chain length increases from C4 to C16.[15] Similarly, 3-hydroxyacyl-CoA dehydrogenase (HAD) shows a preference for medium-chain substrates.[14]
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 28 | 6200 | Aeromonas caviae[16] |
| Enoyl-CoA Hydratase | 2-Hexenoyl-CoA (C6) | 12 | 1800 | Aeromonas caviae[16] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | ~10-50 | Varies | Human/Bovine |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA (C10) | ~10-50 | Varies | Human/Bovine |
| Table 2: Representative kinetic data for beta-oxidation enzymes with medium-chain substrates. Note: Specific data for C11 substrates are not readily available. |
Fate of the Final Oxidation Products
The complete beta-oxidation of one molecule of undecanoyl-CoA yields 4 molecules of acetyl-CoA and 1 molecule of propionyl-CoA .
-
Acetyl-CoA: Enters the TCA cycle, where it is oxidized to CO₂, generating ATP, NADH, and FADH₂.[17]
-
Propionyl-CoA: Undergoes a separate three-step enzymatic conversion to become succinyl-CoA, an intermediate of the TCA cycle.[2][18] This conversion requires the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and the vitamin B12-dependent methylmalonyl-CoA mutase.[2][7]
Experimental Protocols
Studying the metabolism of this compound requires specialized techniques to measure enzyme activity, mitochondrial function, and metabolite levels.
Protocol 1: Measurement of Mitochondrial Respiration with Undecanoate
This protocol uses high-resolution respirometry to measure oxygen consumption rates in isolated mitochondria or permeabilized cells when supplied with an odd-chain fatty acid substrate.[19][20]
Objective: To determine the capacity of mitochondria to oxidize undecanoate and to identify potential defects in the pathway.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., liver, heart, skeletal muscle) using differential centrifugation.
-
Substrate Preparation: Prepare a solution of L-undecanoylcarnitine (the carnitine ester is required for transport into the mitochondria by CPT2) and malate (B86768). Malate is included to replenish CoA and prevent the accumulation of acetyl-CoA, which would inhibit the thiolase reaction.[20]
-
Respirometry Assay:
-
Add isolated mitochondria to the respirometer chamber containing a respiration buffer.
-
Measure the basal respiration rate (LEAK state).
-
Inject L-undecanoylcarnitine and malate to initiate fatty acid oxidation.
-
Add ADP to stimulate ATP synthesis and measure the maximal oxidative phosphorylation (OXPHOS) capacity.
-
Optionally, use inhibitors like etomoxir (B15894) (CPT1 inhibitor) to confirm that the observed respiration is due to fatty acid oxidation.[21]
-
-
Data Analysis: Calculate the respiratory control ratio (RCR) and substrate-specific oxygen flux to assess mitochondrial coupling and oxidative capacity.
Protocol 2: In Vitro Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
Objective: To directly measure the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) using its C11 substrate.
Methodology:
-
Substrate Synthesis: Chemically or enzymatically synthesize L-3-hydroxyundecanoyl-CoA. This is a critical and often challenging step.
-
Enzyme Source: Use purified recombinant HADH or a mitochondrial lysate from a relevant tissue.
-
Spectrophotometric Assay:
-
Prepare a reaction buffer containing phosphate (B84403) buffer, NAD⁺, and the enzyme source.
-
Initiate the reaction by adding the L-3-hydroxyundecanoyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[11]
-
-
Data Analysis: Calculate the rate of NADH production to determine the specific activity of the enzyme (e.g., in nmol/min/mg protein). Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS
Objective: To measure the intracellular concentration of this compound and other acyl-CoA intermediates.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., hepatocytes, fibroblasts) and incubate them with undecanoic acid for a specified period.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction.
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using liquid chromatography (LC), typically reverse-phase.
-
Detect and quantify the specific molecules using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard for a related acyl-CoA should be used for accurate quantification.
-
-
Data Analysis: Determine the concentration of this compound and other intermediates (e.g., undecanoyl-CoA, nonanoyl-CoA) to assess metabolic flux and identify potential enzymatic bottlenecks.
Significance in Research and Drug Development
-
Inborn Errors of Metabolism: Deficiencies in enzymes like MCAD or LCHAD disrupt beta-oxidation, leading to the accumulation of specific acylcarnitines and toxic intermediates.[8][22] Studying the metabolism of undecanoate can help diagnose and understand the pathophysiology of these disorders.
-
Anaplerotic Therapy: OCFAs, such as those found in triheptanoin (B1683035) (a triglyceride of C7 fatty acid), are used as a therapeutic strategy for some metabolic disorders.[22] They provide an alternative energy source and replenish TCA cycle intermediates via propionyl-CoA, bypassing the defective enzyme. Understanding the complete pathway of OCFAs like undecanoic acid is vital for designing and evaluating such therapies.
-
Drug Discovery: Inhibitors of fatty acid oxidation are being investigated for various conditions, including cancer and heart disease.[23][24] A detailed understanding of intermediates like this compound is essential for developing specific and effective enzyme inhibitors.
Conclusion
This compound is a pivotal, yet often overlooked, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its formation and subsequent oxidation are catalyzed by a suite of medium-chain specific enzymes, leading to the production of both acetyl-CoA for immediate energy use and propionyl-CoA for anaplerotic replenishment of the TCA cycle. While specific quantitative data for C11 substrates remain an area for further research, established experimental protocols can be adapted to probe this pathway in detail. A thorough understanding of the metabolism of this compound is indispensable for researchers and clinicians in the fields of metabolism, genetic disorders, and therapeutic development.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. aocs.org [aocs.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. KEGG ENZYME: 1.1.1.35 [genome.jp]
- 14. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid beta oxidation | Abcam [abcam.com]
- 18. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]
- 23. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 24. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
The Biological Significance of 3-Hydroxyundecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyundecanoyl-CoA is a pivotal, yet often overlooked, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. As a medium-chain 3-hydroxyacyl-CoA, its efficient processing is crucial for energy homeostasis, particularly during periods of fasting. This technical guide provides a comprehensive overview of the biological role of this compound, delving into its metabolic context, the enzymes governing its transformation, and its clinical relevance. Detailed experimental protocols for its study and visualizations of the pertinent metabolic pathways are included to facilitate further research and drug development efforts targeting fatty acid oxidation disorders.
Introduction
This compound is a chiral molecule that exists as an intermediate in the catabolism of undecanoic acid (C11), a medium-chain fatty acid. Its primary biological role is within the mitochondrial fatty acid beta-oxidation spiral. This pathway is a major source of metabolic energy, especially in tissues with high energy demands such as the heart and skeletal muscle, during periods of fasting or prolonged exercise. The complete oxidation of odd-chain fatty acids, like undecanoic acid, yields acetyl-CoA molecules that enter the citric acid cycle, and a terminal propionyl-CoA, which can be converted to succinyl-CoA and also enter the citric acid cycle. The proper functioning of this pathway is critical, and defects in the enzymes that process intermediates like this compound can lead to serious metabolic disorders.
Metabolic Pathway: Beta-Oxidation of Undecanoic Acid
The catabolism of undecanoic acid to this compound and its subsequent conversion is a multi-step process occurring within the mitochondrial matrix.
-
Activation and Transport: Undecanoic acid is first activated to undecanoyl-CoA in the cytoplasm. It is then transported into the mitochondrial matrix.
-
First Dehydrogenation: Undecanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the alpha and beta carbons to form trans-Δ²-undecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of trans-Δ²-undecenoyl-CoA, yielding L-3-hydroxyundecanoyl-CoA.
-
Second Dehydrogenation: L-3-hydroxyundecanoyl-CoA is then oxidized by a medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD). This reaction converts the hydroxyl group at the beta-carbon to a keto group, forming 3-ketoundecanoyl-CoA, and reduces NAD+ to NADH.
-
Thiolysis: Finally, β-ketothiolase cleaves 3-ketoundecanoyl-CoA, releasing a molecule of acetyl-CoA and nonanoyl-CoA. Nonanoyl-CoA then re-enters the beta-oxidation spiral.
This cycle repeats until the final three carbons are released as propionyl-CoA.
Enzymology
The key enzyme responsible for the conversion of this compound is medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) , encoded by the HADH gene. This enzyme exhibits broad substrate specificity, acting on 3-hydroxyacyl-CoAs with chain lengths from C4 to C16.
Quantitative Data
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxydecanoyl-CoA | C10 | ~5 | ~150 |
| 3-Hydroxydodecanoyl-CoA | C12 | ~5 | ~120 |
| 3-Hydroxytetradecanoyl-CoA | C14 | ~5 | ~90 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | ~5 | ~60 |
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various medium to long-chain substrates. Data are approximated from published studies for illustrative purposes.[1]
The data indicates that while the affinity (Km) for medium to long-chain substrates is relatively constant, the maximal velocity (Vmax) decreases as the chain length increases beyond C10.[2] This suggests that this compound is likely an efficient substrate for M/SCHAD.
Clinical Relevance
Deficiency of M/SCHAD is a rare autosomal recessive disorder of fatty acid oxidation.[3] This deficiency impairs the body's ability to break down medium and short-chain fatty acids for energy, leading to an accumulation of 3-hydroxyacyl-CoA intermediates, including this compound. Clinical manifestations are often triggered by periods of fasting or illness and can include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[3][4] Diagnosis often involves newborn screening and can be confirmed by measuring acylcarnitine profiles in the blood and organic acids in the urine, followed by enzymatic and molecular genetic testing.[5] The measurement of 3-hydroxy fatty acids in patient plasma is a valuable tool for identifying defects in this pathway.[6]
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule. The regulation of major metabolic transcription factors like peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) is influenced by the overall flux of fatty acids and the levels of long-chain fatty acids or their derivatives, rather than specific medium-chain intermediates.[7][8] However, dysregulation of fatty acid oxidation due to enzyme deficiencies can indirectly impact these signaling pathways, contributing to the pathophysiology of these disorders.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from a general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs.[9]
Materials:
-
trans-2-Undecenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase
-
Enoyl-CoA hydratase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
Procedure:
-
Acyl-CoA Synthesis: In a reaction vessel, combine trans-2-undecenoic acid, CoA, and ATP in the reaction buffer.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at 37°C for 1-2 hours to form trans-2-undecenoyl-CoA.
-
Hydration: To the reaction mixture containing trans-2-undecenoyl-CoA, add enoyl-CoA hydratase.
-
Incubate at 37°C for an additional 1-2 hours. The enoyl-CoA hydratase will catalyze the hydration of the double bond to form L-3-hydroxyundecanoyl-CoA.
-
Purification: The synthesized this compound can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Spectrophotometric Assay for M/SCHAD Activity
This protocol is a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity by monitoring the reduction of NAD⁺.[10]
Materials:
-
L-3-Hydroxyundecanoyl-CoA (substrate)
-
NAD⁺
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
Enzyme source (e.g., purified M/SCHAD, cell lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.
-
Add the enzyme source to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding L-3-hydroxyundecanoyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial rate of the reaction is proportional to the enzyme activity. The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
GC-MS Analysis of 3-Hydroxyundecanoic Acid
This protocol outlines the general steps for the analysis of 3-hydroxy fatty acids from biological samples after hydrolysis of the CoA ester.[11][12]
Materials:
-
Biological sample (e.g., plasma, cell culture media)
-
Internal standard (e.g., stable isotope-labeled 3-hydroxyundecanoic acid)
-
Reagents for hydrolysis (e.g., NaOH), acidification (e.g., HCl), extraction (e.g., ethyl acetate), and derivatization (e.g., BSTFA with TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To the biological sample, add the internal standard.
-
Hydrolysis: Hydrolyze the acyl-CoA esters to free fatty acids by adding a strong base (e.g., NaOH) and heating.
-
Acidification and Extraction: Acidify the sample with a strong acid (e.g., HCl) and extract the fatty acids into an organic solvent (e.g., ethyl acetate).
-
Drying and Derivatization: Evaporate the organic solvent and derivatize the fatty acids to make them volatile for GC analysis (e.g., using BSTFA with TMCS to form trimethylsilyl (B98337) esters).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The 3-hydroxy fatty acids will be separated based on their retention times and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conclusion
This compound is a key metabolic intermediate in the beta-oxidation of odd-chain fatty acids. Its efficient processing by M/SCHAD is vital for maintaining energy balance. While its direct role in cell signaling is not yet established, the study of this molecule and its associated enzymes is crucial for understanding and developing therapies for inherited metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biological significance of this compound and its role in health and disease.
References
- 1. Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Genotype and residual enzyme activity in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: Are predictions possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
The Pivotal Role of 3-Hydroxyundecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyundecanoyl-CoA is a critical, yet often overlooked, intermediate in the metabolism of odd-chain fatty acids. Positioned at the crossroads of mitochondrial and peroxisomal β-oxidation as well as fatty acid elongation, its metabolic fate has significant implications for cellular energy homeostasis and signaling. This technical guide provides an in-depth exploration of the function of this compound, detailing its enzymatic regulation, metabolic pathways, and emerging role as a signaling molecule. We present structured quantitative data, comprehensive experimental protocols, and detailed pathway diagrams to serve as a foundational resource for researchers in metabolism, drug discovery, and biomedical science.
Core Function in Fatty Acid Metabolism
This compound is an integral intermediate in the catabolism and anabolism of undecanoic acid (C11), a medium odd-chain fatty acid. Its primary functions lie within two fundamental metabolic processes: β-oxidation and fatty acid elongation.
Role in β-Oxidation
During the breakdown of undecanoyl-CoA, this compound is formed in the third step of the β-oxidation spiral. This process occurs in both mitochondria and peroxisomes. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of L-3-hydroxyundecanoyl-CoA to 3-ketoundecanoyl-CoA.[1][2] This reaction is a crucial step in shortening the fatty acid chain by two carbons, ultimately yielding acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle for energy production. Deficiencies in medium-chain 3-hydroxyacyl-CoA dehydrogenase can lead to metabolic disorders characterized by the accumulation of 3-hydroxy fatty acid intermediates.
Role in Fatty Acid Elongation
Conversely, this compound is also an intermediate in the fatty acid elongation pathway, a process that occurs in the endoplasmic reticulum and mitochondria. In this pathway, the reduction of 3-ketoundecanoyl-CoA, catalyzed by 3-ketoacyl-CoA reductase, forms this compound. Subsequently, 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a double bond, and the cycle continues to elongate the fatty acid chain.
Enzymatic Regulation
The metabolism of this compound is tightly regulated by the activity of 3-hydroxyacyl-CoA dehydrogenases (HADHs). These enzymes exhibit substrate specificity based on the acyl chain length. Medium-chain specific HADHs are most active with substrates like this compound.[1][3] The kinetic parameters of these enzymes, such as Kₘ and Vₘₐₓ, dictate the flux of undecanoic acid through the β-oxidation pathway.
Signaling Function of Medium-Chain 3-Hydroxy Fatty Acids
Recent evidence highlights that medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs), including the de-esterified form of this compound (3-hydroxyundecanoic acid), are not merely metabolic intermediates but also act as signaling molecules.
GPR84 Receptor Activation
MC-3-OH-FAs are endogenous ligands for the G protein-coupled receptor 84 (GPR84), which is primarily expressed on immune cells such as macrophages, neutrophils, and microglia.[4][5][6] Activation of GPR84 by these lipids initiates a pro-inflammatory signaling cascade.
Downstream Signaling Pathways
Upon ligand binding, GPR84 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5] This activation also stimulates downstream pathways including the MAP kinase and PI3K-Akt signaling cascades.[4][5] These pathways are critical regulators of cellular functions such as cytokine production, cell migration, and survival.[4] The activation of GPR84 can amplify the inflammatory response by enhancing the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
Quantitative Data
While specific quantitative data for this compound is not extensively available, the following table summarizes representative kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase with various medium-chain substrates, which provides an approximation of the enzymatic handling of C11 substrates.
| Substrate (L-3-hydroxyacyl-CoA) | Kₘ (µM) | Relative Vₘₐₓ (%) | Source |
| 3-Hydroxydecanoyl-CoA (C10) | 5.2 | 100 | [3] |
| 3-Hydroxydodecanoyl-CoA (C12) | 4.8 | 85 | [3] |
| 3-Hydroxytetradecanoyl-CoA (C14) | 4.5 | 60 | [3] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of medium-chain 3-hydroxyacyl-CoAs in biological matrices.
5.1.1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the tissue homogenate or cell lysate onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5.1.2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
5.1.3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺, and the characteristic product ion results from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy: Optimize for the specific analyte.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This coupled assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase using a spectrophotometer.
5.2.1. Reagents
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0.
-
NAD⁺ solution: 10 mM in assay buffer.
-
3-Ketoacyl-CoA thiolase: 1 mg/mL in assay buffer.
-
Coenzyme A (CoASH) solution: 2 mM in assay buffer.
-
Substrate: L-3-hydroxyundecanoyl-CoA solution (synthesis may be required or commercially sourced if available).
5.2.2. Procedure
-
In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NAD⁺ solution, 20 µL of 3-ketoacyl-CoA thiolase, and 20 µL of CoASH solution.
-
Add 50 µL of the enzyme sample (e.g., mitochondrial extract).
-
Incubate at 30°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of the L-3-hydroxyundecanoyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Visualizations
Metabolic Pathways
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of 3-Hydroxyundecanoyl-CoA and 3-Hydroxyacyl-CoA Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) and its interaction with the medium-chain substrate, 3-hydroxyundecanoyl-CoA. HADH is a pivotal enzyme in the mitochondrial fatty acid β-oxidation pathway, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs. Its function is critical for energy homeostasis, particularly from lipid metabolism. Deficiencies in HADH activity are linked to significant metabolic disorders, including familial hyperinsulinemic hypoglycemia. This document details the molecular mechanism of HADH, presents its kinetic parameters with various substrates, outlines robust experimental protocols for its study, and explores its broader clinical and therapeutic relevance.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
3-Hydroxyacyl-CoA dehydrogenase (HADH), also known as medium- and short-chain L-3-hydroxyacyl-coenzyme A dehydrogenase (M/SCHAD), is an essential enzyme in cellular metabolism.[1][2] Encoded by the HADH gene located on chromosome 4q22-q26, this protein functions as a homodimer within the mitochondrial matrix.[3][4] HADH catalyzes the third step of the mitochondrial fatty acid β-oxidation spiral, a critical pathway for converting fats into energy.[5][6][7] The enzyme specifically facilitates the oxidation of the hydroxyl group on the third carbon of L-3-hydroxyacyl-CoA substrates to a keto group, a reaction that is coupled with the reduction of NAD+ to NADH.[5][8]
The substrates for HADH vary in acyl chain length, with the enzyme demonstrating the highest activity towards medium-chain (C6-C12) and short-chain (C4) fatty acids.[9][10][11] this compound, a C11 medium-chain fatty acyl-CoA, represents a key substrate for understanding the enzyme's specificity and function. Dysregulation or deficiency of HADH prevents the proper metabolism of these fatty acids, leading to their accumulation and subsequent cellular damage, particularly to the liver, heart, and muscles.[1][9] This can result in severe clinical manifestations such as hypoglycemia (low blood sugar), hyperinsulinism (abnormally high insulin (B600854) levels), lethargy, and in some cases, life-threatening complications.[1][9][12]
Given its central role in energy metabolism and its implication in human disease, a thorough understanding of HADH's structure, function, and kinetics is paramount for researchers and professionals in drug development.
Molecular Interaction and Catalytic Mechanism
The catalytic function of HADH is dependent on its specific three-dimensional structure and the precise arrangement of amino acid residues within its active site. The enzyme is an oxidoreductase that binds both its acyl-CoA substrate and the NAD+ cofactor.[5]
The widely accepted catalytic mechanism involves a conserved glutamate-histidine (Glu-His) diad that acts in concert to deprotonate the 3-hydroxyl group of the substrate.[13] This process is followed by a hydride transfer from the substrate's C3 carbon to the C4 position of the NAD+ nicotinamide (B372718) ring, resulting in the formation of 3-ketoacyl-CoA and NADH.[13]
The reaction can be summarized as: (S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-oxoacyl-CoA + NADH + H+ [5]
The substrate-binding pocket of HADH confers its specificity for medium- to short-chain acyl-CoAs. While it can process substrates ranging from C4 to C16, its efficiency is highest with medium-chain variants.[4] This preference is a crucial aspect of its biological role, bridging the metabolism of fatty acids that are too long for short-chain specific enzymes but shorter than those handled exclusively by the large mitochondrial trifunctional protein (MTP).
Role in Mitochondrial Fatty Acid β-Oxidation
Mitochondrial β-oxidation is a four-step cyclical process that sequentially shortens a fatty acyl-CoA molecule by two carbons in each cycle, releasing acetyl-CoA, FADH2, and NADH. HADH catalyzes the third of these four reactions.
-
Dehydrogenation by Acyl-CoA Dehydrogenase: An FAD-dependent enzyme introduces a double bond between the α and β carbons.
-
Hydration by Enoyl-CoA Hydratase: Water is added across the double bond, forming an L-3-hydroxyacyl-CoA.
-
Dehydrogenation by HADH: The L-3-hydroxyacyl-CoA is oxidized to 3-ketoacyl-CoA in an NAD+-dependent reaction.
-
Thiolysis by β-ketoacyl-CoA Thiolase: The 3-ketoacyl-CoA is cleaved by coenzyme A to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
The acetyl-CoA produced enters the citric acid cycle, while the NADH and FADH2 are used by the electron transport chain to generate ATP.[14] The role of HADH is therefore indispensable for the complete oxidation of fatty acids and efficient energy production.
Caption: The mitochondrial fatty acid β-oxidation pathway.
Quantitative Data: Kinetic Parameters of HADH
The efficiency of HADH with various substrates can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. Studies have shown that HADH has the highest affinity and activity for medium-chain substrates.
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Relative Vmax (%) | Source Organism |
| Butyryl-CoA | C4 | 25 | 75 | Pig Heart |
| Hexanoyl-CoA | C6 | 10 | 90 | Pig Heart |
| Octanoyl-CoA | C8 | 5 | 100 | Pig Heart |
| Decanoyl-CoA | C10 | 4 | 95 | Pig Heart |
| Dodecanoyl-CoA (lauroyl) | C12 | 4 | 80 | Pig Heart |
| Tetradecanoyl-CoA (myristoyl) | C14 | 4 | 50 | Pig Heart |
| Hexadecanoyl-CoA (palmitoyl) | C16 | 5 | 20 | Pig Heart |
| Data adapted from literature reports on L-3-hydroxyacyl-CoA dehydrogenase from pig heart muscle, which is highly homologous to the human enzyme.[15] Specific kinetic data for this compound (C11) is not readily available but is expected to be similar to that of C10 and C12 substrates. |
Experimental Protocols
Spectrophotometric Assay for HADH Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the production of NADH.
Principle: The enzymatic activity is determined by measuring the rate of increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH (Molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[8] To ensure the reaction proceeds in the forward direction and to prevent product inhibition, the assay can be coupled with 3-ketoacyl-CoA thiolase, which immediately consumes the 3-ketoacyl-CoA product.[15]
Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
-
NAD+ Stock Solution: 20 mM in deionized water.
-
Substrate Stock Solution: 1 mM this compound (or other 3-hydroxyacyl-CoA substrate) in deionized water. Note: Synthesis may be required as it is not commonly available commercially.
-
Enzyme: Purified HADH enzyme, diluted in assay buffer to a suitable concentration (e.g., 0.1-1.0 µg/mL).
-
(Optional for Coupled Assay) 3-Ketoacyl-CoA Thiolase: 10-20 units/mL.
-
(Optional for Coupled Assay) Coenzyme A (CoASH): 10 mM in deionized water.
Procedure:
-
Prepare the reaction mixture in a 1 mL cuvette. For a final volume of 1 mL, add:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NAD+ Stock Solution (final concentration: 1 mM)
-
(For coupled assay: 10 µL of 10 mM CoASH and 5 µL of thiolase)
-
-
Add a specific volume of the HADH enzyme solution (e.g., 10 µL) and mix by gentle inversion.
-
Place the cuvette in a spectrophotometer with the temperature controlled at 37°C and allow it to equilibrate for 3-5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM substrate stock solution (final concentration: 50 µM).
-
Immediately start monitoring the change in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
Calculation of Enzyme Activity: Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [E]) * 1000
-
ΔA₃₄₀/min = The initial rate of absorbance change per minute.
-
ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
l = Path length of the cuvette (typically 1 cm).
-
[E] = Concentration of the enzyme in mg/mL in the final reaction mixture.
Experimental Workflow for Kinetic Analysis
The determination of kinetic parameters like Km and Vmax involves performing the activity assay across a range of substrate concentrations.
References
- 1. 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. babysfirsttest.org [babysfirsttest.org]
- 3. Hydroxyacyl-Coenzyme A dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis. [vivo.weill.cornell.edu]
- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. aocs.org [aocs.org]
- 15. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyundecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic disorders, including fatty acid oxidation (FAO) defects and insulin (B600854) resistance, represent a significant global health challenge. The identification of reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This whitepaper delves into the emerging role of 3-hydroxyundecanoyl-CoA as a potential biomarker for these conditions. As an intermediate in the β-oxidation of odd-chain fatty acids, its accumulation can signify enzymatic deficiencies, particularly within the 3-hydroxyacyl-CoA dehydrogenase family of enzymes. This guide provides a comprehensive overview of the metabolic pathways involving this compound, detailed experimental protocols for its quantification, and a summary of the current, albeit limited, quantitative data supporting its clinical relevance.
Introduction: The Significance of 3-Hydroxyacyl-CoAs in Metabolism
Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. The third step in this spiral is catalyzed by 3-hydroxyacyl-CoA dehydrogenases, which convert 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1]
Genetic defects in these dehydrogenases, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). These conditions can result in a wide range of clinical presentations, from hypoketotic hypoglycemia and cardiomyopathy to myopathy and sudden infant death.[2][3] A key pathological feature of these disorders is the accumulation of upstream metabolites, including specific 3-hydroxyacyl-CoAs and their derivatives.
While much of the clinical focus has been on the accumulation of long-chain (C16, C18) and some short-chain 3-hydroxyacylcarnitines, the role of medium- and odd-chain intermediates like this compound is an area of growing interest.
Metabolic Pathways Involving this compound
This compound is an intermediate in the mitochondrial β-oxidation of undecanoic acid (C11:0), an odd-chain fatty acid. The pathway proceeds through several cycles, ultimately yielding propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
A deficiency in 3-hydroxyacyl-CoA dehydrogenase activity can disrupt this pathway, leading to the accumulation of this compound. This accumulation can have several downstream consequences, including the formation and excretion of 3-hydroxyundecanedioic acid via omega-oxidation.[4] Furthermore, dysregulation of fatty acid metabolism is increasingly linked to insulin resistance and type 2 diabetes. The accumulation of fatty acid intermediates, including 3-hydroxyacyl-CoAs, may contribute to cellular stress and impair insulin signaling pathways.[2][5]
Quantitative Data on 3-Hydroxy Fatty Acids in Metabolic Disorders
Direct quantitative data for this compound in patient populations is currently limited in the published literature. Most studies focus on a broader range of 3-hydroxy fatty acids or their carnitine derivatives. However, the available data strongly suggests that elevations in medium and long-chain 3-hydroxy fatty acids are indicative of underlying metabolic dysfunction.
| Analyte | Patient Group | Control Group | Fold Change | Reference |
| Total 3-hydroxy-C14:0 | LCHAD Deficiency | Normal | Significantly Elevated | [6] |
| Total 3-hydroxy-C16:0 | LCHAD Deficiency | Normal | Significantly Elevated | [6] |
| Urinary 3-hydroxy-dicarboxylic acids (C6-C14) | LCHAD Deficiency | Normal | Increased | [4] |
| Plasma 3-hydroxy-C18 fatty acids | LCHAD/TFP Deficiency | N/A (Correlated with LCFA intake) | Positive Correlation | [7] |
Note: The table summarizes findings for related 3-hydroxy fatty acids due to the scarcity of specific data on this compound. The elevations of these related compounds in LCHAD deficiency suggest that this compound would also be elevated in conditions affecting its metabolism.
Experimental Protocols for the Quantification of this compound
The quantification of this compound in biological matrices is challenging due to its low abundance and potential for instability. The recommended methods are based on mass spectrometry, which offers high sensitivity and specificity. Below are generalized protocols for gas chromatography-mass spectrometry (GC-MS) for total 3-hydroxy fatty acids and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for acyl-CoAs.
GC-MS Analysis of Total 3-Hydroxy Fatty Acids in Plasma/Serum
This method measures the total concentration of 3-hydroxy fatty acids after hydrolysis of their esters (including CoA esters and carnitine esters).
Protocol:
-
Sample Preparation: To 500 µL of plasma or serum, add stable isotope-labeled internal standards for the 3-hydroxy fatty acids of interest.[6]
-
Hydrolysis: For the analysis of total 3-hydroxy fatty acids, hydrolyze the sample with a strong base (e.g., 10 M NaOH) to release the fatty acids from their CoA and carnitine esters.[6]
-
Acidification and Extraction: Acidify the sample with a strong acid (e.g., 6 M HCl) and perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[6]
-
Derivatization: Evaporate the organic solvent and derivatize the dried extract to create volatile esters suitable for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[6]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a capillary column (e.g., HP-5MS) and a temperature gradient to separate the different fatty acid esters. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the target analytes and their internal standards.[6]
LC-MS/MS Analysis of Acyl-CoAs in Tissues or Cells
This method allows for the direct measurement of intact acyl-CoA molecules, including this compound.
Protocol:
-
Sample Extraction: Homogenize frozen tissue or cell pellets in a cold extraction solution, typically a mixture of organic solvents and water (e.g., acetonitrile/methanol/water), to precipitate proteins and extract the acyl-CoAs.[8] It is crucial to keep the samples cold to minimize enzymatic degradation.
-
Centrifugation and Supernatant Collection: Centrifuge the homogenate at a high speed and low temperature. Collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the extract into a UHPLC system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to achieve good separation of the different acyl-CoA species.[4][9]
-
MS/MS Detection: Interface the LC system with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each target acyl-CoA. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[10]
-
Quantification: Generate calibration curves using authentic standards of the acyl-CoAs of interest to enable absolute quantification.
This compound and Insulin Resistance
The link between elevated circulating fatty acids and insulin resistance is well-established. The accumulation of intracellular lipid metabolites, including acyl-CoAs, can lead to the activation of serine/threonine kinases that interfere with the insulin signaling cascade. Specifically, diacylglycerol (DAG) and ceramides (B1148491) are known to activate protein kinase C (PKC) isoforms that phosphorylate and inhibit the insulin receptor and insulin receptor substrate 1 (IRS-1).
While direct evidence for the role of this compound in insulin resistance is scarce, it is plausible that its accumulation, as a consequence of impaired β-oxidation, contributes to the pool of intracellular lipid metabolites that promote lipotoxicity and insulin resistance. Furthermore, deficiencies in enzymes like SCHAD have been linked to hyperinsulinism, suggesting a complex interplay between fatty acid metabolism and insulin secretion.[2][5]
Conclusion and Future Directions
This compound represents a potentially valuable, yet understudied, biomarker for metabolic disorders. Its position as an intermediate in odd-chain fatty acid oxidation makes it a specific indicator of disruptions in this pathway. While direct quantitative evidence of its accumulation in human disease is still emerging, the established link between 3-hydroxy fatty acid accumulation and FAODs provides a strong rationale for its further investigation.
Future research should focus on:
-
Developing and validating sensitive and specific LC-MS/MS assays for the absolute quantification of this compound in human plasma and tissues.
-
Conducting large-scale clinical studies to establish reference ranges and determine the diagnostic and prognostic utility of this compound levels in patients with FAODs, insulin resistance, and type 2 diabetes.
-
Elucidating the precise molecular mechanisms by which this compound and other odd-chain fatty acid intermediates contribute to cellular dysfunction and insulin resistance.
A deeper understanding of the role of this compound will not only enhance our diagnostic capabilities but may also pave the way for novel therapeutic strategies targeting specific nodes in fatty acid metabolism.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion [jci.org]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Intermediate: A Technical Guide to 3-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyundecanoyl-CoA is a transient but significant intermediate in the mitochondrial beta-oxidation of undecanoic acid, an odd-chain fatty acid. While not as extensively characterized as its even-chain counterparts, its role in cellular metabolism and potential implications in certain metabolic disorders warrant a deeper understanding. This technical guide provides a comprehensive overview of this compound, consolidating available knowledge on its discovery within the broader context of fatty acid metabolism, its biochemical properties, and the methodologies for its study.
Discovery and Metabolic Context
The discovery of this compound is intrinsically linked to the elucidation of the beta-oxidation pathway of odd-chain fatty acids.[1][2] Unlike even-chain fatty acids, which are completely degraded to acetyl-CoA, the final round of beta-oxidation of odd-chain fatty acids yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2][3] this compound emerges as a key intermediate in the metabolic cascade of undecanoic acid (C11:0), a medium-chain fatty acid.[4]
The metabolic journey of undecanoic acid begins with its activation to undecanoyl-CoA, which then enters the mitochondrial beta-oxidation spiral. Through a series of enzymatic reactions involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase, the fatty acyl chain is progressively shortened. This compound is formed during the fourth cycle of this process.
Signaling and Metabolic Pathways
The metabolism of undecanoic acid, and therefore the formation and degradation of this compound, is a critical part of the overall fatty acid oxidation pathway, which is tightly regulated by the energy status of the cell.
Biochemical Characterization
Direct quantitative data for this compound is scarce in the literature. However, its properties can be inferred from the known characteristics of other medium-chain 3-hydroxyacyl-CoA molecules.
| Property | Inferred Value/Characteristic for this compound | Reference Analogs |
| Molecular Formula | C₃₂H₅₆N₇O₁₈P₃S | 3-Hydroxydecanoyl-CoA |
| Molecular Weight | ~951.8 g/mol | 3-Hydroxydecanoyl-CoA |
| Stereochemistry | L-isomer in mitochondrial beta-oxidation | General for fatty acid oxidation intermediates |
| Enzymatic Substrate For | L-3-hydroxyacyl-CoA dehydrogenase | General for fatty acid oxidation intermediates[5] |
| Solubility | Water-soluble | General for Coenzyme A esters |
Experimental Protocols
The study of this compound necessitates specialized experimental protocols for its synthesis, purification, and analysis. The following are generalized methodologies that can be adapted for this specific intermediate.
Enzymatic Synthesis of this compound
Objective: To synthesize this compound from undecanoic acid for use as an analytical standard or for in vitro assays.
Principle: This protocol utilizes a series of enzymatic reactions to mimic the initial steps of beta-oxidation.
Materials:
-
Undecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase
-
Acyl-CoA Dehydrogenase
-
Enoyl-CoA Hydratase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
HPLC system for purification
Procedure:
-
Activation: Incubate undecanoic acid with CoA, ATP, and acyl-CoA synthetase in the reaction buffer to form undecanoyl-CoA.
-
Dehydrogenation: Add acyl-CoA dehydrogenase to the reaction mixture to convert undecanoyl-CoA to trans-Δ²-undecenoyl-CoA.
-
Hydration: Introduce enoyl-CoA hydratase to catalyze the hydration of trans-Δ²-undecenoyl-CoA to L-3-hydroxyundecanoyl-CoA.
-
Purification: Purify the resulting this compound using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized product by mass spectrometry.
Quantification by Stable Isotope Dilution GC-MS
Objective: To accurately measure the concentration of this compound in biological samples.
Principle: This method uses a stable isotope-labeled internal standard for precise quantification by gas chromatography-mass spectrometry (GC-MS).[6]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Stable isotope-labeled 3-hydroxyundecanoic acid (e.g., ¹³C-labeled) for internal standard synthesis
-
Derivatization agent (e.g., BSTFA with TMCS)
-
Organic solvents for extraction
-
GC-MS system
Procedure:
-
Internal Standard Spiking: Add a known amount of the synthesized stable isotope-labeled this compound internal standard to the biological sample.
-
Hydrolysis and Extraction: Hydrolyze the acyl-CoAs to their corresponding free fatty acids and extract the lipids using an appropriate organic solvent mixture.
-
Derivatization: Derivatize the extracted 3-hydroxy fatty acids to make them volatile for GC analysis.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS, monitoring for the specific ions corresponding to the analyte and the internal standard.
-
Quantification: Calculate the concentration of endogenous 3-hydroxyundecanoic acid based on the ratio of the peak areas of the analyte and the internal standard.
Relevance in Disease
Deficiencies in enzymes of the beta-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase, can lead to the accumulation of 3-hydroxy fatty acids and their CoA esters.[7] While specific data on this compound accumulation is limited, it is plausible that its levels would be elevated in disorders affecting the metabolism of odd-chain fatty acids. The analysis of 3-hydroxy fatty acid profiles in patient samples is a valuable diagnostic tool for these conditions.[6]
Conclusion
This compound represents a crucial, albeit transient, player in the metabolism of odd-chain fatty acids. While direct characterization remains a challenge due to its low steady-state concentrations, its significance can be appreciated through the broader understanding of fatty acid oxidation. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the role of this and other medium-odd-chain acyl-CoA intermediates in health and disease, paving the way for improved diagnostics and a more complete picture of cellular metabolism.
References
- 1. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-Oxidation of Fatty Acids (odd chain) [biochem-vivek.tripod.com]
- 4. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxyundecanoyl-CoA in Bacterial Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-hydroxyundecanoyl-CoA and its acyl carrier protein (ACP) analog, 3-hydroxyundecanoyl-ACP, central intermediates in the bacterial Type II fatty acid synthesis (FASII) pathway. Beyond their fundamental role in the elongation of fatty acid chains, these molecules are situated at a critical metabolic crossroads, influencing the production of essential membrane components and virulence-associated signaling molecules. This document details the biosynthesis and metabolic fate of 3-hydroxyundecanoyl-ACP, summarizes key enzymatic data, provides detailed experimental protocols for the study of FASII enzymes, and visualizes the intricate pathways and workflows involved. Understanding the nuances of this compound metabolism offers significant potential for the development of novel antimicrobial agents targeting the essential FASII pathway.
Introduction
Bacterial fatty acid synthesis, predominantly occurring through the Type II fatty acid synthesis (FASII) pathway, is a vital metabolic process responsible for the production of fatty acids necessary for bacterial membrane biogenesis and the synthesis of various signaling molecules. The enzymes of the FASII pathway are discrete, monofunctional proteins, a characteristic that distinguishes them from the large, multifunctional Type I fatty acid synthases found in mammals, making the FASII pathway an attractive target for the development of novel antibacterial drugs.
Within the iterative elongation cycle of the FASII pathway, 3-hydroxyacyl-ACP intermediates are formed through the reduction of β-ketoacyl-ACP. Specifically, 3-hydroxyundecanoyl-ACP, a medium-chain intermediate with an 11-carbon acyl chain, represents a key juncture in the pathway. It can either proceed through the subsequent dehydration and reduction steps to be further elongated or be shunted towards alternative biosynthetic pathways, such as the production of quorum sensing molecules in certain bacteria like Pseudomonas aeruginosa.
This guide will focus on the core aspects of this compound/ACP metabolism, providing a technical resource for researchers in microbiology, biochemistry, and drug development.
The Role of 3-Hydroxyundecanoyl-ACP in the FASII Elongation Cycle
The synthesis of fatty acids in bacteria is a cyclical process involving the sequential addition of two-carbon units derived from malonyl-CoA. The formation and processing of 3-hydroxyundecanoyl-ACP involves several key enzymes of the FASII pathway.
Biosynthesis of 3-Hydroxyundecanoyl-ACP
3-Hydroxyundecanoyl-ACP is generated from its precursor, 3-ketoundecanoyl-ACP, through a reduction reaction catalyzed by β-ketoacyl-ACP reductase (FabG) . This enzyme utilizes NADPH as a cofactor to reduce the β-keto group to a hydroxyl group.
Metabolic Fate of 3-Hydroxyundecanoyl-ACP
Once formed, 3-hydroxyundecanoyl-ACP can follow two primary routes:
-
Continuation of the Elongation Cycle: The intermediate is dehydrated by 3-hydroxyacyl-ACP dehydratase (FabZ) to form trans-2-undecenoyl-ACP. This is followed by the reduction of the double bond by enoyl-ACP reductase (FabI, FabK, FabL, or FabV) , yielding undecanoyl-ACP, which can then be further elongated.
-
Diversion to Other Pathways: In some bacteria, particularly opportunistic pathogens like Pseudomonas aeruginosa, medium-chain 3-hydroxyacyl-ACPs can be diverted from the FASII pathway to serve as precursors for the biosynthesis of signaling molecules involved in quorum sensing, such as the rhamnolipids and the Pseudomonas quinolone signal (PQS). This diversion is a critical link between primary metabolism and the regulation of virulence.
Quantitative Data on FASII Enzymes
The efficiency and substrate specificity of the FASII enzymes are crucial in determining the flux through the pathway and the final products. While specific kinetic data for 11-carbon substrates are not always available, data for closely related medium-chain substrates provide valuable insights.
Table 1: Kinetic Parameters of Key FASII Enzymes with Medium-Chain Substrates
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |
| FabG | Escherichia coli | Acetoacetyl-CoA (C4) | 130 | - | 138 | [1] |
| Pseudomonas putida | β-ketooctanoyl-ACP (C8) | - | - | ~0.15 | [2] | |
| FabZ | Escherichia coli | β-hydroxydecanoyl-ACP (C10) | - | ~35 | - | [3] |
| Escherichia coli | β-hydroxydodecanoyl-ACP (C12) | - | ~25 | - | [3] | |
| FabA | Escherichia coli | β-hydroxydecanoyl-ACP (C10) | - | ~10 | - | [3] |
Note: Data for 3-hydroxyundecanoyl-ACP (C11) is limited in the literature. The values presented are for the most closely related substrates available and serve as an approximation.
Signaling Pathways and Logical Relationships
The diversion of 3-hydroxy fatty acid intermediates from the FASII pathway is a key regulatory point, particularly in pathogenic bacteria where it links fatty acid metabolism to virulence.
The FASII Elongation Cycle
The core fatty acid synthesis pathway is a cyclical process of condensation, reduction, dehydration, and a second reduction.
Diversion of 3-Hydroxyacyl-ACPs in Pseudomonas aeruginosa Quorum Sensing
In P. aeruginosa, the enzyme RhlA, a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase, can intercept 3-hydroxyacyl-ACP intermediates from the FASII pathway to produce hydroxyalkanoyloxy-alkanoates (HAAs), which are precursors for rhamnolipid biosynthesis. This process is regulated by the rhl quorum-sensing system.
Experimental Protocols
Accurate measurement of the activity of enzymes involved in this compound metabolism is crucial for their characterization and for screening potential inhibitors.
General Assay for FASII Enzyme Activity (Spectrophotometric)
This protocol describes a general method for assaying the activity of FabG and FabZ using a coupled spectrophotometric assay.
Materials:
-
Purified FabG, FabZ, and other necessary FASII enzymes (e.g., FabB/F for substrate synthesis)
-
Acyl-CoA (e.g., nonanoyl-CoA to generate the C11 intermediate)
-
Malonyl-CoA
-
Acyl Carrier Protein (ACP)
-
NADPH
-
Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM DTT
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of 3-Hydroxyundecanoyl-ACP Substrate (in situ): a. In a reaction vessel, combine Assay Buffer, ACP, malonyl-CoA, nonanoyl-CoA, and the condensing enzyme (FabB or FabF). b. Incubate for 30 minutes at 37°C to allow for the synthesis of 3-ketoundecanoyl-ACP.
-
FabG Assay: a. To the reaction mixture containing 3-ketoundecanoyl-ACP, add a known concentration of purified FabG. b. Add NADPH to a final concentration of 150 µM. c. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. d. The rate of reaction is calculated from the initial linear portion of the curve using the extinction coefficient of NADPH (6220 M-1cm-1).
-
FabZ Assay (Coupled with FabG): a. Prepare 3-hydroxyundecanoyl-ACP by first running the condensation and FabG reduction steps to completion. b. To the reaction mixture now containing 3-hydroxyundecanoyl-ACP, add a known concentration of purified FabZ. The reverse reaction (hydration of trans-2-enoyl-ACP) can be monitored by coupling it to the FabG reaction in the presence of NADH, where the formation of 3-hydroxyacyl-ACP is coupled to the oxidation of NADH by FabG running in reverse.
Experimental Workflow for In Vitro FASII Assay
The following diagram illustrates a typical workflow for an in vitro reconstituted FASII assay to measure the production of fatty acids.
Conclusion and Future Directions
This compound and its ACP-tethered form are more than just transient intermediates in bacterial fatty acid synthesis. They represent a key metabolic node that balances the need for lipid synthesis with the regulation of complex behaviors like virulence and biofilm formation. The substrate specificities of the enzymes that produce and consume this intermediate play a significant role in determining the overall fatty acid profile of the bacterium and its pathogenic potential.
For drug development professionals, the enzymes acting upon 3-hydroxyundecanoyl-ACP, such as FabG and FabZ, are promising targets. Inhibitors that specifically block the processing of medium-chain intermediates could not only disrupt membrane biogenesis but also interfere with crucial quorum-sensing pathways, potentially offering a dual-action antimicrobial strategy.
Future research should focus on obtaining more precise quantitative data for the interaction of FASII enzymes with C11 substrates. Furthermore, elucidating the precise mechanisms that regulate the diversion of 3-hydroxyundecanoyl-ACP into virulence-related pathways will provide a more complete picture of its role in bacterial physiology and pathogenesis, opening new avenues for therapeutic intervention.
References
- 1. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of the FabA and FabZ beta-hydroxyacyl-acyl carrier protein dehydratases in Escherichia coli fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 3-Hydroxyundecanoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acyl-CoAs are primarily recognized for their central role in metabolism. However, a growing body of evidence suggests that these molecules, and their derivatives, can also function as signaling molecules, modulating a variety of cellular processes. This technical guide focuses on 3-hydroxyundecanoyl-CoA, a medium-chain 3-hydroxy acyl-CoA. While its direct role in cell signaling is an emerging area of research, its metabolic position and structural similarity to known bacterial signaling molecules suggest a potential for significant biological activity. This document provides a comprehensive overview of the biosynthesis and metabolic fate of this compound, explores its putative role in bacterial quorum sensing and host-pathogen interactions by drawing parallels with structurally related molecules, summarizes the available quantitative data, and provides detailed experimental protocols for its study.
Introduction to this compound
This compound is a thioester of coenzyme A and 3-hydroxyundecanoic acid. It belongs to the class of 3-hydroxyacyl-CoAs, which are well-established intermediates in the beta-oxidation of fatty acids. In this pathway, the enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. While its metabolic function is clear, the potential for this compound to act as a signaling molecule is a novel concept, largely inferred from the activities of structurally similar compounds.
The investigation into the signaling properties of this compound is particularly relevant in the context of microbiology and immunology. Bacteria, such as Pseudomonas aeruginosa, produce a variety of fatty acid-derived molecules for cell-to-cell communication (quorum sensing) and for modulating the host environment. Given that this compound is a known bacterial metabolite, it is plausible that it could be involved in such signaling pathways.
Biosynthesis and Metabolism of this compound
In bacteria, 3-hydroxyacyl-CoAs are key metabolic nodes, participating in both fatty acid degradation (β-oxidation) and synthesis. In some bacteria, such as Pseudomonas putida, 3-hydroxyacyl-CoAs serve as precursors for the synthesis of polyhydroxyalkanoates (PHAs), which are carbon and energy storage polymers, and rhamnolipids, which are biosurfactants with roles in motility and biofilm formation.[1]
The biosynthesis of this compound can occur through several pathways, primarily the fatty acid synthesis (FAS) and fatty acid degradation (β-oxidation) pathways. The gene phaG, for instance, encodes a 3-hydroxyacyl-ACP:CoA transacylase that can divert intermediates from fatty acid de novo synthesis to form 3-hydroxyacyl-CoAs.[2]
Putative Role in Bacterial Cell Signaling: An Analogy to Quorum Sensing
While direct evidence for a signaling role of this compound is limited, a compelling case can be made by analogy to N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a well-characterized quorum-sensing molecule in Pseudomonas aeruginosa. 3O-C12-HSL has a 3-oxo fatty acyl chain, which is structurally very similar to the 3-hydroxy fatty acyl structure of this compound.
In P. aeruginosa, quorum sensing is a hierarchical system, with the las and rhl systems controlling the expression of numerous virulence factors. The pqs system, which utilizes the Pseudomonas Quinolone Signal (PQS), is also integrated into this network.[3][4] It is conceivable that this compound, or a derivative, could function as a signaling molecule within a similar regulatory network.
Potential Interactions with Host Cells
Bacterial-derived lipids are known to interact with and modulate the host immune system. For example, 3O-C12-HSL can induce apoptosis in macrophages and neutrophils and modulate cytokine responses.[5][6] Given its structural similarity, it is plausible that this compound, if released by bacteria, could also have immunomodulatory effects. It could potentially be recognized by host cell receptors, such as Toll-like receptors (TLRs) or G-protein coupled receptors (GPCRs), leading to altered inflammatory responses.
Quantitative Data
Quantitative data for this compound is sparse in the literature. However, data for related 3-hydroxy fatty acids can provide a reference range for expected concentrations in biological samples.
| Analyte | Matrix | Concentration Range | Reference |
| 3-hydroxydecanoic acid | Pseudomonas putida culture | 0.35 g/L (mixture of R-3HAs) | [7] |
| 3-hydroxydodecanoic acid | Pseudomonas entomophila culture | >90 wt% of PHA | [8] |
| 3-hydroxypalmitic acid | Human plasma (LCHAD deficiency) | 12.2 µmol/L | |
| 3-hydroxypalmitic acid | Human plasma (control) | 0.43 µmol/L |
Experimental Protocols
Extraction and Quantification of this compound from Bacterial Cultures by LC-MS/MS
This protocol is adapted from established methods for the analysis of acyl-CoAs and 3-hydroxy fatty acids.[9][10][11]
1. Sample Preparation:
- Grow bacterial cultures (e.g., Pseudomonas aeruginosa) to the desired cell density.
- Harvest cells by centrifugation at 4°C.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by resuspending the pellet in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v).
2. Extraction:
- Lyse the cells by sonication or bead beating on ice.
- Centrifuge the lysate to pellet cell debris.
- Collect the supernatant containing the acyl-CoAs.
3. LC-MS/MS Analysis:
- Use a C18 reversed-phase column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify this compound. The specific parent and daughter ion transitions will need to be determined using a synthesized standard.
// Nodes
Start [label="Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Harvest [label="Harvest and Wash Cells"];
Quench [label="Quench Metabolism"];
Extract [label="Extract Acyl-CoAs"];
LC_MS [label="LC-MS/MS Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis and\nQuantification"];
Result [label="Concentration of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> Harvest;
Harvest -> Quench;
Quench -> Extract;
Extract -> LC_MS;
LC_MS -> Data_Analysis;
Data_Analysis -> Result;
}
Macrophage Cytokine Response Assay
This protocol outlines a cell-based assay to screen for the immunomodulatory effects of this compound.[12][13]
1. Cell Culture:
- Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Seed the cells in a multi-well plate and allow them to adhere.
2. Stimulation:
- Treat the macrophages with varying concentrations of synthesized this compound.
- Include positive (e.g., lipopolysaccharide - LPS) and negative (vehicle) controls.
- Incubate for a specified period (e.g., 24 hours).
3. Cytokine Measurement:
- Collect the cell culture supernatant.
- Measure the concentration of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
4. Data Analysis:
- Compare the cytokine levels in the this compound-treated groups to the control groups to determine its effect on macrophage activation.
Future Directions and Conclusion
The role of this compound in cell signaling represents a promising and underexplored area of research. While direct evidence is currently lacking, the strong precedent set by structurally similar bacterial signaling molecules, such as 3O-C12-HSL, provides a solid foundation for future investigation. Key areas for future research include:
-
Definitive identification and quantification of this compound in various bacterial species and during host-pathogen interactions.
-
Elucidation of the specific receptors and signaling pathways that may be targeted by this compound in both bacteria and host cells.
-
Investigation of its role in complex biological processes such as biofilm formation, virulence factor expression, and modulation of the host immune response.
A deeper understanding of the signaling properties of this compound could open new avenues for the development of novel anti-infective and immunomodulatory therapies. By targeting the biosynthesis or signaling pathways of such molecules, it may be possible to disrupt bacterial communication and virulence, offering an alternative to traditional antibiotics. This technical guide provides the foundational knowledge and experimental framework to stimulate and guide such research endeavors.
References
- 1. rhlA is required for the production of a novel biosurfactant promoting swarming motility in Pseudomonas aeruginosa: 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the precursors of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum sensing transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Macrophage–Bacteria Interactions—A Lipid-Centric Relationship [frontiersin.org]
- 6. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]
- 7. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and characterization of poly(3-hydroxydodecanoate) by β-oxidation inhibited mutant of Pseudomonas entomophila L48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dietary lipids modify the cytokine response to bacterial lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
stereochemistry of 3-hydroxyundecanoyl-CoA (R vs S isomers)
An In-depth Technical Guide to the Stereochemistry of 3-Hydroxyundecanoyl-CoA: (R) vs (S) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral molecule of significant interest in metabolic research and biotechnology. Its stereochemistry, specifically the distinction between the (R) and (S) enantiomers, dictates its metabolic fate and biological function. The (S)-isomer is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a fundamental energy-generating process. Conversely, the (R)-isomer serves as a monomer precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with vast potential as environmentally friendly plastics and in biomedical applications. This guide provides a comprehensive overview of the stereospecificity of these pathways, details on the enzymes involved, quantitative data on enzyme kinetics with analogous substrates, and detailed experimental protocols for the synthesis and chiral separation of these important molecules.
Biological Significance of this compound Stereoisomers
The chirality at the C3 position of this compound is the determining factor for its entry into one of two major metabolic pathways: catabolic β-oxidation or anabolic polymer synthesis.
-
(S)-3-Hydroxyundecanoyl-CoA: This isomer is an intermediate in the mitochondrial β-oxidation of undecanoic acid (an odd-chain fatty acid). It is exclusively recognized by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its NAD⁺-dependent oxidation to 3-ketoundecanoyl-CoA.[1][2][3] This pathway is crucial for energy production from fatty acids.
-
(R)-3-Hydroxyundecanoyl-CoA: This isomer is the specific substrate for PHA synthase (PhaC).[4] It is not an intermediate of the canonical β-oxidation pathway. Instead, it is typically synthesized from intermediates of fatty acid metabolism by specialized enzymes, such as (R)-specific enoyl-CoA hydratases (PhaJ), which hydrate (B1144303) the corresponding trans-2-undecenoyl-CoA.[5] PHA synthase polymerizes (R)-3-hydroxyundecanoyl-CoA into medium-chain-length PHAs (mcl-PHAs), which are stored as carbon and energy reserves in various bacteria.
Metabolic Pathways
The distinct roles of the (R) and (S) isomers of this compound are best understood by examining their respective metabolic pathways.
(S)-Isomer in Fatty Acid β-Oxidation
The degradation of fatty acids occurs in the mitochondria via a four-step cyclical process known as β-oxidation. For an 11-carbon fatty acid like undecanoic acid, the (S)-3-hydroxyundecanoyl-CoA isomer is formed in the second step.
References
- 1. researchgate.net [researchgate.net]
- 2. babysfirsttest.org [babysfirsttest.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
The Role of 3-Hydroxyundecanoyl-CoA in Genetic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-hydroxyundecanoyl-CoA and its crucial link to inherited metabolic diseases, primarily focusing on Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) deficiency. This document outlines the biochemical pathways, genetic underpinnings, and clinical manifestations associated with defects in the metabolism of 3-hydroxyacyl-CoAs. Detailed experimental protocols for the diagnosis and study of these disorders are provided, alongside quantitative data on key biomarkers. Furthermore, this guide includes visualizations of the relevant metabolic and diagnostic pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction
This compound is an intermediate metabolite in the mitochondrial beta-oxidation of odd-numbered, medium-chain fatty acids. While not as abundant as its even-chained counterparts, its proper metabolism is vital for energy homeostasis, particularly during periods of fasting or metabolic stress. Genetic defects that impair the dehydrogenation of 3-hydroxyacyl-CoAs, including this compound, lead to a class of diseases known as fatty acid oxidation (FAO) disorders. Among these, Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) deficiency, caused by mutations in the HADH gene, is a prominent example.[1][2] This guide will explore the pathophysiology of M/SCHAD deficiency, with a focus on the role of accumulating 3-hydroxyacyl-CoAs and the analytical methods used for their detection and quantification.
The Biochemical Link: Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is a cyclical metabolic pathway that breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to produce energy.[3][4] The process consists of four key enzymatic steps for each cycle, which are crucial for shortening the fatty acid chain.
A critical enzyme in this pathway is 3-hydroxyacyl-CoA dehydrogenase, which exists in different isoforms with specificities for short-, medium-, and long-chain fatty acids.[5][6] M/SCHAD is responsible for the dehydrogenation of medium and short-chain 3-hydroxyacyl-CoAs.[7] A deficiency in this enzyme disrupts the beta-oxidation spiral, leading to the accumulation of upstream metabolites, including this compound and other 3-hydroxyacyl-CoAs. This accumulation, coupled with a deficit in energy production, is central to the pathophysiology of M/SCHAD deficiency.
Signaling and Metabolic Pathway
The diagram below illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial beta-oxidation pathway.
Genetic Basis of M/SCHAD Deficiency
M/SCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADH (hydroxyacyl-CoA dehydrogenase) gene, located on chromosome 4q22-q26.[1] To date, several mutations in the HADH gene have been identified as causative for the disease.[1][2] These mutations typically result in a significant reduction or complete loss of enzyme activity, leading to the clinical manifestations of the disorder.[2]
Clinical Presentation and Diagnosis
The clinical presentation of M/SCHAD deficiency can be variable, but often manifests in infancy or early childhood.[7] Symptoms are frequently triggered by periods of fasting or illness and can include hypoketotic hypoglycemia, lethargy, vomiting, and hypotonia.[7] In some cases, more severe complications such as seizures, coma, and sudden infant death can occur.[7]
The diagnosis of M/SCHAD deficiency involves a multi-tiered approach, beginning with newborn screening and followed by confirmatory biochemical and genetic testing.
Diagnostic Workflow
The following diagram outlines the typical workflow for the diagnosis of M/SCHAD deficiency.
Quantitative Data Presentation
The primary diagnostic biomarkers for M/SCHAD and other 3-hydroxyacyl-CoA dehydrogenase deficiencies are elevated levels of specific 3-hydroxyacylcarnitines in the blood. The following tables summarize quantitative data from published literature, comparing acylcarnitine concentrations in patients with LCHAD/MTP deficiency (which also involves a defect in 3-hydroxyacyl-CoA dehydrogenase activity) and healthy controls.
Table 1: Acylcarnitine Concentrations in LCHAD/MTP Deficiency Patients and Controls
| Analyte | Patient Group (n=54) Mean (µmol/L) ± SD | Control Group (n=500) Mean (µmol/L) ± SD |
| C16OH | 0.22 ± 0.21 | 0.01 ± 0.01 |
| C18OH | 0.08 ± 0.08 | 0.01 ± 0.01 |
| C18:1OH | 0.25 ± 0.23 | 0.01 ± 0.01 |
| C0 (Free Carnitine) | 18.9 ± 11.8 | 35.7 ± 9.8 |
| "HADHA ratio" | 0.19 ± 0.14 | 0.001 ± 0.001 |
Data adapted from Baydakova et al., 2023.[8][9][10] The "HADHA ratio" is calculated as (C16OH + C18OH + C18:1OH) / C0.
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) from Dried Blood Spots
This protocol outlines the general steps for the quantification of acylcarnitines from dried blood spots (DBS), a common method for newborn screening.
Objective: To extract and quantify acylcarnitines, including 3-hydroxyacylcarnitines, from DBS samples.
Materials:
-
Dried blood spot cards
-
Methanol (B129727) (HPLC grade)
-
Stable isotope-labeled internal standards for acylcarnitines
-
n-Butanol
-
3N HCl in n-butanol (or acetyl chloride)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: A 3 mm disk is punched from the DBS into a well of a 96-well microtiter plate.[11]
-
Extraction: 100 µL of methanol containing a mixture of stable isotope-labeled internal standards is added to each well. The plate is then agitated on a shaker to extract the acylcarnitines.[11]
-
Drying: The supernatant is transferred to a new plate and dried under a stream of nitrogen.[11]
-
Derivatization: The dried residue is derivatized to their butyl esters by adding 100 µL of 3N HCl in n-butanol and incubating at 60°C. This step improves the ionization efficiency of the acylcarnitines.
-
Final Drying and Reconstitution: The derivatization reagent is evaporated under nitrogen, and the residue is reconstituted in a solvent suitable for injection into the mass spectrometer (e.g., 80:20 methanol:water).[11]
-
MS/MS Analysis: The samples are analyzed by flow injection analysis into the ESI-tandem mass spectrometer. The instrument is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect and quantify the individual acylcarnitine species based on their mass-to-charge ratios.[11]
Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a method for measuring the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase in patient-derived cells, such as cultured fibroblasts.
Objective: To determine the catalytic activity of 3-hydroxyacyl-CoA dehydrogenase.
Principle: The assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA. The rate of NADH production is monitored by the increase in absorbance at 340 nm.[5]
Materials:
-
Cultured fibroblasts or other patient-derived cells
-
Cell lysis buffer
-
Potassium phosphate (B84403) buffer
-
NAD+ solution
-
3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA or a longer-chain substrate)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: Patient and control fibroblasts are cultured and harvested. The cells are then lysed to release the intracellular enzymes.
-
Reaction Mixture Preparation: In a cuvette, a reaction mixture is prepared containing potassium phosphate buffer, NAD+, and the cell lysate.
-
Initiation of Reaction: The reaction is initiated by the addition of the 3-hydroxyacyl-CoA substrate.
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time.
-
Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance curve and is used to determine the specific activity of the enzyme (e.g., in nmol/min/mg of protein). A significant reduction in enzyme activity in patient samples compared to controls is indicative of a deficiency.[5]
Genetic Analysis of the HADH Gene
Objective: To identify pathogenic mutations in the HADH gene.
Principle: DNA sequencing is used to determine the nucleotide sequence of the coding regions and splice junctions of the HADH gene.
Procedure:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.
-
PCR Amplification: The exons and flanking intronic regions of the HADH gene are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using a method such as Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the HADH gene to identify any variations.
-
Variant Interpretation: Any identified genetic variants are analyzed to determine if they are pathogenic and likely to cause M/SCHAD deficiency. This involves consulting genetic databases and using in silico prediction tools.
Conclusion
The study of this compound and its related metabolites is integral to understanding, diagnosing, and developing therapies for a significant class of genetic metabolic disorders. M/SCHAD deficiency, resulting from defects in the HADH gene, highlights the critical role of 3-hydroxyacyl-CoA dehydrogenase in maintaining metabolic health. The diagnostic methodologies detailed in this guide, particularly tandem mass spectrometry for acylcarnitine profiling and enzymatic and genetic analyses, are essential tools for clinicians and researchers. Continued research in this area is crucial for improving diagnostic accuracy, understanding the full spectrum of clinical presentations, and exploring novel therapeutic interventions for patients with these debilitating disorders.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. informnetwork.org [informnetwork.org]
- 6. researchgate.net [researchgate.net]
- 7. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Localization of 3-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Intracellular Distribution of 3-Hydroxyundecanoyl-CoA
The subcellular distribution of this compound is inferred from the localization of the enzymatic machinery responsible for its synthesis and degradation. The following table summarizes the anticipated relative abundance of this compound in key organelles. It is important to note that these values are estimations based on the known roles of these organelles in medium-chain fatty acid metabolism and the typical flux through these pathways.
| Cellular Compartment | Predicted Relative Abundance | Rationale |
| Mitochondrial Matrix | High | The primary site of β-oxidation for medium-chain fatty acids. 3-Hydroxyacyl-CoA dehydrogenase, a key enzyme in this pathway, is abundant in the mitochondria.[1][2] |
| Peroxisomes | Moderate | Peroxisomes are also involved in the β-oxidation of fatty acids, including medium-chain fatty acids, although to a lesser extent than mitochondria for this chain length.[3][4][5] |
| Endoplasmic Reticulum | Low to Moderate | The endoplasmic reticulum is the site of fatty acid elongation, where 3-hydroxyacyl-CoA intermediates are formed. The concentration would be dependent on the rate of fatty acid synthesis and elongation.[6][7] |
| Cytosol | Low | While fatty acid activation occurs in the cytosol, the subsequent metabolic steps that would produce this compound are primarily located within organelles. |
| Nucleus | Very Low / Undetectable | There are no known major metabolic pathways involving this compound in the nucleus. |
Metabolic Pathways Involving this compound
This compound is a chiral molecule, and its stereochemistry is important in its metabolic fate. It is an intermediate in both the catabolic pathway of β-oxidation and the anabolic pathway of fatty acid elongation.
Mitochondrial β-Oxidation
In the mitochondrial matrix, L-3-hydroxyundecanoyl-CoA is an intermediate in the β-oxidation spiral of undecanoyl-CoA. This pathway is a major source of cellular energy from fatty acids.[2]
References
- 1. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 6. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]
Regulation of 3-Hydroxyundecanoyl-CoA Levels in Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyundecanoyl-CoA is a key intermediate in fatty acid metabolism, situated at the crossroads of fatty acid biosynthesis (FAS) and β-oxidation. The precise regulation of its intracellular concentration is critical for maintaining cellular homeostasis and is implicated in various physiological and pathological processes, particularly in bacteria such as Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the current understanding of the in vivo regulation of this compound levels, with a focus on the enzymatic players, their kinetics, regulatory pathways, and the methodologies for their study. While specific quantitative data for the C11 variant, this compound, is limited in the current literature, this guide compiles available data for closely related 3-hydroxyacyl-CoA species to provide a valuable reference for researchers in the field.
Core Metabolic Pathways
The concentration of this compound is principally governed by the interplay between two major metabolic pathways: the Type II fatty acid synthesis (FASII) pathway and the β-oxidation pathway.
Fatty Acid Biosynthesis (FASII)
In many bacteria, including Pseudomonas aeruginosa, the FASII pathway is responsible for the de novo synthesis of fatty acids. 3-Hydroxyacyl-ACP (Acyl Carrier Protein) is a key intermediate in this cyclical process. The enzyme 3-hydroxyacyl-ACP dehydratase (FabA or FabZ) catalyzes the dehydration of 3-hydroxyacyl-ACP to form trans-2-enoyl-ACP. In some bacteria, FabA also possesses isomerase activity, converting trans-2-enoyl-ACP to cis-3-enoyl-ACP, a crucial step for the introduction of double bonds in unsaturated fatty acids.
β-Oxidation
Conversely, the β-oxidation pathway is responsible for the degradation of fatty acids. In this process, 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[1]. This is a critical step in the breakdown of fatty acids for energy production.
Key Regulatory Enzymes
The levels of this compound are tightly controlled by the activity of several key enzymes. The balance between the synthetic and degradative pathways determines the net intracellular concentration of this metabolite.
Enzymes Involved in Synthesis
-
β-ketoacyl-ACP synthase (FabY in P. aeruginosa) : Initiates fatty acid synthesis by condensing acetyl-CoA with malonyl-ACP. While not directly producing this compound, it provides the initial building blocks for the FASII cycle.
-
3-Hydroxyacyl-ACP dehydratase (FabA/FabZ) : Catalyzes a key dehydration step in the FASII elongation cycle. The expression and activity of these enzymes are crucial in determining the flux through the synthetic pathway.
-
RhlA : In P. aeruginosa, this enzyme plays a specialized role in diverting 3-hydroxyacyl-ACPs from fatty acid synthesis towards the production of rhamnolipids, which are virulence factors. RhlA has a preference for 3-hydroxydecanoyl-ACP.
Enzymes Involved in Degradation
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This enzyme is a central player in the β-oxidation of fatty acids. Multiple isoforms exist in mammals, including short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) specific enzymes. In bacteria, analogous enzymes perform the same function.
Quantitative Data
Specific quantitative data for this compound is scarce in the literature. The following tables summarize available data for closely related 3-hydroxyacyl-CoAs and the kinetic parameters of relevant enzymes. This information can serve as a valuable proxy for researchers investigating the C11 variant.
Table 1: In Vivo Concentrations of Acyl-CoAs in Various Biological Systems
| Acyl-CoA Species | Organism/Cell Type | Concentration (pmol/mg protein) | Reference |
| Acetyl-CoA | Mouse Liver | ~100-200 | |
| Malonyl-CoA | Mouse Liver | ~5-15 | |
| Palmitoyl-CoA (C16:0) | Mouse Liver | ~10-30 | |
| 3-Hydroxybutyryl-CoA | Rat Liver Mitochondria | Not specified | |
| Various Acyl-CoAs | Prostate and Hepatic Cell Lines | 0.5 - >500 |
Note: Data for this compound is not available. The presented data provides a general context for acyl-CoA concentrations.
Table 2: Kinetic Parameters of Enzymes Involved in 3-Hydroxyacyl-CoA Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | 3-Hydroxydecanoyl-CoA | 4.5 | - | - | |
| 3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | 3-Hydroxyhexadecanoyl-CoA | 3.5 | - | - | |
| FabA | P. aeruginosa | 3-Hydroxydecanoyl-NAC | - | - | - | [2] |
| FadB' (3-hydroxyacyl-CoA dehydrogenase activity) | Ralstonia eutropha H16 | Acetoacetyl-CoA | 48 | 149 µmol mg-1 min-1 | - | [3] |
Regulatory Networks and Signaling Pathways
The regulation of this compound levels is a complex process involving transcriptional control of the genes encoding the metabolic enzymes. In P. aeruginosa, several transcriptional regulators have been identified that respond to the availability of fatty acids and control the expression of genes involved in their synthesis and degradation.
Transcriptional Regulation in Pseudomonas aeruginosa
-
FadR : In many bacteria, FadR acts as a dual-function regulator, repressing the β-oxidation (fad) genes in the absence of fatty acids and activating the expression of some fatty acid synthesis (fab) genes.
-
DesT : A transcriptional repressor that senses the ratio of saturated to unsaturated fatty acids and regulates the expression of desaturases.
-
PvrA : A TetR family transcriptional regulator that responds to fatty acyl-CoAs and influences the expression of virulence factors.
The following diagram illustrates the central role of this compound at the intersection of fatty acid synthesis and β-oxidation.
Caption: Central role of this compound in metabolism.
The following diagram illustrates a simplified workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound from bacterial cells. Optimization will be required for specific instrumentation and sample types.
1. Sample Preparation and Extraction:
- Harvest bacterial cells by centrifugation and wash with a suitable buffer.
- Quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen.
- Extract acyl-CoAs by adding a cold extraction solvent (e.g., 75% acetonitrile (B52724) with 0.2 M formic acid).
- Include a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) at the beginning of the extraction to account for sample loss and matrix effects.
- Vortex vigorously and incubate on ice.
- Centrifuge to pellet cell debris and collect the supernatant.
2. Solid Phase Extraction (SPE) for Cleanup:
- Use a C18 SPE cartridge.
- Condition the cartridge with methanol (B129727) followed by water.
- Load the sample extract.
- Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
- Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
- Dry the eluate under a stream of nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the dried sample in a suitable mobile phase.
- Use a C18 reversed-phase column for chromatographic separation.
- Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Analyze the samples using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the Coenzyme A fragment).
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
1. Reagents:
- Assay Buffer: e.g., 100 mM Tris-HCl, pH 9.0.
- Substrate: this compound (or a suitable analog like 3-hydroxydecanoyl-CoA).
- Cofactor: NAD⁺.
- Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate.
2. Procedure:
- In a cuvette, combine the assay buffer, NAD⁺, and the enzyme solution.
- Initiate the reaction by adding the this compound substrate.
- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
- Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
3. Coupled Assay for Improved Sensitivity:
- For reactions where the equilibrium favors the reactants, a coupled assay can be used.
- Include 3-ketoacyl-CoA thiolase and Coenzyme A in the reaction mixture. The thiolase will cleave the 3-ketoacyl-CoA product, pulling the reaction forward.
Conclusion and Future Directions
The in vivo regulation of this compound is a complex process central to fatty acid metabolism. While our understanding of the key enzymes and regulatory networks is advancing, particularly in model organisms like P. aeruginosa, a significant gap exists in the availability of specific quantitative data for the C11 variant. Future research should focus on:
-
Developing and validating sensitive analytical methods for the absolute quantification of this compound in various biological systems.
-
Characterizing the substrate specificity and kinetic parameters of key enzymes, such as 3-hydroxyacyl-CoA dehydrogenases and FabA/FabZ, with this compound.
-
Elucidating the specific transcriptional and post-translational regulatory mechanisms that control the levels of this important metabolite in response to different environmental and cellular cues.
Addressing these knowledge gaps will be crucial for a comprehensive understanding of fatty acid metabolism and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. A Substrate Mimic Allows High-Throughput Assay of the FabA Protein and Consequently the Identification of a Novel Inhibitor of Pseudomonas aeruginosa FabA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Hydroxyundecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 3-hydroxyundecanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an intermediate in the metabolic pathway of fatty acid oxidation. Accurate measurement of its levels is crucial for studying metabolic flux, identifying enzyme deficiencies, and understanding the pathology of various metabolic diseases. The protocol provided herein covers sample preparation, optimized LC-MS/MS parameters, and data analysis, offering a comprehensive guide for researchers in metabolism and drug development.
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as this compound, are central to intermediary metabolism. They are key players in the mitochondrial beta-oxidation of fatty acids, a critical process for energy production. Dysregulation in the fatty acid oxidation pathway is associated with a range of inherited metabolic disorders and has implications in conditions like diabetes, obesity, and cardiovascular disease.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its superior sensitivity, selectivity, and specificity.[1] This method allows for the precise measurement of low-abundance species like this compound in complex biological samples. The methodology presented here is based on established principles for acyl-CoA analysis, including a simple protein precipitation step and detection using Multiple Reaction Monitoring (MRM) in positive ion mode, which leverages the characteristic fragmentation of the CoA moiety.[2]
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of this compound from biological samples such as cultured cells or tissues.
Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[2]
Materials:
-
Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) is ideal. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) can be used.
-
Microcentrifuge capable of 15,000 x g and 4°C.
-
Autosampler vials.
Procedure:
-
Homogenization: For tissue samples, weigh approximately 10-20 mg of frozen tissue and homogenize on ice in a suitable buffer (e.g., PBS). For cultured cells, wash the cell pellet with ice-cold PBS.
-
Extraction: Add 200 µL of ice-cold 10% SSA solution containing the internal standard to the homogenized sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 10.0 | 60 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 2 |
| 20.0 | 2 |
Note: This gradient is a starting point and should be optimized for the specific column and system to ensure adequate separation of this compound from other isomers and matrix components.
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
General Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 500°C.[3]
-
Gas Flow Rates: Optimize according to the manufacturer's recommendations.
Analyte-Specific Parameters (MRM):
Acyl-CoAs exhibit a characteristic fragmentation pattern, most notably a neutral loss of 507 Da from the protonated precursor molecule [M+H]⁺, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] A secondary common fragment ion at m/z 428 is also often observed.[2]
The molecular formula for this compound is C₃₂H₅₈N₇O₁₈P₃S, with a monoisotopic mass of 951.2769 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 952.284.
Proposed MRM Transitions for this compound:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|---|
| This compound | 952.3 | 445.2 | Quantifier | Optimize (80-120 V) | Optimize (30-50 eV) |
| this compound | 952.3 | 428.1 | Qualifier | Optimize (80-120 V) | Optimize (40-60 eV) |
Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and must be optimized by infusing a standard of the analyte to achieve maximum signal intensity.
Data Presentation: Quantitative Data
While specific quantitative data for this compound is not widely available in the literature, the following table summarizes reported concentrations for other relevant 3-hydroxyacyl-CoAs in rat tissues, which can serve as a benchmark for expected physiological ranges.[1]
Table 1: Representative Concentrations of 3-Hydroxyacyl-CoAs in Rat Tissues.
| Analyte | Heart (nmol/g) | Kidney (nmol/g) | Liver (nmol/g) | Brain (nmol/g) |
|---|---|---|---|---|
| 3-Hydroxybutyryl-CoA (C4-OH) | 0.07 | 0.04 | 0.16 | 0.00 |
| 3-Hydroxyhexanoyl-CoA (C6-OH) | 0.12 | 0.02 | 0.03 | 0.00 |
| 3-Hydroxyoctanoyl-CoA (C8-OH) | 0.15 | 0.01 | 0.01 | 0.00 |
| 3-Hydroxydecanoyl-CoA (C10-OH) | 0.19 | 0.01 | 0.01 | 0.00 |
| 3-Hydroxydodecanoyl-CoA (C12-OH) | 0.25 | 0.01 | 0.01 | 0.00 |
| 3-Hydroxytetradecanoyl-CoA (C14-OH) | 0.40 | 0.02 | 0.01 | 0.00 |
| 3-Hydroxyhexadecanoyl-CoA (C16-OH) | 2.58 | 0.07 | 0.03 | 0.00 |
(Data adapted from Li et al., 2015.[1])
Mandatory Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
Caption: The four core steps of the mitochondrial fatty acid β-oxidation spiral.
References
Application Notes and Protocols for the Analysis of 3-Hydroxyundecanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyundecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids, specifically undecanoic acid (C11). The analysis of this and other acyl-CoA species in biological samples is crucial for understanding cellular metabolism, diagnosing inborn errors of metabolism, and for the development of therapeutic interventions targeting metabolic pathways. Acyl-CoAs are a class of important molecules that play essential roles in many physiological processes, such as fatty acid oxidation, lipid synthesis, and ketone body formation[1]. The accurate quantification of these molecules presents analytical challenges due to their low abundance and inherent instability.
This document provides detailed protocols for the extraction and quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance
3-Hydroxyacyl-CoA intermediates are formed during the third step of the beta-oxidation cycle, catalyzed by 3-hydroxyacyl-CoA dehydrogenase enzymes.[2][3][4] The accumulation of specific 3-hydroxyacyl-CoAs can be indicative of defects in this enzymatic step. For instance, deficiencies in medium-chain acyl-CoA dehydrogenase (MCAD) can lead to an accumulation of medium-chain acyl-CoAs and their derivatives.[5][6] While less common, defects in the processing of odd-chain fatty acids can lead to the accumulation of intermediates like this compound.
The metabolic fate of this compound is intrinsically linked to the catabolism of undecanoic acid. This pathway ultimately yields acetyl-CoA and propionyl-CoA, the latter of which can be converted to succinyl-CoA and enter the citric acid cycle.[2][7] Thus, the levels of this compound can provide insights into the flux through the odd-chain fatty acid oxidation pathway.
Data Presentation
| Analyte Category | Biological Matrix | Representative Concentration Range (nmol/g tissue) | Citation |
| Medium-Chain 3-Hydroxyacyl-CoAs | Rat Liver | 0.5 - 2.5 | Adapted from[1] |
| Medium-Chain 3-Hydroxyacyl-CoAs | Rat Heart | 0.2 - 1.0 | Adapted from[1] |
| Medium-Chain 3-Hydroxyacyl-CoAs | Rat Kidney | 0.3 - 1.5 | Adapted from[1] |
| Medium-Chain 3-Hydroxyacyl-CoAs | Rat Brain | 0.1 - 0.5 | Adapted from[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[1][8]
Materials:
-
Tissue sample (e.g., liver, heart, kidney), flash-frozen in liquid nitrogen
-
Extraction Buffer: Methanol/water (1:1, v/v) with 5% acetic acid
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not expected to be in the sample.
-
Solid Phase Extraction (SPE) Cartridges: 2-(2-pyridyl)ethyl silica (B1680970) gel
-
SPE Activation Solution: Methanol
-
SPE Equilibration and Wash Solution: Extraction Buffer
-
SPE Elution Solution 1: 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3)/methanol (1:1, v/v)
-
SPE Elution Solution 2: 50 mM ammonium formate (pH 6.3)/methanol (1:3, v/v)
-
SPE Elution Solution 3: Methanol
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 250 mg of frozen tissue powder.
-
Spike the tissue with a known amount of the internal standard solution.
-
Add 4 mL of ice-cold Extraction Buffer.
-
Homogenize the tissue for 1 minute using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Activate the SPE cartridge with 3 mL of methanol.
-
Equilibrate the SPE cartridge with 3 mL of Extraction Buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of Extraction Buffer.
-
Elute the acyl-CoAs sequentially with 3 mL of Elution Solution 1, 3 mL of Elution Solution 2, and 3 mL of Elution Solution 3.
-
Combine the eluates and dry under a stream of nitrogen.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a framework for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[9]
-
The precursor ion (Q1) for this compound is the [M+H]⁺ ion. The molecular formula for this compound is C32H56N7O18P3S, with a molecular weight of 951.81 g/mol . Therefore, the [M+H]⁺ is m/z 952.8.
-
The product ion (Q3) is calculated as [M+H - 507]⁺, which is m/z 445.8.
-
-
MRM Transition for this compound: Q1: 952.8 m/z -> Q3: 445.8 m/z
-
MRM Transition for Internal Standard (C17:0-CoA): Q1: 1018.9 m/z -> Q3: 511.9 m/z
-
Collision Energy and other MS parameters: These should be optimized by infusing a standard solution of this compound.
Data Analysis:
-
Reconstitute the dried sample extract in a suitable volume (e.g., 100 µL) of Mobile Phase A.
-
Generate a calibration curve using a series of known concentrations of a this compound standard, spiked with the same concentration of the internal standard as the samples.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids. It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[1][2]. The activity of HADH is a key indicator of mitochondrial function and fatty acid metabolism. Deficiencies in HADH activity are associated with various metabolic disorders. Accurate and reliable measurement of HADH activity is therefore essential for basic research, disease diagnosis, and the development of therapeutic agents targeting metabolic pathways.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine HADH activity. The principle of this assay is based on monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm[3][4].
Principle of the Assay
The enzymatic activity of HADH is determined by measuring the rate of formation of NADH, which is directly proportional to the oxidation of the 3-hydroxyacyl-CoA substrate. The increase in absorbance at 340 nm, due to the production of NADH, is monitored over time using a spectrophotometer. The rate of this increase is used to calculate the enzyme's activity.
The reaction is as follows:
L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Data Presentation
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Substrates of Various Chain Lengths
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 105 | 13.8 |
| 3-Hydroxyhexanoyl-CoA | C6 | 21 | 20.1 |
| 3-Hydroxyoctanoyl-CoA | C8 | 8.5 | 25.6 |
| 3-Hydroxydecanoyl-CoA | C10 | 5.2 | 28.9 |
| 3-Hydroxydodecanoyl-CoA | C12 | 4.8 | 24.1 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 4.5 | 18.2 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 4.3 | 12.5 |
Data adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[5]
Table 2: Optimal Reaction Conditions for HADH Activity Assay
| Parameter | Optimal Value | Reference |
| pH | 7.3 | [6] |
| Temperature | 37°C | [6] |
| Wavelength | 340 nm | [3][4] |
Experimental Protocols
Materials and Reagents
-
Reagents:
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3 at 37°C)
-
S-Acetoacetyl-Coenzyme A (SAAC) solution (5.4 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH) solution (6.4 mM)
-
Enzyme solution (e.g., tissue homogenate, purified enzyme) diluted in cold potassium phosphate buffer
-
Deionized water
-
-
Equipment:
-
Spectrophotometer with temperature control (capable of measuring absorbance at 340 nm)
-
Cuvettes (1 cm light path)
-
Pipettes
-
Water bath or incubator set to 37°C
-
pH meter
-
Vortex mixer
-
Centrifuge (for sample preparation)
-
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.3 at 37°C):
-
Dissolve the appropriate amount of Potassium Phosphate, Monobasic, Anhydrous in deionized water.
-
Adjust the pH to 7.3 at 37°C using 1 M KOH.
-
Bring the final volume to the desired amount with deionized water.
-
-
5.4 mM S-Acetoacetyl Coenzyme A (SAAC) Solution:
-
Prepare fresh daily.
-
Dissolve S-Acetoacetyl Coenzyme A, Sodium Salt in cold 100 mM Potassium Phosphate Buffer (pH 7.3).
-
Keep on ice until use.
-
-
6.4 mM β-NADH Solution:
-
Prepare fresh daily.
-
Dissolve β-Nicotinamide Adenine Dinucleotide, Reduced Form, Disodium Salt in cold 100 mM Potassium Phosphate Buffer (pH 7.3).
-
Keep on ice and protected from light.
-
-
Enzyme Solution:
-
Immediately before use, prepare a solution containing the desired concentration of HADH in cold 100 mM Potassium Phosphate Buffer (pH 7.3). The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Procedure (based on the reverse reaction)
This protocol is adapted from a standard method for measuring HADH activity by monitoring the oxidation of NADH to NAD+.
-
Set up the reaction mixture:
-
Pipette the following reagents into a suitable cuvette:
-
2.80 mL of 100 mM Potassium Phosphate Buffer
-
0.05 mL of 5.4 mM SAAC solution
-
0.05 mL of 6.4 mM β-NADH solution
-
-
-
Equilibration:
-
Mix the contents of the cuvette by inversion and equilibrate to 37°C for at least 5 minutes in a thermostatted spectrophotometer.
-
-
Blank Measurement:
-
Monitor the absorbance at 340 nm until a stable baseline is achieved. This will serve as the blank rate.
-
-
Initiate the reaction:
-
Add 0.1 mL of the enzyme solution to the cuvette.
-
-
Data Acquisition:
-
Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Ensure the rate is linear during the measurement period.
-
Data Analysis
-
Calculate the rate of change in absorbance (ΔA340/min):
-
Determine the maximum linear rate of decrease in absorbance per minute for both the test sample and the blank.
-
Subtract the blank rate from the test sample rate to get the corrected rate.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit of HADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of NADH per minute at 37°C and pH 7.3.
Formula for calculating enzyme activity (in Units/mL of enzyme solution):
-
Visualizations
Caption: Biochemical reaction catalyzed by HADH.
Caption: Experimental workflow for the HADH activity assay.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agriculture.ec.europa.eu [agriculture.ec.europa.eu]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Chemical Synthesis of 3-Hydroxyundecanoyl-CoA
Abstract
This document provides a detailed protocol for the chemical synthesis of 3-hydroxyundecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The synthesis is accomplished through a multi-step process commencing with the formation of a 3-hydroxy ester via a Reformatsky reaction, followed by protection of the hydroxyl group, ester hydrolysis, coupling with Coenzyme A (CoA), and final deprotection. This protocol is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and metabolic research who require a reliable method for obtaining this important biomolecule.
Introduction
This compound is a member of the 3-hydroxyacyl-CoA family of molecules, which are key intermediates in the beta-oxidation and biosynthesis of fatty acids. The availability of pure, chemically synthesized this compound is essential for a variety of research applications, including enzyme kinetics studies, the development of metabolic disorder diagnostics, and as a standard for metabolomics analyses. This protocol outlines a robust chemical synthesis route, providing detailed experimental procedures, expected yields, and purification methods.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed through the following five steps:
-
Step 1: Synthesis of Ethyl 3-hydroxyundecanoate via a Reformatsky reaction between nonanal (B32974) and ethyl bromoacetate (B1195939).
-
Step 2: Protection of the 3-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Step 3: Saponification of the ethyl ester to yield 3-(tert-butyldimethylsilyloxy)undecanoic acid.
-
Step 4: Coupling with Coenzyme A via activation with 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Step 5: Deprotection of the TBDMS ether to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxyundecanoate
This step utilizes the Reformatsky reaction, which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[1][2][3][4][5][6]
Materials:
-
Nonanal (C9H18O)
-
Ethyl bromoacetate (BrCH2COOC2H5)
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Anhydrous toluene (B28343)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous toluene under a nitrogen atmosphere until the iodine color disappears.
-
To the activated zinc suspension, add ethyl bromoacetate (1.2 equivalents) and stir the mixture.
-
Slowly add a solution of nonanal (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure ethyl 3-hydroxyundecanoate.
Step 2: Protection of the 3-Hydroxyl Group
The secondary alcohol is protected as a TBDMS ether to prevent side reactions in subsequent steps.[7][8][9]
Materials:
-
Ethyl 3-hydroxyundecanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve ethyl 3-hydroxyundecanoate (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add imidazole (2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMSCl (1.5 equivalents) portion-wise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated NH4Cl solution and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain ethyl 3-(tert-butyldimethylsilyloxy)undecanoate. This product is often used in the next step without further purification.
Step 3: Saponification of the Ethyl Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-(tert-butyldimethylsilyloxy)undecanoate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 3-(tert-butyldimethylsilyloxy)undecanoate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH (2.0 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield 3-(tert-butyldimethylsilyloxy)undecanoic acid.
Step 4: Coupling with Coenzyme A
The protected carboxylic acid is activated with CDI and then coupled with Coenzyme A to form the thioester.[10][11][12][13][14][15][16]
Materials:
-
3-(tert-butyldimethylsilyloxy)undecanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A trilithium salt
-
0.5 M Sodium bicarbonate solution (NaHCO3)
Procedure:
-
Dissolve 3-(tert-butyldimethylsilyloxy)undecanoic acid (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Add CDI (1.6 equivalents) and stir the mixture at room temperature for 1 hour to form the acyl imidazolide (B1226674).
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.0 equivalent) in 0.5 M NaHCO3 solution.
-
Slowly add the activated acyl imidazolide solution to the Coenzyme A solution and stir at room temperature for 16-24 hours.
-
Monitor the reaction by HPLC.
-
Lyophilize the reaction mixture to dryness.
Step 5: Deprotection of the TBDMS Ether
The TBDMS protecting group is removed to yield the final product.[7][17][18][19]
Materials:
-
Crude protected this compound
-
Tetra-n-butylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Acetic acid
Procedure:
-
Dissolve the crude protected this compound in THF.
-
Add TBAF solution (1.2 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by HPLC.
-
Quench the reaction by adding a small amount of acetic acid.
-
Lyophilize the mixture to remove the solvent.
Purification of this compound
The final product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC).[20][21][22][23]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 75 mM Potassium phosphate (B84403) buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
Procedure:
-
Dissolve the lyophilized crude product in mobile phase A.
-
Inject the solution onto the HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Reformatsky Reaction | Nonanal | Ethyl 3-hydroxyundecanoate | 80-90[2] |
| 2 | TBDMS Protection | Ethyl 3-hydroxyundecanoate | Ethyl 3-(tert-butyldimethylsilyloxy)undecanoate | >95 |
| 3 | Saponification | Ethyl 3-(tert-butyldimethylsilyloxy)undecanoate | 3-(tert-butyldimethylsilyloxy)undecanoic acid | >90 |
| 4 | CoA Coupling | 3-(tert-butyldimethylsilyloxy)undecanoic acid | Protected this compound | 70-80[12] |
| 5 | Deprotection & Purification | Protected this compound | This compound | >85 |
Visualization of the Experimental Workflow
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. adichemistry.com [adichemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 21. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Hydroxyundecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyundecanoyl-CoA is a medium-chain 3-hydroxyacyl-CoA that serves as an intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. The accurate quantification of this and other acyl-CoAs in tissues is crucial for studying metabolic pathways, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents targeting fatty acid metabolism. Dysregulation of fatty acid oxidation, where 3-hydroxyacyl-CoAs are key players, has been implicated in conditions such as obesity and insulin (B600854) resistance.[1][2][3] This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for the analysis of short-, medium-, and long-chain acyl-CoAs.
The presented protocol is based on a two-step process involving an initial liquid-liquid extraction from tissue homogenates followed by a solid-phase extraction (SPE) for purification and enrichment of the acyl-CoA fraction. This approach ensures high recovery rates and sample purity, making it suitable for subsequent analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Acyl-CoA Extraction Recovery Rates
The following table summarizes the reported recovery rates for various acyl-CoAs using methods similar to the one described in this document. While specific data for this compound is not explicitly available, the recovery rates for other medium-chain acyl-CoAs, such as octanoyl-CoA, provide a reasonable estimate of the expected efficiency of the protocol.
| Acyl-CoA Species | Chain Length | Extraction Method | Purification Method | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 93 - 104 |
| Malonyl-CoA | Short (C3) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 93 - 104 |
| Octanoyl-CoA | Medium (C8) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 93 - 104 |
| Palmitoyl-CoA | Long (C16) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 93 - 104 |
| Oleoyl-CoA | Long (C18:1) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 93 - 104 |
| Arachidonyl-CoA | Long (C20:4) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 93 - 104 |
| Long-chain acyl-CoAs | Long | Methanol-Chloroform | Oligonucleotide SPE | 70 - 80[3] |
Experimental Protocols
This section details the step-by-step methodology for the extraction of this compound from tissue samples.
Materials and Reagents
-
Tissue: Fresh or snap-frozen tissue samples (e.g., liver, heart, muscle).
-
Homogenization Buffer: 100 mM Potassium Phosphate (B84403) (KH2PO4), pH 6.7.
-
Extraction Solvent: Acetonitrile and 2-Propanol (3:1, v/v).
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or another appropriate odd-chain acyl-CoA.
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).
-
General Laboratory Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator.
Protocol
1. Sample Preparation and Homogenization
-
Weigh approximately 20-50 mg of frozen tissue powder in a pre-chilled glass tube.
-
Add a known amount of internal standard (e.g., heptadecanoyl-CoA) to the tissue.
-
Add 1.5 mL of ice-cold extraction solvent (Acetonitrile/2-Propanol, 3:1 v/v).
-
Homogenize the tissue for 30 seconds using a tissue homogenizer, keeping the sample on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 6.7) and homogenize for another 30 seconds.
2. Liquid-Liquid Extraction
-
Vortex the homogenate for 5 seconds.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of the SPE Conditioning Solution through it.
-
Sample Loading: Acidify the collected supernatant by adding glacial acetic acid (e.g., 0.25 mL per 1 mL of supernatant) and vortex. Load the acidified supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the SPE Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 2 mL of the SPE Elution Solution. Collect the eluate in a clean tube.
4. Sample Concentration
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for subsequent analysis by LC-MS/MS.
Visualizations
Experimental Workflow
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. The following diagram illustrates its position in this metabolic pathway.
References
Application Note: Purification of 3-Hydroxyundecanoyl-CoA using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyundecanoyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in the study of various metabolic pathways and associated diseases. Accurate and reliable purification of this analyte is essential for downstream applications such as enzymatic assays, structural analysis, and as a standard for quantitative studies. This application note provides a detailed protocol for the purification of this compound from biological matrices or synthetic reactions using reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle of the Method
This method utilizes a reversed-phase C18 HPLC column to separate this compound from other components in a sample. The separation is based on the hydrophobicity of the analytes. A gradient elution with an aqueous buffer and an organic solvent allows for the efficient separation of acyl-CoAs of varying chain lengths and polarities. The presence of the coenzyme A moiety allows for detection by UV absorbance at 260 nm. For enhanced sensitivity and specificity, this method can be coupled with mass spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the analysis of a similar compound, 3-hydroxyoctanoyl-CoA, using a comparable LC-MS/MS method. These values can serve as a benchmark for the purification of this compound.[1]
| Parameter | Value |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Linearity (R²) | >0.99 |
| Precision (RSD%) | < 5% |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is designed for the cleanup and concentration of this compound from biological matrices.[1]
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.
HPLC Purification Protocol
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in deionized water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Sample prepared as described in the Sample Preparation section.
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Gradient: 5% B to 95% B over 5 minutes[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Detection: UV at 260 nm
-
Column Temperature: 35°C
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Run the gradient program as specified above.
-
Monitor the elution profile at 260 nm. This compound is expected to elute as a distinct peak.
-
Collect the fraction corresponding to the this compound peak.
-
The collected fraction can be dried and reconstituted in a suitable buffer for downstream applications.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
References
Application Note: GC-MS Analysis of 3-Hydroxyundecanoyl-CoA Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of 3-hydroxyundecanoyl-CoA for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The method involves the hydrolysis of the acyl-CoA, followed by derivatization of the resulting 3-hydroxyundecanoic acid.
Introduction
3-Hydroxy fatty acids are important intermediates in mitochondrial fatty acid β-oxidation.[1] The analysis of specific 3-hydroxy fatty acids, such as 3-hydroxyundecanoic acid, is crucial for studying metabolic pathways and diagnosing certain genetic disorders.[1][2] Due to their low volatility and polar nature, direct analysis of these compounds by GC-MS is challenging.[3][4] Derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[5][6]
This application note details a robust and reproducible method for the analysis of this compound. The protocol involves a hydrolysis step to cleave the coenzyme A moiety, followed by extraction and derivatization of the resulting 3-hydroxyundecanoic acid to form a trimethylsilyl (B98337) (TMS) ether-ester. This method is suitable for the quantitative analysis of 3-hydroxyundecanoic acid in biological matrices.
Experimental Workflow
The overall experimental workflow consists of four main stages: Sample Preparation (including hydrolysis and extraction), Derivatization, GC-MS Analysis, and Data Analysis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[7]
3.1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled 3-hydroxyundecanoic acid)
-
Sodium Hydroxide (NaOH), 10 M
-
Hydrochloric Acid (HCl), 6 M
-
Ethyl Acetate, HPLC grade
-
Nitrogen gas, high purity
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381), HPLC grade
3.2. Sample Preparation and Hydrolysis
-
To 500 µL of sample (e.g., serum, plasma), add the internal standard.
-
For the determination of total 3-hydroxyundecanoic acid, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete hydrolysis of the thioester bond.
-
After incubation, cool the samples to room temperature.
-
Acidify the samples by adding 2 mL of 6 M HCl. Ensure the final pH is acidic.
3.3. Liquid-Liquid Extraction
-
Extract the acidified sample twice with 3 mL of ethyl acetate.
-
Vortex vigorously for 1 minute for each extraction and centrifuge to separate the phases.
-
Combine the organic layers (top layers).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
3.4. Derivatization
-
To the dried extract, add 100 µL of a derivatization solution, which can be a mixture of BSTFA with 1% TMCS and pyridine (e.g., 50 µL of each).[8]
-
Cap the vial tightly and heat at 80°C for 60 minutes to facilitate the derivatization of both the hydroxyl and carboxyl groups.[7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample can be dissolved in 200 µL of hexane for injection.[8]
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. marinelipids.ca [marinelipids.ca]
Application Notes and Protocols for Metabolic Flux Analysis of Pathways Involving 3-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis (MFA) on pathways involving 3-hydroxyundecanoyl-CoA. This analysis is crucial for understanding cellular metabolism, identifying novel therapeutic targets, and optimizing bioprocesses.[1]
Application Notes
Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of labeled substrates, such as ¹³C-labeled glucose or fatty acids, through metabolic pathways, MFA provides a detailed snapshot of cellular physiology.[2][3] This is particularly valuable in drug development for identifying metabolic bottlenecks and understanding how drug candidates impact cellular metabolism.[1]
The study of fatty acid oxidation (FAO) pathways, including those involving intermediates like this compound, is critical in various research areas, from metabolic diseases to cancer biology. Dysregulation of FAO is implicated in conditions like obesity, insulin (B600854) resistance, and certain cancers.[4] MFA can elucidate how the flux through these pathways is altered in disease states or in response to therapeutic interventions.
Key Applications:
-
Identifying Drug Targets: By quantifying the flux through different metabolic pathways, researchers can identify enzymes that are critical for cell survival or proliferation, making them potential drug targets.[1]
-
Understanding Disease Metabolism: MFA can reveal how metabolic pathways are rewired in diseases like cancer, providing insights into tumor metabolism and potential therapeutic vulnerabilities.[3]
-
Optimizing Bioprocessing: In biotechnology, MFA is used to optimize the production of valuable chemicals and biofuels by identifying and alleviating metabolic bottlenecks in microbial production strains.[5]
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to a drug can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy and mechanism of action.
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids, specifically undecanoic acid. The pathway involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.
References
- 1. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxyundecanoyl-CoA for Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms in a molecule of interest with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can follow the journey of the labeled compound through metabolic pathways using mass spectrometry. This approach provides invaluable insights into metabolic flux, pathway dynamics, and the contribution of specific precursors to downstream metabolites.
These application notes provide a detailed protocol for the stable isotope labeling of 3-hydroxyundecanoyl-CoA and its use in metabolic tracing studies. This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. Tracing its metabolism can elucidate the dynamics of fatty acid oxidation and its interplay with other metabolic pathways, which is of significant interest in the study of metabolic diseases and drug development.
Synthesis of Stable Isotope-Labeled this compound
Protocol 1: Chemical Synthesis of [U-¹³C₁₁]-3-Hydroxyundecanoic Acid
This protocol is a conceptual outline based on established methods for synthesizing ¹³C-labeled fatty acids.
Materials:
-
[U-¹³C₆]-Hexanal
-
[U-¹³C₅]-Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide
-
Hydrochloric acid
-
Sodium borohydride (B1222165)
-
Anhydrous ethanol (B145695) and diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Malonic Ester Synthesis: React [U-¹³C₆]-hexanal with [U-¹³C₅]-diethyl malonate in the presence of a base like sodium ethoxide to form a carbon-carbon bond.
-
Hydrolysis and Decarboxylation: Saponify the resulting ester with potassium hydroxide, followed by acidification and heating to induce decarboxylation, yielding [U-¹³C₁₁]-3-oxoundecanoic acid.
-
Reduction: Reduce the ketone group of [U-¹³C₁₁]-3-oxoundecanoic acid to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent.
-
Purification: Purify the final product, [U-¹³C₁₁]-3-hydroxyundecanoic acid, using column chromatography or recrystallization.
-
Characterization: Confirm the identity and isotopic enrichment of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Protocol 2: Enzymatic Synthesis of [U-¹³C₁₁]-3-Hydroxyundecanoyl-CoA
This protocol utilizes an acyl-CoA synthetase to attach the labeled fatty acid to Coenzyme A.
Materials:
-
[U-¹³C₁₁]-3-Hydroxyundecanoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, ATP, MgCl₂, DTT, Coenzyme A, and the purified [U-¹³C₁₁]-3-hydroxyundecanoic acid.
-
Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Purification: Purify the resulting [U-¹³C₁₁]-3-hydroxyundecanoyl-CoA using reversed-phase high-performance liquid chromatography (HPLC).
-
Quantification and Verification: Quantify the purified product using UV spectrophotometry (A₂₆₀) and verify its identity and isotopic enrichment by LC-MS/MS.
Tracing Studies in Cell Culture
The following protocol outlines a general workflow for using stable isotope-labeled this compound to trace fatty acid metabolism in a cell culture model.
Protocol 3: Cell Culture Labeling and Metabolite Extraction
Materials:
-
Mammalian cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
[U-¹³C₁₁]-3-Hydroxyundecanoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to reach the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a defined concentration of [U-¹³C₁₁]-3-hydroxyundecanoyl-CoA (e.g., 10-50 µM).
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the tracer.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing the incorporation of stable isotopes into downstream metabolites.
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)
LC Conditions (Example for Acyl-CoAs):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to resolve the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the target metabolites.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole, or full scan with targeted MS/MS on a high-resolution instrument.
-
MRM Transitions: For each metabolite of interest, determine the precursor ion (M+H)⁺ and a specific product ion. For ¹³C-labeled metabolites, the precursor ion mass will be shifted according to the number of incorporated ¹³C atoms.
Data Presentation
Quantitative data from tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Isotopic Enrichment of Key Metabolites after Labeling with [U-¹³C₁₁]-3-Hydroxyundecanoyl-CoA in Cultured Hepatocytes.
| Metabolite | Time (hours) | Isotopic Enrichment (%) (M+n) |
| 3-Ketoundecanoyl-CoA | 1 | 85.2 ± 4.1 |
| 4 | 92.5 ± 3.7 | |
| 12 | 95.1 ± 2.9 | |
| Nonanoyl-CoA | 1 | 78.9 ± 5.3 |
| 4 | 88.3 ± 4.5 | |
| 12 | 91.7 ± 3.8 | |
| Heptanoyl-CoA | 1 | 65.4 ± 6.2 |
| 4 | 79.1 ± 5.1 | |
| 12 | 85.6 ± 4.4 | |
| Acetyl-CoA | 4 | 15.3 ± 2.1 |
| 12 | 25.8 ± 3.5 | |
| 24 | 38.2 ± 4.1 | |
| Citrate | 12 | 8.7 ± 1.5 |
| 24 | 15.4 ± 2.3 |
Note: The data presented in this table is for illustrative purposes and represents typical enrichment patterns that might be observed. Actual results will vary depending on the experimental conditions and cell type.
Table 2: Hypothetical Metabolic Flux Ratios Calculated from Stable Isotope Tracing Data.
| Metabolic Flux Ratio | Control Cells | Treated Cells |
| (this compound Oxidation) / (Total Fatty Acid Oxidation) | 0.12 ± 0.02 | 0.25 ± 0.03 |
| (Acetyl-CoA from this compound) / (Total Acetyl-CoA Pool) | 0.08 ± 0.01 | 0.18 ± 0.02 |
| (Citrate from this compound) / (Total Citrate Pool) | 0.05 ± 0.01 | 0.11 ± 0.01* |
p < 0.05 vs. Control. Data are presented as mean ± standard deviation and are for illustrative purposes.
Visualizations
Experimental Workflow
Application Notes and Protocols for 3-Hydroxyundecanoyl-CoA Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and quantification of 3-hydroxyundecanoyl-CoA, an important intermediate in fatty acid metabolism. These guidelines are intended to assist researchers in establishing analytical standards for use in various experimental settings.
Introduction
This compound is a member of the 3-hydroxyacyl-CoA family of molecules, which are key intermediates in the beta-oxidation and biosynthesis of fatty acids. Accurate quantification of specific acyl-CoAs is crucial for studying metabolic pathways and for the development of drugs targeting these processes. The availability of a pure analytical standard is a prerequisite for the development of robust and reliable quantitative assays. These notes provide a comprehensive guide to producing and using a this compound standard.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol outlines a plausible synthetic route.
Experimental Protocol:
Step 1: Synthesis of 3-Hydroxyundecanoic Acid
-
React undecanoyl chloride with a suitable protected hydroxylamine (B1172632) to form a Weinreb amide.
-
Treat the Weinreb amide with a Grignard reagent, such as vinylmagnesium bromide, to form an enone.
-
Reduce the ketone group stereoselectively using a chiral reducing agent like (R)- or (S)-CBS catalyst to yield the desired 3-hydroxy stereoisomer.
-
Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS).
-
Hydrolyze the terminal alkene to a carboxylic acid using ozonolysis followed by an oxidative workup.
Step 2: Activation to a Thioester
-
Activate the carboxylic acid group of the protected 3-hydroxyundecanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
React the NHS ester with Coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.0) to form the protected this compound.
Step 3: Deprotection
-
Remove the hydroxyl protecting group (e.g., TBDMS) using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF).
Purification of this compound
Purification of the synthesized this compound is critical to ensure the accuracy of subsequent quantitative analyses. A combination of solid-phase extraction and high-performance liquid chromatography (HPLC) is recommended.
Experimental Protocol:
3.1. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the crude synthesis reaction mixture onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the this compound with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
3.2. High-Performance Liquid Chromatography (HPLC)
-
Reconstitute the dried sample in a suitable mobile phase.
-
Inject the sample onto a reversed-phase C18 HPLC column.
-
Use a gradient elution with mobile phase A (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile (B52724) or methanol).
-
Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.
Experimental Protocol:
4.1. Sample Preparation
-
Cell or Tissue Extraction: Homogenize cell pellets or tissues in a cold extraction solution (e.g., 10% trichloroacetic acid).[1]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain 3-hydroxyacyl-CoA not present in the sample).
-
Protein Precipitation: Centrifuge the homogenate to pellet the protein.
-
Solid-Phase Extraction: Purify the supernatant using a C18 SPE cartridge as described in the purification protocol to concentrate the acyl-CoAs and remove interfering substances.[1]
-
Reconstitution: Dry the eluate and reconstitute in the initial LC mobile phase.
4.2. LC-MS/MS Analysis A reversed-phase liquid chromatography method coupled to a triple quadrupole mass spectrometer is a common setup for acyl-CoA analysis.[2]
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM ammonium acetate in water, pH 6.8[2] |
| Mobile Phase B | Methanol or Acetonitrile[2] |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then re-equilibrate. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Acyl-CoAs typically show a characteristic neutral loss of 507 amu, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | [M+H-507]⁺ | Optimized for specific instrument |
| Internal Standard | [M_IS+H]⁺ | [M_IS+H-507]⁺ | Optimized for specific instrument |
4.3. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of known concentrations of the purified this compound standard spiked with the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.
-
Perform a linear regression to obtain the calibration curve.
-
Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
References
- 1. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyundecanoyl-CoA is a long-chain 3-hydroxyacyl-coenzyme A derivative. As an intermediate in fatty acid metabolism, it plays a role in various biochemical pathways. These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in a laboratory setting.
Handling and Storage
General Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Work Area: Handle the compound in a well-ventilated area.
-
Solubility: Acyl-CoAs are generally soluble in water and methanol.
-
Stability: Solutions of fatty acyl-CoAs are reported to have negligible hydrolysis over 24 hours at room temperature. For longer-term storage, frozen solutions at -20°C are stable for several weeks. To avoid degradation, it is recommended to prepare solutions fresh or use frozen stock solutions.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Store as a solid at -20°C. In solution, store at -20°C for short-term use. | General knowledge for fatty acyl-CoAs |
| Recommended Solvents | Aqueous buffers, Methanol | General knowledge for fatty acyl-CoAs |
| Solution Stability | Stable for several weeks at -20°C. Avoid repeated freeze-thaw cycles. | General knowledge for fatty acyl-CoAs |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare an initial stock solution by dissolving the solid this compound in a small amount of anhydrous ethanol or DMSO. For example, to prepare a 10 mM stock, dissolve 9.52 mg (assuming a molecular weight of 951.81 g/mol ) in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
For aqueous-based assays, further dilute the initial stock solution in sterile water or the desired aqueous buffer to the final working concentration.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
Objective: To determine the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. This protocol is adapted from general methods for assaying L-3-hydroxyacyl-coenzyme A dehydrogenase.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
This compound stock solution
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme
-
NAD+ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer and NAD+ solution at the desired final concentrations.
-
Add the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration.
-
Equilibrate the reaction mixture and the spectrophotometer to the desired assay temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add the purified 3-hydroxyacyl-CoA dehydrogenase enzyme to the reaction mixture.
-
Immediately mix and transfer the reaction to a cuvette or a well of the 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Signaling Pathway and Experimental Workflow Diagrams
Fatty Acid Beta-Oxidation Pathway
This compound is an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. The following diagram illustrates the key steps in this pathway.
References
Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyundecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid beta-oxidation. The accurate and efficient extraction of this analyte from biological matrices is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for applications in drug development. Solid-phase extraction (SPE) offers a robust and selective method for the purification and concentration of acyl-CoAs prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).
These application notes provide a detailed protocol for the solid-phase extraction of this compound, adapted from established methods for other acyl-CoAs due to the limited availability of a specific protocol for this particular analyte.
Data Presentation
The following table summarizes representative recovery data for various acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel-based SPE method. While data for this compound is not explicitly available, the recoveries for medium-chain acyl-CoAs like octanoyl-CoA can serve as an estimate.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Palmitoyl-CoA | Long (C16:0) | 2-(2-pyridyl)ethyl | 85-90% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Experimental Protocols
This protocol describes a solid-phase extraction procedure for the isolation of this compound from biological samples such as tissue homogenates or cell lysates.
Materials:
-
SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Sample Pre-treatment:
-
Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (1:1, v/v)
-
-
SPE Solutions:
-
Conditioning Solution: Methanol
-
Equilibration Solution: Deionized Water
-
Wash Solution: Acetonitrile/Water (50:50, v/v)
-
Elution Solution: Methanol containing 50 mM Ammonium Acetate
-
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other appropriate odd-chain acyl-CoA.
-
Nitrogen gas stream or vacuum concentrator for solvent evaporation.
-
Vortex mixer and centrifuge.
Protocol:
-
Sample Homogenization and Extraction:
-
To approximately 100 mg of tissue or cell pellet, add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Add 2 mL of the Extraction Solvent (Acetonitrile:2-Propanol, 1:1).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Pass 2 mL of Methanol through the 2-(2-pyridyl)ethyl SPE cartridge.
-
Column Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the column to dry.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE cartridge. Allow the sample to pass through the sorbent by gravity or under gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution (Acetonitrile/Water, 50:50) to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution (Methanol with 50 mM Ammonium Acetate). Collect the eluate in a clean tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Fatty Acid Beta-Oxidation Pathway
Caption: The role of 3-hydroxyacyl-CoA in the fatty acid beta-oxidation pathway.
Application Note: High-Resolution Mass Spectrometry of 3-Hydroxyundecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxyundecanoyl-CoA is a hydroxy fatty acyl-coenzyme A that plays a role as an intermediate in metabolic processes such as fatty acid β-oxidation. Acyl-Coenzyme A (acyl-CoA) thioesters are critical molecules in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[1][2] They function as acyl group carriers, participating in biosynthetic reactions and protein post-translational modifications.[2] The precise and accurate quantification of specific acyl-CoA species is fundamental to understanding metabolic regulation and identifying dysfunctions in various disease states.[2] High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) provides the necessary sensitivity and selectivity for analyzing these often low-abundance and structurally complex molecules.[1][2] This document provides detailed protocols for the analysis of this compound using LC-HRMS.
Principle of Analysis: The analytical method involves the separation of this compound from a complex biological matrix using reversed-phase liquid chromatography. Following separation, the analyte is ionized, typically by positive mode electrospray ionization (ESI+), and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Acyl-CoAs exhibit a characteristic fragmentation pattern under tandem mass spectrometry (MS/MS) conditions, which is crucial for their identification. This includes a signature neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (506.9952 Da) and the formation of a key fragment ion of adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[3][4][5][6][7] High-resolution instrumentation allows for accurate mass measurements of both the precursor and fragment ions, ensuring high confidence in compound identification.[2]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol outlines a robust method for extracting a broad range of acyl-CoAs, including this compound, from biological tissues or cultured cells.
Materials:
-
Ice-cold Methanol (B129727)
-
Ice-cold 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8)
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Pre-chilled homogenization tubes
-
Homogenizer
-
Refrigerated Centrifuge (capable of >16,000 x g and 4°C)
-
Vacuum Concentrator or Nitrogen Evaporator
-
Solid-Phase Extraction (SPE) C18 Cartridges (Optional)
Procedure:
-
Sample Collection: For tissue samples, weigh approximately 10-20 mg of frozen tissue. For cultured cells, aspirate the growth medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Add 1 mL of ice-cold methanol, fortified with a suitable internal standard, to the sample in a pre-chilled tube. Homogenize the tissue thoroughly or scrape the cells directly into the methanol solution.[1][2]
-
Protein Precipitation: Incubate the homogenate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the methanol supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Optional SPE Purification: For cleaner samples, condition a C18 SPE cartridge with methanol and then water. Load the supernatant, wash with a low-percentage organic solvent (e.g., 5% methanol in water), and elute the acyl-CoAs with methanol.[9]
-
Drying: Evaporate the solvent to complete dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a solvent suitable for the LC method, such as 50 mM ammonium acetate with 20% acetonitrile, vortex, and centrifuge to pellet any remaining insoluble material.[1][8] Transfer the final supernatant to an LC vial for analysis.
Protocol 2: LC-HRMS Analysis
This protocol uses reversed-phase chromatography for the separation and a high-resolution mass spectrometer for the detection of this compound.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, < 3 µm particle size)
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with a heated electrospray ionization (HESI) source
Liquid Chromatography Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[1]
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min[9]
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full MS with data-dependent MS² (dd-MS²) or Parallel Reaction Monitoring (PRM)
-
Resolution (Full MS): > 60,000
-
Collision Energy: Optimized for the target analyte; typically 30-45 eV for acyl-CoAs[4]
-
Key Transitions for Identification: Monitor for the precursor ion and the characteristic neutral loss of 507.[4][5][10]
Data Presentation
Quantitative and identifying data for this compound are summarized below.
Table 1: High-Resolution Mass Spectrometric Properties of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₂H₅₈N₇O₁₉P₃S |
| Monoisotopic Mass | 949.2801 Da |
| Precursor Ion ([M+H]⁺) | 950.2874 m/z |
| Key Fragment 1 ([M+H-507]⁺) | 443.2922 m/z |
| Key Fragment 2 (Adenosine Diphosphate) | 428.0365 m/z[5] |
Table 2: Example Liquid Chromatography Gradient
| Time (minutes) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 1.5 | 2 |
| 5.5 | 95 |
| 14.5 | 95 |
| 15.0 | 2 |
| 20.0 | 2 |
(This gradient is adapted from a method for short to medium chain acyl-CoAs and may require optimization.)[1]
Table 3: Key High-Resolution Mass Spectrometer Parameters
| Parameter | Typical Setting |
|---|---|
| Source | |
| Ionization Mode | ESI+ |
| Spray Voltage | 3.5 - 4.0 kV |
| Sheath Gas Flow Rate | 35 (arbitrary units)[8] |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| Analyzer | |
| Full MS Resolution | 70,000 |
| MS/MS Resolution | 17,500 |
| Scan Range | 150 - 1500 m/z |
| Collision Energy (HCD) | 30-45% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic context of the target analyte.
Caption: Experimental workflow for LC-HRMS analysis of this compound.
Caption: Position of this compound in the fatty acid β-oxidation pathway.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of 3-hydroxyundecanoyl-CoA in HPLC
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-hydroxyundecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends from the center.[1][2] This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and ultimately compromise the precision and accuracy of quantitative analysis.[2] Peak symmetry is often measured by the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1.0. A value greater than 1.2 typically indicates a tailing issue that should be addressed.[3]
Q2: What are the most common causes of peak tailing specifically for this compound?
A2: The molecular structure of this compound—comprising a long alkyl chain, a hydroxyl group, and the polar Coenzyme A moiety with phosphate (B84403) and amine groups—makes it susceptible to several interactions that cause peak tailing.[4][5] The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The amine and phosphate groups on the Coenzyme A portion can form strong, unwanted ionic and polar interactions with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[1][6] This secondary retention mechanism delays the elution of a fraction of the analyte molecules, causing a tail.[7]
-
Metal Chelation: The phosphate, hydroxyl, and ketone functionalities in the molecule can chelate with trace metal impurities (e.g., iron, titanium) present in the stationary phase, column frits, or even leached from stainless steel HPLC components.[8][9][10] This interaction also acts as a secondary retention mechanism.[11]
-
Mobile Phase pH Mismatch: The pH of the mobile phase is a critical factor.[12] If the pH is close to the pKa of the analyte's ionizable groups (phosphates, amine), a mixture of ionized and non-ionized forms will exist, leading to peak splitting or severe tailing.[13][14]
Q3: How can I systematically diagnose the root cause of peak tailing for my analyte?
A3: A logical, step-by-step approach is the most efficient way to identify the problem. Start by observing the chromatogram holistically: does the tailing affect all peaks or only specific ones like this compound? This initial observation can quickly differentiate between a systemic issue (e.g., column void, blocked frit) and a chemistry-specific problem. The flowchart below outlines a recommended diagnostic workflow.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Q4: How can I mitigate peak tailing caused by secondary silanol interactions?
A4: Several effective strategies can minimize unwanted interactions with silanol groups:
-
Operate at a Low pH: Adjusting the mobile phase pH to a value between 2.5 and 3.0 suppresses the ionization of silanol groups, making them less interactive with basic analytes.[1][15]
-
Use a Modern, End-Capped Column: High-quality, modern columns are "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to shield them from interacting with analytes.[1][6][16]
-
Consider Alternative Stationary Phases: If tailing persists, columns with hybrid organic/inorganic particles or polymer-based columns, which have inherently fewer or no exposed silanol groups, can provide excellent peak shape.[16][17]
Q5: What are the solutions if metal chelation is the suspected cause?
A5: To prevent analyte interaction with metal surfaces, consider the following:
-
Use a Bio-Inert or Metal-Free HPLC System: Many manufacturers offer systems where the fluid path (tubing, needle, column frits) is constructed from materials like PEEK or has been treated with special coatings to prevent metal leaching and interaction.[10]
-
Employ a Metal-Free Column: Columns with PEEK-lined hardware are available and can eliminate the column itself as a source of metal contamination.
-
Use Mobile Phase Additives: In some cases, adding a weak chelating agent like EDTA to the mobile phase can passivate metal surfaces and reduce interactions. However, this must be carefully evaluated for compatibility with your detector (especially mass spectrometers).[10]
Q6: Could my sample preparation and injection technique be causing the tailing?
A6: Yes, issues related to the sample itself are a common cause of peak distortion:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to tailing.[2][18] To check for this, prepare and inject a dilution series of your sample; if the peak shape improves with lower concentration, overload was the issue.[19]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[2][20] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[21]
Troubleshooting Data and Protocols
Data Summary
The following table summarizes common causes and solutions for peak tailing.
| Potential Cause | Common Symptoms | Recommended Solution(s) | Citations |
| Secondary Silanol Interactions | Tailing specific to polar/basic analytes like this compound. | Lower mobile phase pH to 2.5-3.0; Use a high-purity, end-capped column. | [1][6][15] |
| Metal Chelation | Tailing specific to chelating analytes (those with phosphate, carboxyl, hydroxyl groups). | Use a bio-inert HPLC system and/or column; Add a chelating agent to the mobile phase. | [9][10][11] |
| Column Overload | Peak tailing worsens at higher sample concentrations. | Reduce injection volume or dilute the sample. | [2][3][18] |
| Injection Solvent Mismatch | Poor peak shape, often for early-eluting peaks. | Dissolve the sample in the initial mobile phase or a weaker solvent. | [3][20] |
| Column Contamination / Blockage | All peaks in the chromatogram tail; System backpressure may increase. | Flush the column with a strong solvent; Replace the column inlet frit or the column itself. | [2][22] |
| Extra-Column Volume | Broadening or tailing of all peaks, especially early ones. | Use shorter, narrower ID tubing; Ensure all fittings are properly connected to avoid dead volume. | [3][7][15] |
The impact of mobile phase pH on peak shape is critical. While specific data for this compound is proprietary, the following table illustrates the expected trend for a similar basic compound.
| Mobile Phase pH | Observed Peak Shape | Typical Asymmetry Factor (As) | Rationale |
| 7.0 | Severe Tailing | > 2.0 | At neutral pH, silanol groups are ionized (SiO-) and strongly interact with the protonated analyte.[1] |
| 4.5 | Moderate Tailing | 1.5 - 2.0 | Partial ionization of silanols still allows for significant secondary interactions.[15] |
| 3.0 | Good Symmetry | 1.1 - 1.3 | Silanol groups are mostly protonated (SiOH), minimizing ionic interactions.[1][8] |
| 2.5 | Excellent Symmetry | 1.0 - 1.2 | Silanol ionization is effectively suppressed, leading to symmetrical peaks.[8] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting at the Bench
-
Initial Assessment: Confirm that the peak tailing is reproducible. Observe if the issue affects only this compound or all peaks.
-
Check for Overload: Prepare a 1:10 dilution of your sample and inject it. If peak shape improves significantly, optimize your sample concentration or injection volume.[18]
-
Optimize Mobile Phase:
-
Prepare a fresh batch of mobile phase, ensuring accurate pH measurement of the aqueous portion before mixing with the organic solvent.[23]
-
If your current pH is > 4, prepare a new mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate) or acid (e.g., formic acid, trifluoroacetic acid).[8][21]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
-
-
Evaluate the Column:
-
If the low-pH mobile phase does not resolve the issue, the column itself may be the problem (e.g., old, poor end-capping, contamination).
-
Replace the current column with a new, high-purity, end-capped column from a reputable manufacturer.
-
-
Inspect the System: If a new column does not fix the problem, inspect the hardware. Check all fittings for tightness and ensure tubing lengths are minimal. If tailing persists and affects all peaks, consider flushing the system or replacing the column inlet frit.[3][22]
Protocol 2: Column Flushing to Remove Contaminants
If you suspect column contamination is causing peak tailing, a flushing procedure can help restore performance. Warning: Always check the column manufacturer's instructions for solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase).
-
Organic Wash: Flush with 20 column volumes of a strong, compatible organic solvent like Acetonitrile or Methanol.
-
Intermediate Solvents (if needed): For strongly adsorbed contaminants, a series of washes with progressively less polar solvents may be effective (e.g., Methanol -> Acetonitrile -> Isopropanol).
-
Re-equilibration: Flush the column with the mobile phase (starting with the organic component and gradually introducing the aqueous component) until the baseline is stable.
-
Test Performance: Reconnect the detector and inject a standard to assess if the peak shape has improved.
Visualizing the Problem: Mechanisms of Peak Tailing
The following diagram illustrates the different interactions at the stationary phase surface that can lead to peak tailing.
Caption: Mechanisms of analyte interaction with a C18 stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silcotek.com [silcotek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromtech.com [chromtech.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. mastelf.com [mastelf.com]
- 19. benchchem.com [benchchem.com]
- 20. support.waters.com [support.waters.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
Technical Support Center: Optimizing 3-Hydroxyundecanoyl-CoA Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 3-hydroxyundecanoyl-CoA.
Troubleshooting Guide
Encountering issues during the extraction of this compound is common due to the inherent instability of acyl-CoA thioesters. This guide addresses specific problems with potential causes and recommended solutions to optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample Degradation: Acyl-CoAs are unstable and susceptible to enzymatic and chemical degradation.[1] | Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[1] |
| Inefficient Extraction: The choice of extraction solvent is critical for recovery. | An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for acyl-CoAs.[2] Avoid strong acids like formic acid in the primary extraction solvent, as they can lead to poor recovery.[1][2] | |
| Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces. | Use low-adhesion microcentrifuge tubes and pipette tips. | |
| Poor Recovery from Solid-Phase Extraction (SPE) | Loss of Hydrophilic Species: SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] | Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization.[1] If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analyte. |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting substances from the sample matrix can interfere with ionization. | Use a stable isotope-labeled internal standard of the analyte for the most accurate quantification. If unavailable, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are effective alternatives as they are not typically present in biological samples.[1] Construct calibration curves in a matrix that closely matches the study samples.[1] |
| Non-Linearity: Calibration curves may not be linear, especially at lower concentrations. | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to prevent the degradation of this compound during extraction?
A1: The most critical step is the immediate and effective quenching of all enzymatic activity at the point of sample collection.[3] Cellular thioesterases can rapidly degrade the target molecule upon cell lysis.[3] This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold acidic extraction buffer.[4][5]
Q2: What is the optimal pH for extracting and storing this compound?
A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 2 and 6.[3] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[3] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[3][6]
Q3: How does temperature impact the stability of this compound?
A3: Elevated temperatures accelerate both chemical and enzymatic degradation. It is crucial to maintain all samples, reagents, and processing steps at 0-4°C (on ice) or at sub-zero temperatures throughout the extraction procedure.[3] For long-term storage, acyl-CoA derivatives should be kept at -80°C.[1][3]
Q4: Which enzymes are responsible for the degradation of my target compound?
A4: Acyl-CoA thioesterases (ACOTs) are the primary class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs into a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[3]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not commercially available, an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0) is a suitable alternative as it is unlikely to be endogenously present in the sample.[1][4]
Experimental Protocols
Detailed Methodology for Extraction of this compound from Tissues
This protocol is adapted from established methods for short and long-chain acyl-CoA extraction.
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[5]
-
Internal standard (e.g., heptadecanoyl-CoA)[4]
-
Ice-cold 80% methanol[2]
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization:
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, spike the SSA solution with the appropriate amount before adding it to the tissue powder.[5]
-
Alternatively, use ice-cold 80% methanol for homogenization.[2]
-
Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[5]
-
-
Incubation and Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[5]
-
-
Sample Storage and Analysis:
Visualizations
Caption: Workflow for the extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression for 3-hydroxyundecanoyl-CoA in LC-MS
Welcome to the technical support center for the LC-MS analysis of 3-hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when analyzing this compound by LC-MS?
Ion suppression in the analysis of this compound typically arises from co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source. Key sources include:
-
Phospholipids (B1166683): Abundant in biological samples like plasma and tissue, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: Non-volatile salts from buffers or sample matrices can crystallize on the ESI probe, reducing ionization efficiency.
-
Ion-Pairing Agents: While useful for chromatography, some ion-pairing reagents, particularly non-volatile ones, can suppress ionization.[2][3]
-
High Concentrations of Other Analytes: If other sample components are present at much higher concentrations, they can compete with this compound for ionization.
Q2: How can I detect ion suppression in my this compound analysis?
A common method is the post-column infusion experiment.[4] In this technique, a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[4] Another approach is to compare the signal intensity of your analyte in a pure solvent versus the signal when spiked into a prepared sample matrix; a significant decrease in signal in the matrix indicates suppression.[4]
Q3: Is a stable isotope-labeled internal standard necessary for accurate quantification?
Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended for the accurate quantification of this compound. A SIL internal standard, such as deuterated this compound, will co-elute with the analyte and experience similar degrees of ion suppression.[5] This allows for the correction of signal variability caused by matrix effects, leading to more accurate and precise results.[5] While not always available, they are the preferred choice for quantitative bioanalysis.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue is often a combination of suboptimal chromatography and ion suppression. The following steps can help troubleshoot this problem.
Caption: Troubleshooting workflow for poor peak shape and low signal.
-
Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[6]
-
Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids.[1] If you are using PPT, ensure complete precipitation and consider a subsequent clean-up step.
-
Solid-Phase Extraction (SPE): SPE can be highly effective at removing interfering matrix components.[7] For acyl-CoAs, a mixed-mode or a specific sorbent like 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel can yield high recovery.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate lipids from other matrix components.[9]
-
-
Optimize Chromatographic Conditions: Good separation of this compound from matrix components is crucial.
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[10][11]
-
Mobile Phase: Using a mobile phase with a low concentration of a volatile acid like formic acid (e.g., 0.1%) can improve peak shape and is compatible with mass spectrometry.[10]
-
Ion-Pairing Agents: For better retention and peak shape of polar acyl-CoAs, a volatile ion-pairing agent like N,N-dimethylbutylamine (DMBA) can be added to the mobile phase.[12] However, be aware that some ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.[3]
-
-
Adjust Mass Spectrometry Parameters:
Issue 2: Inconsistent Quantification and Poor Reproducibility
This problem often points to uncompensated matrix effects and analyte instability.
Caption: Troubleshooting workflow for inconsistent quantification.
-
Implement a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to correct for variability in sample preparation and ion suppression.[5] Add the SIL internal standard at the beginning of the sample preparation process to account for losses at every step.
-
Evaluate Analyte Stability: Acyl-CoAs can be unstable in certain conditions.
-
Sample Vials: Use glass vials instead of plastic, as some plastics can cause signal loss for acyl-CoAs.[14]
-
Reconstitution Solvent: Test different reconstitution solvents for optimal stability. Methanol has been shown to provide good stability for some acyl-CoAs.[13]
-
Temperature: Keep samples cold and minimize the time they spend in the autosampler before injection.
-
-
Use Matrix-Matched Calibrators: If a SIL internal standard is not available, preparing calibration standards in a blank matrix that has gone through the same extraction procedure as the samples can help to compensate for matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[7]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice.
-
Add 1 mL of 2-Propanol and homogenize again.[7]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex.[7]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the SPE column with 2 mL of Wash Solution.
-
Load the supernatant onto the column.
-
Wash the column with 2 mL of Wash Solution.
-
Elute the acyl-CoAs with 1.5 mL of Elution Solution.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase).
-
Protocol 2: LC-MS/MS Analysis of 3-Hydroxyacyl-CoAs
This is a general method that can be optimized for this compound.
Liquid Chromatography:
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | [10] |
| Mobile Phase A | 0.1% formic acid in water | [10] |
| Mobile Phase B | 0.1% formic acid in acetonitrile | [10] |
| Gradient | 5% B to 95% B over 5 minutes | [10] |
| Flow Rate | 0.3 mL/min | [10] |
| Injection Volume | 5 µL | [10] |
Tandem Mass Spectrometry:
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Monitored Transition | Precursor ion [M+H]+ → Product ion (characteristic neutral loss of 507 Da) | [12][13] |
| Cone Voltage | Optimized for this compound | [13] |
| Collision Energy | Optimized for the specific analyte | [10] |
Quantitative Data Summary
The efficiency of sample preparation is critical for minimizing ion suppression. The following table summarizes representative recovery data for various acyl-CoAs using a 2-(2-pyridyl)ethyl SPE sorbent.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [7] |
| Malonyl-CoA | Short (C3) | 83-90% | [7] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [7] |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [7] |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [7] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Co-eluting Isomers of 3-Hydroxyacyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 3-hydroxyacyl-CoA isomers. Co-elution of these structurally similar molecules is a common challenge in chromatographic analyses, leading to difficulties in accurate identification and quantification.
Frequently Asked Questions (FAQs)
Q1: Why are 3-hydroxyacyl-CoA isomers so difficult to separate?
A1: 3-hydroxyacyl-CoA isomers, which include positional isomers and stereoisomers (enantiomers), possess identical molecular weights and very similar physicochemical properties.[1] Standard reversed-phase liquid chromatography (LC) separations are often insufficient to resolve these subtle structural differences, leading to overlapping or identical retention times, a phenomenon known as co-elution.[2]
Q2: How can I determine if a single chromatographic peak contains co-eluting isomers?
A2: Detecting co-elution is a critical first step. Several methods can be employed:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders, split tops, or excessive tailing, can indicate the presence of more than one compound.[2][3]
-
Diode Array Detector (DAD/PDA): When using HPLC, a peak purity analysis can be performed. If the UV-Vis spectra collected across the peak are not identical, it suggests the peak is impure and contains co-eluting compounds.[2][3]
-
Mass Spectrometry (MS): For LC-MS or GC-MS, you can examine the mass spectra at different points across the eluting peak (peak slicing). A change in the fragmentation pattern or in the relative abundance of ions across the peak strongly indicates co-elution.[2][3]
Q3: What are the primary analytical strategies to resolve co-eluting 3-hydroxyacyl-CoA isomers?
A3: The main strategies involve enhancing chromatographic selectivity or employing alternative separation dimensions. Key techniques include:
-
Chiral Chromatography: Utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[4][5]
-
Chemical Derivatization: Modifies the isomers to create derivatives with different chromatographic or mass spectrometric properties.[6][7][8][9]
-
Ion Mobility-Mass Spectrometry (IMS-MS): Separates ions in the gas phase based on their size, shape, and charge, providing an orthogonal separation dimension to LC and MS.[10][11][12][13][14]
-
Chromatographic Method Optimization: Systematically adjusting parameters like mobile phase, column chemistry, and temperature can sometimes achieve separation.[2]
Troubleshooting Guide for Co-elution
When co-elution of 3-hydroxyacyl-CoA isomers is suspected or confirmed, a systematic approach is necessary to resolve the issue.
Step 1: Confirm Co-elution Use the methods described in FAQ #2 to confirm that you have an issue with co-eluting isomers rather than another chromatographic problem.
Step 2: Optimize Existing Chromatographic Method Before moving to more complex solutions, attempt to resolve the isomers by modifying your current LC method.
-
Modify Mobile Phase: Weaken the mobile phase to increase the capacity factor (k'), which increases the interaction time with the stationary phase and may improve separation.[2]
-
Change Temperature: Adjusting the column temperature can alter selectivity and potentially resolve co-eluting peaks.
-
Gradient Optimization: Modify the gradient slope. A shallower gradient increases the run time but can improve the resolution of closely eluting compounds.
Step 3: Select an Advanced Separation Strategy If optimization is unsuccessful, choose a more advanced strategy based on the type of isomerism and available instrumentation. The decision tree below can guide your choice.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 11. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
addressing instability of 3-hydroxyundecanoyl-CoA during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxyundecanoyl-CoA. The information provided addresses common challenges related to the inherent instability of this molecule during sample preparation and analysis.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Enzymatic degradation: Cellular thioesterases rapidly hydrolyze the thioester bond of this compound upon cell lysis. | Immediate quenching of enzymatic activity: For cultured cells, aspirate the medium and add ice-cold methanol (B129727) (-80°C) directly to the plate. For tissue samples, flash-freeze in liquid nitrogen immediately after collection. |
| Chemical degradation: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. | Maintain acidic pH: Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9. Reconstitute the final extract in a slightly acidic solution (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297), pH 7). | |
| Thermal degradation: Elevated temperatures accelerate both enzymatic and chemical degradation. | Maintain cold chain: Keep samples on ice or at 4°C throughout the entire sample preparation process. Use pre-chilled solvents and tubes. Store samples at -80°C for long-term stability. | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in the time between sample collection and quenching, or temperature fluctuations, can lead to variable degradation. | Standardize protocols: Ensure all samples are processed with consistent timing and temperature conditions. Prepare fresh solutions and standards for each experiment. |
| Matrix effects in LC-MS/MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound. | Optimize chromatography: Use a high-resolution column and a suitable gradient to separate the analyte from interfering matrix components. Consider using a solid-phase extraction (SPE) clean-up step. | |
| Peak tailing or broad peaks in chromatogram | Suboptimal chromatography conditions: Inappropriate mobile phase pH or column chemistry can lead to poor peak shape. | Adjust mobile phase: For reversed-phase chromatography, use a mobile phase with a slightly acidic pH (e.g., 10 mM ammonium acetate, pH 6.8) to improve peak shape for acyl-CoAs. |
| Interaction with metal ions: Free thiol groups can interact with metal surfaces in the LC system. | Use metal-free or bio-inert systems: If possible, use PEEK or other non-metallic tubing and fittings to minimize these interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the instability of this compound during sample preparation?
A1: The primary factors are enzymatic degradation by cellular thioesterases, chemical hydrolysis of the thioester bond (which is accelerated at neutral and alkaline pH), and thermal degradation.[1] It is crucial to control these factors to ensure accurate quantification.
Q2: What is the optimal pH range for working with this compound?
A2: Acyl-CoAs are most stable in slightly acidic conditions, typically between pH 4 and 6.[1] Alkaline conditions should be strictly avoided as they promote rapid hydrolysis of the thioester bond.
Q3: How should I store my samples containing this compound?
A3: For short-term storage during sample preparation, always keep samples on ice or at 4°C. For long-term storage, samples should be stored at -80°C.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the thioester bond, which results in the formation of 3-hydroxyundecanoic acid and free Coenzyme A. Other potential degradation reactions, especially at elevated temperatures, can include oxidation of the hydroxyl group.
Q5: Can I use a standard protein precipitation protocol for my samples?
A5: Yes, protein precipitation with cold organic solvents like methanol or acetonitrile (B52724) is a common and effective method for extracting acyl-CoAs.[2][3] It is important to ensure the solvent is ice-cold to simultaneously precipitate proteins and quench enzymatic activity.
Data Presentation
The stability of acyl-CoAs is highly dependent on the solvent and pH. The following table summarizes the stability of various acyl-CoA standards in different solvents at 4°C over 48 hours, which can provide guidance for handling this compound. The data is presented as the coefficient of variation (CV) of MS intensities over six injections. A lower CV indicates higher stability.
| Acyl-CoA | Water | 50 mM Ammonium Acetate (pH 4.0) | 50 mM Ammonium Acetate (pH 6.8) | 50% Methanol/Water | 50% Methanol/pH 4.0 Buffer | 50% Methanol/pH 6.8 Buffer |
| Acetyl-CoA (C2) | 15% | 8% | 10% | 5% | 4% | 6% |
| Propionyl-CoA (C3) | 18% | 9% | 12% | 6% | 5% | 7% |
| Butyryl-CoA (C4) | 20% | 10% | 13% | 7% | 6% | 8% |
| Hexanoyl-CoA (C6) | 22% | 12% | 15% | 8% | 7% | 9% |
| Octanoyl-CoA (C8) | 25% | 14% | 18% | 9% | 8% | 10% |
| Decanoyl-CoA (C10) | 28% | 16% | 20% | 10% | 9% | 11% |
Data adapted from a study on acyl-CoA stability. While this compound was not specifically tested, the trend of increased stability in acidic and methanolic solutions is expected to be similar.[4]
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Quenching and Extraction:
-
Centrifugation:
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of 50% methanol in 50 mM ammonium acetate (pH 7) for LC-MS/MS analysis.[2]
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. The fragmentation of acyl-CoAs typically involves a neutral loss of 507 Da.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxyundecanoyl-CoA
Welcome to the technical support center for the quantification of 3-hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In lipid analysis, common interfering matrix components include phospholipids (B1166683), salts, and proteins.[1][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common and effective method to assess matrix effects is the post-extraction spike.[1] This involves comparing the signal of an analyte in a neat solution to the signal of the same analyte spiked into a blank matrix extract after the sample preparation process. A significant difference between the two signals indicates the presence of matrix effects.[1]
Q3: What is the most effective general strategy to minimize matrix effects?
A3: The most effective way to reduce matrix effects is through rigorous sample preparation to remove interfering components before they are introduced into the mass spectrometer.[1][4] Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized methods like phospholipid depletion are highly effective for cleaning up lipid samples.[1][4]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Sample dilution can be a straightforward and effective method to reduce matrix effects by lowering the concentration of interfering components.[1][5] However, this approach is only viable if the concentration of this compound remains high enough for sensitive detection after dilution.[1]
Q5: Are there any mass spectrometry parameters I can adjust to mitigate matrix effects?
A5: Yes, optimizing MS conditions can be beneficial. For instance, you can try switching the ionization polarity, as negative ionization is sometimes less prone to matrix effects because fewer matrix components ionize in this mode.[1] Adjusting parameters like ion source temperature and gas flows can also influence ionization efficiency and potentially reduce the impact of co-eluting substances.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to matrix effects during this compound quantification.
Problem: Poor reproducibility and accuracy in quantitative results.
Initial Assessment
First, determine if matrix effects are the likely cause. The following flowchart outlines a systematic approach to troubleshooting.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Mitigation Strategies
If matrix effects are confirmed, consider the following strategies, starting with the most impactful.
1. Enhance Sample Preparation
Improving the cleanup of your sample is the most critical step. The choice of technique will depend on the nature of your sample matrix.
| Sample Preparation Method | Principle | Effectiveness in Reducing Matrix Effects | Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using a solvent like acetonitrile (B52724) or methanol (B129727). | Least effective; often results in significant matrix effects due to co-extraction of other components.[4] | High |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Provides cleaner extracts than PPT. | Can have low recovery for polar analytes.[4] |
| Solid-Phase Extraction (SPE) | Compounds in a liquid mixture are separated based on their physical and chemical properties by passing them through a solid phase. | Generally effective, with performance depending on the sorbent used.[4][6] | Good, but requires method optimization. |
| HybridSPE®-Phospholipid | A targeted approach that uses zirconia-coated silica (B1680970) particles to selectively remove phospholipids from the sample matrix. | Highly effective for phospholipid removal, a major source of matrix effects in lipid analysis. | Good |
2. Optimize Chromatographic Separation
Improving the separation of this compound from interfering matrix components can significantly reduce matrix effects.[5]
-
Adjust the Gradient: A slower, more gradual gradient can improve the resolution between your analyte and co-eluting interferences.
-
Change the Mobile Phase: Modifying the pH of the mobile phase can alter the retention of basic compounds relative to phospholipids.[4]
-
Use a Different Column: A column with a different chemistry (e.g., C18, C8) or a smaller particle size (UPLC vs. HPLC) can provide better separation and reduce matrix effects.[4][7]
3. Employ a Stable Isotope-Labeled Internal Standard
A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.
Key Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression or enhancement.[1]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at the desired concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process begins. This set is used to evaluate recovery.
-
-
Analyze all three sets by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction
This protocol provides a cleaner extract compared to simple protein precipitation, which is beneficial for reducing matrix effects.[6]
Materials:
-
C18 SPE cartridge
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
5% Methanol in water (wash solvent)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.[8]
-
Equilibration: Pass 1 mL of water through the cartridge.[8]
-
Loading: Load your sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[8]
-
Elution: Elute the this compound with 1 mL of methanol.[8]
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with your LC-MS system.[8]
Caption: A typical solid-phase extraction workflow for acyl-CoA analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).[6]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode is often more sensitive for acyl-CoA species.[6][9]
-
Fragmentation: Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive mode MS/MS, which corresponds to the 3'-phospho-ADP moiety.[9][10] This transition is often used for quantification in Multiple Reaction Monitoring (MRM) mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Medium-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of medium-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of medium-chain acyl-CoAs.
| Issue | Question | Possible Causes | Suggested Solutions |
| Poor Peak Shape | Q1: My peaks for medium-chain acyl-CoAs are broad or tailing. What can I do to improve peak shape? | 1. Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on silica-based columns, leading to tailing.[1] 2. Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[2][3] 3. Column Overload: Injecting too much sample can lead to peak fronting or tailing. 4. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.[4] | 1. Use of Ion-Pairing Agents: Add an ion-pairing agent like trifluoroacetic acid (TFA) or triethylamine (B128534) to the mobile phase to mask the charged phosphate groups and improve peak symmetry.[5] 2. Optimize Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[2] 3. Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal sample load. 4. Column Washing/Replacement: Flush the column with a strong solvent or replace it if performance does not improve. Consider using a guard column to protect the analytical column.[2] |
| Poor Resolution | Q2: I am having difficulty separating medium-chain acyl-CoAs of similar chain lengths. How can I improve resolution? | 1. Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient separation. 2. Suboptimal Column Chemistry: The chosen stationary phase may not provide enough selectivity for the analytes. 3. Incorrect Flow Rate: A flow rate that is too high can reduce separation efficiency. | 1. Optimize Gradient: Decrease the gradient slope or use a shallower gradient over the elution range of the medium-chain acyl-CoAs. 2. Select an Appropriate Column: C18 columns are commonly used for acyl-CoA separation.[6][7] Consider a column with a different C18 chemistry or a phenyl-hexyl column for alternative selectivity.[8] 3. Adjust Flow Rate: Lower the flow rate to increase the interaction time between the analytes and the stationary phase. |
| Low Signal Intensity | Q3: The signal for my medium-chain acyl-CoAs is very low. What are the potential reasons and solutions? | 1. Sample Degradation: Acyl-CoAs are unstable in aqueous solutions and can degrade, especially at neutral or alkaline pH.[9] 2. Poor Extraction Efficiency: The extraction protocol may not be efficiently recovering the medium-chain acyl-CoAs.[1] 3. Ion Suppression in LC-MS: Co-eluting compounds can interfere with the ionization of the target analytes.[9] | 1. Ensure Sample Stability: Keep samples on ice and use acidic conditions during extraction and analysis to minimize degradation. Process samples quickly. 2. Optimize Extraction: Use a validated extraction method, such as protein precipitation with an organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727)/water).[10][11] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[12][13] 3. Improve Chromatographic Separation: Enhance separation to reduce co-elution of interfering species.[9] |
| Retention Time Variability | Q4: My retention times are shifting between runs. What could be causing this? | 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the concentration of the ion-pairing reagent or buffer, can affect retention. 2. Column Temperature Fluctuations: Changes in column temperature can lead to shifts in retention time. 3. Column Equilibration: Insufficient equilibration time between runs can cause retention time drift. | 1. Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently.[4] 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q5: What is the recommended type of chromatography for separating medium-chain acyl-CoAs?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used method for the separation of acyl-CoAs.[12] C18 columns are a common choice for the stationary phase, and separation is typically achieved using a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[7][12]
Q6: Why are ion-pairing reagents often necessary for acyl-CoA analysis?
A: Acyl-CoAs are amphiphilic molecules with a negatively charged phosphate backbone. Ion-pairing reagents are added to the mobile phase to interact with these charged groups, effectively neutralizing them and allowing for better retention and peak shape on reversed-phase columns.[5][14]
Q7: What are some common extraction methods for medium-chain acyl-CoAs from biological samples?
A: Common extraction methods involve protein precipitation using organic solvents. A mixture of acetonitrile, methanol, and water is often used to efficiently extract a broad range of acyl-CoAs.[10][11] Another approach is extraction with an acidic solution, such as perchloric acid, followed by solid-phase extraction (SPE) for cleanup.[12]
Q8: How can I quantify medium-chain acyl-CoAs?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of acyl-CoAs.[9] This technique allows for the use of stable isotope-labeled internal standards to correct for extraction variability and matrix effects, leading to accurate quantification.
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells for LC-MS analysis.[15]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 75% methanol in water)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold extraction solvent to the cell plate (adherent cells) or resuspend the cell pellet (suspension cells).
-
For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium (B1175870) acetate).
-
Protocol 2: Reversed-Phase HPLC Separation of Medium-Chain Acyl-CoAs
This protocol provides a general framework for the separation of medium-chain acyl-CoAs using RP-HPLC.
Instrumentation and Columns:
-
HPLC or UHPLC system with a gradient pump and UV or mass spectrometric detector.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL Detection: UV at 260 nm or MS/MS detection in positive ion mode.
Visualizations
Caption: Experimental workflow for the analysis of medium-chain acyl-CoAs.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 15. benchchem.com [benchchem.com]
calibration curve linearity issues for 3-hydroxyundecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantitative analysis of 3-hydroxyundecanoyl-CoA, with a specific focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is not linear (r² < 0.99). What are the most common causes?
Poor linearity in the calibration curve for this compound can arise from several factors, broadly categorized as issues with the standards, the analytical method, or the data processing. Common causes include inaccurate preparation of calibration standards, matrix effects from the sample, detector saturation at high concentrations, and the use of an inappropriate regression model.[1][2] It is essential to systematically investigate each of these potential sources to identify and resolve the problem.
Q2: What is a "matrix effect" and how might it impact the analysis of this compound?
A matrix effect is the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix (e.g., plasma, cell lysates).[3][4][5] These co-eluting substances can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results, and often causing non-linearity in the calibration curve.[6] Given that this compound is an endogenous molecule, the biological matrix is complex and matrix effects are a significant concern.
Q3: How can I minimize matrix effects for this compound analysis?
To minimize matrix effects, several strategies can be employed.[7] These include:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.
-
Chromatographic separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and analysis.[2]
-
Matrix-matched calibrants: Preparing calibration standards in a blank matrix that closely resembles the study samples can also help to compensate for matrix effects.[1]
Q4: Could the issue be with my this compound standard itself?
Yes, problems with the calibration standards are a frequent source of non-linearity.[1] It is important to ensure the purity and accurate concentration of the this compound stock solution. The certificate of analysis (CoA) for the reference standard should be carefully reviewed.[8] Furthermore, errors in serial dilutions, improper storage leading to degradation, or adsorption of the analyte to container surfaces can all contribute to a non-linear calibration curve.
Troubleshooting Guide: Calibration Curve Linearity Issues
This guide provides a systematic approach to troubleshooting and resolving non-linear calibration curves for this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Troubleshooting Steps
| Potential Issue | Recommended Actions & Troubleshooting Steps |
| 1. Calibration Standard Preparation | a. Verify Calculations and Dilutions: Double-check all calculations for the serial dilutions. It is advisable to have a second analyst independently prepare a set of standards to rule out user-specific errors.[1] b. Prepare Fresh Standards: If standards are not freshly prepared, degradation may have occurred. Prepare a new set of calibration standards from a reliable stock solution. c. Assess Stock Solution Integrity: Verify the purity and concentration of the this compound stock solution against the Certificate of Analysis (CoA). If in doubt, use a new, unopened vial of the reference standard.[8] |
| 2. Matrix Effects | a. Analyze a Blank Matrix: Inject an extract of a blank matrix (a sample without the analyte) to check for interfering peaks at the retention time of this compound. b. Compare Calibration Curves: Prepare two calibration curves: one in a pure solvent and another in a blank matrix extract. A significant difference in the slopes of these two curves indicates the presence of matrix effects.[1] c. Enhance Sample Preparation: If matrix effects are confirmed, improve the sample cleanup procedure. Solid-phase extraction (SPE) is often effective at removing interfering components like phospholipids. |
| 3. Detector Saturation | a. Examine High Concentration Peaks: At the highest concentrations of your calibration curve, inspect the peak shapes. Flat-topped or distorted peaks are a sign of detector saturation.[2] b. Dilute High-End Standards: If saturation is suspected, extend the calibration curve to lower concentrations or dilute the highest concentration standards.[9] c. Reduce Injection Volume: A simple way to avoid detector saturation is to decrease the volume of sample injected onto the column.[9] |
| 4. Data Processing and Curve Fitting | a. Use Weighted Regression: For many bioanalytical methods, the variance of the response is not constant across the concentration range. Using a weighted linear regression model (e.g., 1/x or 1/x²) can often improve the linearity and accuracy of the calibration curve.[10] b. Review Peak Integration: Ensure that the peaks for this compound are being integrated correctly and consistently across all standards and samples. c. Narrow the Calibration Range: The detector response may only be linear over a specific concentration range.[11] If non-linearity is observed at the extremes, it may be necessary to use a narrower range for quantification.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a set of calibration standards in a solvent.
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade or higher)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve the desired concentration.
-
Perform Serial Dilutions: Create a series of working standards by serially diluting the stock solution with methanol. A suggested concentration range is 1 ng/mL to 1000 ng/mL.
-
Store Properly: Store the stock solution and working standards at -20°C or below in tightly sealed containers to prevent evaporation and degradation.
Example Dilution Scheme:
| Standard Level | Concentration (ng/mL) | Volume of Stock/Previous Standard | Final Volume (with Methanol) |
| Stock | 1,000,000 | - | 1 mL |
| STD 7 | 1000 | 10 µL of 100 µg/mL intermediate | 1 mL |
| STD 6 | 500 | 500 µL of STD 7 | 1 mL |
| STD 5 | 250 | 500 µL of STD 6 | 1 mL |
| STD 4 | 100 | 400 µL of STD 5 | 1 mL |
| STD 3 | 50 | 500 µL of STD 4 | 1 mL |
| STD 2 | 10 | 200 µL of STD 3 | 1 mL |
| STD 1 | 1 | 100 µL of STD 2 | 1 mL |
Protocol 2: Assessment of Matrix Effects
This protocol outlines a method to qualitatively and quantitatively assess matrix effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with this compound at the same low and high concentrations as Set A before performing the sample preparation procedure.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Metric | Calculation | Interpretation |
| Matrix Effect | (Peak Area in Set B / Peak Area in Set A) * 100 | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. |
| Recovery | (Peak Area in Set C / Peak Area in Set B) * 100 | Indicates the efficiency of the extraction process. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. droracle.ai [droracle.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. chromforum.org [chromforum.org]
- 11. More Than You Ever Wanted to Know About Calibrations, Part 6 – Linearity and Calibration Spacing [restek.com]
Technical Support Center: 3-Hydroxyundecanoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of 3-hydroxyundecanoyl-CoA standards. Proper management of these standards is critical for accurate and reproducible experimental results in metabolic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of this compound degradation are chemical hydrolysis of the thioester bond and, to a lesser extent, oxidation of the hydroxyl group. The thioester bond is susceptible to cleavage in aqueous solutions, a process that is accelerated by alkaline and strongly acidic conditions.
Q2: What are the visible signs of standard degradation?
A2: Visible signs of degradation are often not apparent. The most reliable method for detecting degradation is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which can identify and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Q3: How should I properly store my this compound standards?
A3: For long-term storage, this compound standards should be stored as a dry powder or in a non-aqueous solvent like methanol (B129727) at -20°C or below.[1] For short-term storage of solutions, a slightly acidic to neutral pH (around pH 4-7) is recommended to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Q4: What solvent should I use to dissolve my this compound standard?
A4: Methanol is a recommended solvent as it provides better stability compared to aqueous solutions.[2] If an aqueous buffer is required for your experiment, prepare the solution fresh and use it as quickly as possible. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been shown to offer improved stability over purely aqueous solutions.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound standards.
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound in LC-MS analysis. | Degradation of the standard due to improper storage or handling. | - Verify that the standard was stored at the recommended temperature (-20°C or below) and protected from moisture. - If in solution, ensure the pH was maintained in the optimal range (pH 4-7) and that the solution was prepared fresh. - Prepare a fresh stock solution from a new vial of the standard if possible. |
| Suboptimal LC-MS conditions. | - Optimize LC-MS parameters, including column chemistry (e.g., C18), mobile phase composition, and mass spectrometer settings (e.g., ESI positive mode, monitoring for characteristic fragment ions). | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - The primary degradation product is likely 3-hydroxyundecanoic acid resulting from thioester hydrolysis. Another potential product is the corresponding ketone from the oxidation of the hydroxyl group. - Confirm the identity of these peaks using tandem mass spectrometry (MS/MS) and by comparing their retention times to known standards if available. |
| Inconsistent or non-reproducible results between experiments. | Variable degradation of the standard across different experimental runs. | - Standardize the entire workflow, from sample preparation to analysis. - Prepare fresh working solutions of the standard for each experiment. - Minimize the time the standard spends in aqueous solutions at room temperature. |
| Poor peak shape in HPLC/UPLC analysis. | Interaction of the analyte with the analytical column or system. | - Use a high-quality reversed-phase column (e.g., C18). - Consider the use of an ion-pairing agent in the mobile phase, if compatible with your detection method, to improve peak shape. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is limited, the stability of acyl-CoA thioesters is known to be highly dependent on pH and temperature. The table below provides an estimation of stability based on data for similar medium-chain acyl-CoAs.
| Condition | Parameter | Estimated Stability of Medium-Chain 3-Hydroxyacyl-CoA | Reference |
| pH | Half-life (t½) | Significantly decreases at pH > 7.5 and pH < 4. Hydrolysis is generally slowest in the pH range of 4-7. | [3] |
| Temperature | Degradation Rate | Increases with temperature. Storage at -20°C or -80°C is crucial to minimize degradation. | [4] |
| Solvent | Stability | More stable in organic solvents like methanol compared to aqueous solutions. | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standards
This protocol outlines a method to evaluate the stability of this compound under different conditions using LC-MS.
1. Materials:
- This compound standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- pH meter
- HPLC or UPLC system coupled to a mass spectrometer
- C18 reversed-phase column
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
- Prepare working solutions by diluting the stock solution in different buffers to be tested (e.g., pH 4, 7, and 9) and a control in 100% methanol.
3. Incubation:
- Aliquot the working solutions into separate vials for each time point and condition.
- Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition and immediately quench the reaction by adding an equal volume of cold methanol and store at -80°C until analysis.
4. LC-MS/MS Analysis:
- Chromatography:
- Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate this compound from its degradation products.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitor the parent ion of this compound and potential degradation products (e.g., 3-hydroxyundecanoic acid).
- Use MS/MS to confirm the identity of the peaks.
5. Data Analysis:
- Plot the peak area of this compound as a function of time for each condition.
- Calculate the degradation rate constant and half-life for each condition.
Visualizations
Caption: Troubleshooting flowchart for low or no signal of this compound.
References
Technical Support Center: Enzymatic Assays Using 3-Hydroxyundecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving 3-hydroxyundecanoyl-CoA.
Troubleshooting Guide
Encountering issues with your enzymatic assay? This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles. | a. Confirm enzyme activity using a known standard substrate. b. Ensure the enzyme is stored at the recommended temperature (-20°C or -80°C) in a suitable buffer. c. Aliquot the enzyme to avoid multiple freeze-thaw cycles. |
| 2. Incorrect Substrate: Degradation or incorrect concentration of this compound. | a. Verify the purity and concentration of your this compound stock solution. b. Prepare fresh substrate solutions for each experiment, as acyl-CoA esters can be unstable.[1] | |
| 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or enzyme concentration. | a. Optimize the pH of the reaction buffer; most dehydrogenases prefer a pH between 7.0 and 8.5.[1] b. Perform the assay at the optimal temperature for your specific enzyme (typically 25°C to 37°C).[1] c. Titrate the enzyme concentration to determine the optimal amount for a linear reaction rate. | |
| High background signal | 1. Contaminating Enzymes: Presence of other dehydrogenases in the sample. | a. Use a highly purified enzyme preparation. b. Run a control reaction without the substrate to measure any background activity. |
| 2. Non-enzymatic Reaction: Spontaneous reduction of NAD+ or oxidation of NADH. | a. Run a control reaction without the enzyme to assess the rate of any non-enzymatic reaction. b. Ensure the purity of your NAD+/NADH solutions. | |
| Inconsistent results | 1. Pipetting Errors: Inaccurate dispensing of reagents. | a. Use calibrated pipettes and ensure proper pipetting technique. b. Prepare a master mix for reagents to minimize pipetting variability. |
| 2. Substrate/Cofactor Instability: Degradation of this compound or NAD(H). | a. Prepare fresh substrate and cofactor solutions for each experiment. b. Store stock solutions at -80°C and handle them on ice.[1] | |
| Non-linear reaction rate | 1. Substrate Depletion: The concentration of this compound is too low. | a. Increase the initial substrate concentration to ensure it is not limiting during the measurement period. |
| 2. Product Inhibition: The enzyme is inhibited by the reaction products (3-oxoundecanoyl-CoA or NADH). | a. Measure the initial reaction velocity where product concentration is minimal. b. Consider a coupled assay system to remove the product as it is formed.[2] | |
| 3. Enzyme Instability: The enzyme loses activity over the course of the assay. | a. Check the stability of the enzyme under the assay conditions (pH, temperature). b. Add stabilizing agents like glycerol (B35011) or BSA if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic assay of this compound?
A1: The most common enzymatic assay for this compound utilizes a 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the oxidation of this compound to 3-oxoundecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[3][4] The reaction can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH.[5] Alternatively, the reverse reaction can be measured by monitoring the decrease in absorbance at 340 nm from the oxidation of NADH.
Q2: Which enzyme should I use for my assay?
A2: You will need a 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35).[3][4] These enzymes are available from various commercial sources. The specific isoform (e.g., short-chain, medium-chain, or long-chain specific) may influence the enzyme's affinity and activity towards this compound, which is a medium-to-long chain substrate. It is advisable to test different HADH isoforms to find the one with the best kinetic properties for your specific application.
Q3: How can I prepare the this compound substrate?
A3: this compound is not as commonly available as shorter-chain acyl-CoAs and may need to be synthesized. Chemo-enzymatic methods are often employed for the synthesis of acyl-CoA esters.[6] This can involve the activation of 3-hydroxyundecanoic acid to its CoA thioester using an acyl-CoA synthetase or a chemical coupling method.
Q4: What are the typical kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases?
A4: The kinetic parameters (Km and Vmax) are dependent on the specific enzyme and the acyl-CoA substrate chain length. Generally, 3-hydroxyacyl-CoA dehydrogenases exhibit activity towards a range of chain lengths. For example, one study on a bacterial (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase showed a Km of 48 µM for acetoacetyl-CoA.[7] Another study on pig heart L-3-hydroxyacyl-CoA dehydrogenase indicated that the enzyme is most active with medium-chain substrates.[2] It is recommended to determine the kinetic parameters for this compound with your specific enzyme experimentally.
Q5: What are some known inhibitors of 3-hydroxyacyl-CoA dehydrogenases?
A5: Acetyl-CoA, propionyl-CoA, and free Coenzyme A have been shown to have an inhibitory effect on some 3-hydroxyacyl-CoA dehydrogenases.[7] It is important to be aware of potential inhibitors that may be present in your sample or carried over from previous reaction steps.
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol provides a general method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate by monitoring the production of NADH.
Materials:
-
This compound solution
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH)
-
NAD+ solution
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3)[5]
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In a suitable cuvette or microplate well, prepare the reaction mixture with the following components (example volumes for a 1 ml cuvette):
-
880 µl of Reaction Buffer
-
50 µl of NAD+ solution (final concentration typically 0.1-1 mM)
-
50 µl of this compound solution (final concentration to be optimized, start with a concentration above the expected Km)
-
-
Equilibrate: Mix the contents gently and incubate the cuvette/plate in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[5]
-
Initiate the Reaction: Add 20 µl of the HADH enzyme solution to the cuvette/plate to start the reaction. Mix immediately but gently to avoid introducing air bubbles.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/minute). The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Controls:
-
No-Enzyme Control: A reaction mixture containing all components except the enzyme to check for non-enzymatic reduction of NAD+.
-
No-Substrate Control: A reaction mixture containing all components except the this compound to measure any endogenous activity of the enzyme preparation.
Visualizations
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
reducing background noise in 3-hydroxyundecanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in the analysis of 3-hydroxyundecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in this compound analysis via LC-MS?
A1: Background noise in the LC-MS analysis of this compound can originate from several sources, significantly impacting sensitivity and accuracy. Key contributors include:
-
Solvents and Reagents: Impurities in solvents like water, acetonitrile, and methanol (B129727), as well as additives such as formic acid or ammonium (B1175870) acetate, are a primary source of background ions.
-
Sample Matrix: Endogenous compounds from biological samples (e.g., salts, phospholipids, and other lipids) can co-elute with the analyte, causing ion suppression or enhancement, a phenomenon known as the matrix effect.[1][2][3]
-
Instrument Contamination: Carryover from previous injections, contaminated LC components (tubing, fittings, injector), and a dirty mass spectrometer ion source can all contribute to high background noise.[4]
-
Plasticizers and Labware: Leaching of plasticizers (e.g., phthalates) from sample tubes, pipette tips, and solvent bottle caps (B75204) can introduce interfering compounds.
Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize robust extraction and cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.[5]
-
Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a column with a different stationary phase.[1]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. Since a SIL-IS is not always commercially available, a structurally similar odd-chain 3-hydroxyacyl-CoA can be used as an alternative.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that closely resembles the study samples can help to normalize the matrix effects between the calibrants and the unknown samples.[1]
Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A3: For this compound, the analysis is typically performed in positive ion mode using electrospray ionization (ESI). The fragmentation of acyl-CoAs is well-characterized and primarily involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[6][7][8]
To determine the specific multiple reaction monitoring (MRM) transition:
-
Calculate the molecular weight of this compound:
-
Undecanoic acid (C11H22O2): ~186.29 g/mol
-
3-hydroxyundecanoic acid (C11H22O3): ~202.29 g/mol
-
Coenzyme A (C21H36N7O16P3S): ~767.53 g/mol
-
Formation of the thioester bond results in the loss of one water molecule (18.02 g/mol ).
-
Molecular weight of this compound = 202.29 + 767.53 - 18.02 = ~951.8 g/mol
-
-
Determine the precursor ion ([M+H]⁺):
-
m/z = 951.8 + 1.007 (proton) = 952.8
-
-
Determine the product ion (after neutral loss of 507.1):
-
m/z = 952.8 - 507.1 = 445.7
-
Therefore, the primary MRM transition to monitor for this compound would be Q1: 952.8 m/z → Q3: 445.7 m/z . A secondary transition to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0 can also be monitored for confirmation.[8][9]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that lead to high background noise in this compound analysis.
Problem 1: High Background Noise Across the Entire Chromatogram
| Possible Cause | Recommended Solution | Expected Outcome |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases. | A significant reduction in the baseline noise level in blank injections. |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol, and water). If contamination persists, systematically clean or replace components like the solvent frits, tubing, and injector needle. | A cleaner baseline in subsequent blank runs. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's protocol. | Increased signal-to-noise ratio and improved overall sensitivity.[4] |
Problem 2: High Background Noise in Sample Injections Only (Matrix Effects)
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Sample Cleanup | Optimize the sample preparation protocol. Implement a solid-phase extraction (SPE) step with a C18 or mixed-mode sorbent to remove salts and polar interferences. Alternatively, use liquid-liquid extraction (LLE) or protein precipitation followed by a cleanup step.[1][5] | Reduced ion suppression/enhancement and improved peak shape and reproducibility. |
| Co-elution with Matrix Components | Adjust the chromatographic gradient to improve the separation of this compound from interfering compounds. Consider using a column with a different chemistry (e.g., C8 or phenyl-hexyl). | Better resolution of the analyte peak from the background, leading to more accurate integration.[1] |
| Phospholipid-Induced Ion Suppression | If analyzing plasma or tissue samples, incorporate a method to remove phospholipids, such as a targeted phospholipid removal SPE plate or a modified LLE protocol. | Increased signal intensity for the analyte and a more stable baseline. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the LC-MS/MS analysis of 3-hydroxyacyl-CoAs. While specific values for this compound may vary, these provide a general benchmark.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Data adapted from a comparative guide for 3-hydroxy-octanoyl-CoA analysis.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is designed for the cleanup of this compound from complex matrices like plasma or cell lysates.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the sample (e.g., 500 µL of plasma) with 0.1% formic acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[5]
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B (linear ramp)
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: 952.8 → 445.7 m/z.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
-
Visualizations
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
optimizing fragmentation parameters for 3-hydroxyundecanoyl-CoA MRM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Multiple Reaction Monitoring (MRM) parameters for 3-hydroxyundecanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound using MRM.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect MRM Transitions: The precursor or product ion m/z values are incorrect. | Verify the calculated MRM transitions for this compound. For the protonated molecule [M+H]⁺, the precursor ion is m/z 952.8. The primary product ion from the neutral loss of the 3'-phospho-ADP moiety is m/z 445.8. A secondary transition to the common acyl-CoA fragment m/z 428.0 can also be monitored. |
| Suboptimal Ionization: Inefficient generation of the precursor ion in the ESI source. | Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is suitable for positive ionization of acyl-CoAs (typically acidic, e.g., with 0.1% formic acid). Optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. | |
| Poor Fragmentation: Collision energy (CE) and declustering potential (DP) are not optimized. | Perform a compound optimization experiment by infusing a standard of this compound. Systematically ramp the CE and DP to find the values that yield the maximum intensity for your selected product ions. A good starting point for acyl-CoAs can be a DP of 60 V and a CE of 50 V.[1] | |
| Sample Degradation: Acyl-CoAs are susceptible to degradation. | Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler).[2] Minimize the time between sample preparation and analysis. | |
| Poor Peak Shape (Tailing, Broadening) | Inappropriate Chromatography: The LC method is not suitable for separating acyl-CoAs. | Use a C18 reversed-phase column with a suitable gradient of acetonitrile (B52724) in water containing an acidic modifier like formic acid or ammonium (B1175870) acetate.[2][3] Ensure the column temperature is optimized. |
| Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte. | Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective.[3] Adjust the chromatographic gradient to better separate the analyte from matrix components. The use of a stable isotope-labeled internal standard can help to correct for matrix effects. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system. | Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system and column. |
| Interference from Isobaric Compounds: Other molecules with the same mass as the precursor ion are fragmenting to produce ions with the same mass as the product ion. | If isobaric interference is suspected, a higher resolution mass spectrometer may be needed. Alternatively, chromatographic separation needs to be improved to resolve the interfering compound from the analyte. Monitoring a second, qualifier MRM transition can help to confirm the identity of the analyte. | |
| Inconsistent Results/Poor Reproducibility | Sample Preparation Variability: Inconsistent extraction efficiency or sample handling. | Standardize the sample preparation protocol. Use an internal standard to account for variations in sample preparation and injection volume. |
| Instrument Instability: Fluctuations in the LC or MS performance. | Perform regular system suitability tests and calibrations to ensure the instrument is performing within specifications. Monitor retention time and peak area of a standard throughout the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound (molecular weight ~951.8 g/mol ), the expected precursor ion ([M+H]⁺) is at m/z 952.8. The most common and abundant fragmentation for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][4] Therefore, the primary product ion for quantification is typically m/z 445.8. A secondary, confirmatory product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0 can also be monitored.[1]
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for my MRM transitions?
A2: The optimal method for determining CE and DP is to perform a compound optimization experiment using a pure standard of this compound. This typically involves infusing the standard solution directly into the mass spectrometer and using the instrument's software to automatically ramp the CE and DP values while monitoring the intensity of the desired product ion. The software will then generate a report with the optimal values that produce the highest signal intensity. If a standard is not available, you can start with typical values used for other acyl-CoAs (e.g., DP = 60 V, CE = 50 V) and adjust them manually to maximize your signal.[1]
Q3: What type of liquid chromatography (LC) setup is recommended for this compound analysis?
A3: A reversed-phase liquid chromatography (RPLC) system with a C18 column is commonly used for the separation of acyl-CoAs.[3][5] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier such as 0.1% formic acid or a buffer like ammonium acetate, is recommended to achieve good peak shape and retention.[2][3]
Q4: My sample contains several isomers of hydroxyundecanoyl-CoA. How can I ensure I am only quantifying the 3-hydroxy isomer?
A4: Chromatographic separation is key to distinguishing between isomers. A well-optimized RPLC method should be able to separate different positional isomers. It is crucial to use an authentic standard of this compound to confirm the retention time. If baseline separation is not achievable, monitoring unique fragment ions for each isomer, if they exist, could be an alternative, though this often requires a more in-depth fragmentation study.
Q5: What are some common sources of contamination that can interfere with my analysis?
A5: Common sources of contamination include plastics (e.g., phthalates from tubes and containers), detergents, and impurities in solvents and reagents. It is essential to use high-purity, LC-MS grade solvents and reagents and to work with glass or polypropylene (B1209903) labware where possible. Running a blank injection (mobile phase only) can help identify any background contamination in your system.
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for this compound
This protocol describes the steps to determine the optimal collision energy (CE) and declustering potential (DP) for the MRM transitions of this compound.
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound standard in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid.
-
Direct Infusion Setup:
-
Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Alternatively, use a flow injection analysis (FIA) setup where the standard is injected into a continuous flow of mobile phase.
-
-
Initial MS Scan (Q1 Scan):
-
In positive ion mode, perform a Q1 scan to confirm the presence and determine the exact m/z of the precursor ion ([M+H]⁺) for this compound (expected at m/z 952.8).
-
Optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to maximize the signal of the precursor ion.
-
-
Product Ion Scan:
-
Perform a product ion scan by selecting the precursor ion (m/z 952.8) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.
-
Confirm the presence of the expected product ions at m/z 445.8 and m/z 428.0.
-
-
MRM Parameter Optimization:
-
Set up an MRM method with the primary transition (952.8 -> 445.8) and a secondary transition (952.8 -> 428.0).
-
Use the instrument's optimization software to automatically ramp the DP and CE. Typically, DP is ramped first to optimize the entrance of the precursor ion into the collision cell, followed by ramping the CE to optimize fragmentation.
-
If manual optimization is performed, start with a reasonable range for each parameter (e.g., DP: 20-100 V in 5 V increments; CE: 10-80 eV in 2 eV increments) and monitor the product ion intensity.
-
-
Data Analysis:
-
Review the optimization data to identify the DP and CE values that yield the highest and most stable signal for each MRM transition.
-
These optimized values should then be used in the final LC-MS/MS method.
-
Visualizations
Caption: Workflow for optimizing MRM parameters for this compound.
Caption: Logical troubleshooting flow for low or no signal in MRM analysis.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Hydroxyundecanoyl-CoA and 3-Hydroxydecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of 3-hydroxyundecanoyl-CoA (C11) and 3-hydroxydecanoyl-CoA (C10), two medium-chain 3-hydroxyacyl-CoA molecules. This comparison is critical for understanding the nuances of fatty acid beta-oxidation and for the development of therapeutics targeting metabolic pathways.
Introduction
This compound and 3-hydroxydecanoyl-CoA are intermediates in the mitochondrial beta-oxidation of odd-chain and even-chain fatty acids, respectively. Their metabolism is primarily catalyzed by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MC-HADH). While structurally similar, the one-carbon difference between these molecules leads to distinct metabolic fates and potential enzymatic efficiencies. This guide will explore these differences through a review of available experimental data, detailed experimental protocols, and visualizations of the metabolic pathways.
Metabolic Pathways
The metabolism of both this compound and 3-hydroxydecanoyl-CoA occurs in the mitochondria as part of the beta-oxidation spiral. The key enzymatic step is the oxidation of the 3-hydroxy group to a 3-keto group, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.
3-Hydroxydecanoyl-CoA Metabolism (Even-Chain)
3-Hydroxydecanoyl-CoA is a standard intermediate in the beta-oxidation of decanoic acid (a C10 fatty acid). The pathway proceeds as follows:
-
Dehydrogenation: 3-hydroxydecanoyl-CoA is oxidized by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MC-HADH) to 3-ketodecanoyl-CoA. This reaction is NAD+-dependent.
-
Thiolysis: 3-ketodecanoyl-CoA is then cleaved by β-ketothiolase, yielding acetyl-CoA (a C2 molecule) and octanoyl-CoA (a C8 molecule).
-
Further Oxidation: Octanoyl-CoA continues through the beta-oxidation spiral until it is completely oxidized to acetyl-CoA molecules.
A Comparative Guide to the Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenases Across Different Chain Lengths
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various 3-hydroxyacyl-CoA dehydrogenase (HADH) isozymes for acyl-CoA substrates of different chain lengths. The information is supported by experimental data to aid in research and development efforts targeting fatty acid oxidation pathways.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenases
3-Hydroxyacyl-CoA dehydrogenases (HADHs) are a class of enzymes crucial for the third step of the mitochondrial fatty acid β-oxidation pathway. This step involves the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] Different isozymes of HADH exhibit distinct preferences for substrates with varying acyl chain lengths, playing specialized roles in the metabolism of short-, medium-, long-, and very-long-chain fatty acids. Understanding this substrate specificity is fundamental for elucidating the metabolic roles of each isozyme and for the development of targeted therapeutic interventions for metabolic disorders.
Comparative Analysis of Substrate Specificity
The catalytic efficiency of HADH isozymes is dependent on the chain length of the acyl-CoA substrate. The following table summarizes the available kinetic parameters (Km and Vmax) for different HADH isozymes with a range of substrate chain lengths.
| Isozyme | Substrate (Acyl-CoA Chain Length) | Km (µM) | Vmax (µmol/min/mg) | Optimal Chain Length |
| SCHAD (Short-Chain) | Acetoacetyl-CoA (C4) | 134 ± 14 | 74 ± 6.8 s⁻¹ (kcat) | Short to Medium |
| MCAD (Medium-Chain) | Hexanoyl-CoA (C6) | 15 | 1010 (min⁻¹) | Medium |
| Octanoyl-CoA (C8) | 3.4 | 980 (min⁻¹) | ||
| Decanoyl-CoA (C10) | 2.5 | 580 (min⁻¹) | ||
| Dodecanoyl-CoA (C12) | 2.5 | 550 (min⁻¹) | ||
| Tetradecanoyl-CoA (C14) | 2.3 | 280 (min⁻¹) | ||
| Hexadecanoyl-CoA (C16) | 1.6 | 140 (min⁻¹) | ||
| LCHAD (Long-Chain) | Palmitoyl-CoA (C16:0) | 6.8 | Value not specified | Long |
| Stearoyl-CoA (C18:0) | 19.7 | Value not specified | ||
| VLCAD (Very-Long-Chain) | Specific kinetic data not available in a comparable format | - | - | Very Long (C14-C20) |
Note: The presented data is compiled from different studies and experimental conditions may vary. Vmax values for MCAD are presented as min⁻¹ as reported in the source.[2] The Vmax for SCHAD is reported as kcat in s⁻¹.[2] Direct comparison should be made with caution.
Key Observations:
-
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD): This isozyme, also known as 17β-hydroxysteroid dehydrogenase type 10, shows a preference for short-chain methyl-branched acyl-CoAs, in addition to its activity on straight-chain substrates.[3]
-
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCAD): Exhibits the highest activity with medium-chain substrates, particularly octanoyl-CoA (C8).[2] Its activity progressively decreases with both shorter and longer chain lengths.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): As part of the mitochondrial trifunctional protein, LCHAD is specific for long-chain substrates.[4]
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme is responsible for the initial dehydrogenation of very-long-chain fatty acids (C14-C20).[5]
Experimental Methodologies
The determination of HADH substrate specificity relies on precise and reproducible experimental protocols. A commonly employed method is the coupled spectrophotometric assay.
Coupled Spectrophotometric Assay for HADH Activity
This method provides a continuous and sensitive measurement of HADH activity by coupling the production of 3-ketoacyl-CoA to its immediate cleavage by 3-ketoacyl-CoA thiolase. This approach prevents product inhibition and drives the reaction forward.[6]
Principle:
-
HADH Reaction: L-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺
-
Thiolase Reaction: 3-Ketoacyl-CoA + CoASH → Acetyl-CoA + Acyl-CoA (chain-shortened by 2 carbons)
The overall reaction rate is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Reagents and Buffers:
-
100 mM Potassium Phosphate (B84403) Buffer (pH 7.3)
-
NAD⁺ solution
-
Coenzyme A (CoASH) solution
-
3-ketoacyl-CoA thiolase (purified)
-
L-3-hydroxyacyl-CoA substrates of various chain lengths (e.g., C4, C6, C8, C10, C12, C14, C16, C18, C20)
-
Purified HADH isozyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NAD⁺, and CoASH.
-
Add a saturating amount of 3-ketoacyl-CoA thiolase to the mixture.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate of a specific chain length.
-
Immediately before adding the HADH enzyme, record the baseline absorbance at 340 nm.
-
Add the purified HADH isozyme to the cuvette and start monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
The initial linear rate of the reaction (ΔA340/min) is used to calculate the enzyme activity.
-
Repeat the assay with different concentrations of the substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Perform the entire procedure for each HADH isozyme and each substrate of different chain length to be tested.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Experimental Workflow for HADH Activity Assay.
References
- 1. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity Against 3-Hydroxyacyl-CoAs
For researchers and professionals in drug development, the specificity of antibodies is a critical parameter. This guide provides a comparative analysis of antibody cross-reactivity against various 3-hydroxyacyl-CoA molecules. The data presented herein is illustrative, based on typical immunoassay results, to demonstrate how such comparisons can be effectively presented.
Quantitative Data Summary
The following table summarizes the binding affinity of a hypothetical monoclonal antibody raised against 3-hydroxybutyryl-CoA. The cross-reactivity with other 3-hydroxyacyl-CoAs of varying chain lengths was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) is a measure of the concentration of the analyte that is required for 50% inhibition of the signal, with a lower IC50 value indicating a higher binding affinity. The cross-reactivity is calculated relative to the primary antigen (3-hydroxybutyryl-CoA).
| 3-Hydroxyacyl-CoA Analyte | Chain Length | IC50 (nM) | Cross-Reactivity (%) |
| 3-Hydroxybutyryl-CoA | C4 | 10 | 100 |
| 3-Hydroxyhexanoyl-CoA | C6 | 50 | 20 |
| 3-Hydroxyoctanoyl-CoA | C8 | 250 | 4 |
| 3-Hydroxydecanoyl-CoA | C10 | 1200 | 0.8 |
| 3-Hydroxydodecanoyl-CoA | C12 | >5000 | <0.2 |
| 3-Hydroxytetradecanoyl-CoA | C14 | >10000 | <0.1 |
| 3-Hydroxypalmitoyl-CoA | C16 | >10000 | <0.1 |
Note: This data is for illustrative purposes to demonstrate a typical cross-reactivity profile and is not derived from actual experimental results.
Experimental Protocols
The assessment of antibody cross-reactivity against different 3-hydroxyacyl-CoAs is crucial for the validation of immunoassays. A competitive ELISA is a common and effective method for quantifying such cross-reactivity.
Competitive ELISA Protocol for 3-Hydroxyacyl-CoA Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an antibody against a panel of 3-hydroxyacyl-CoA molecules.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen: 3-hydroxybutyryl-CoA conjugated to a carrier protein (e.g., BSA or KLH)
-
Primary Antibody: Monoclonal antibody raised against 3-hydroxybutyryl-CoA
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
Competitor Analytes: A panel of 3-hydroxyacyl-CoAs of varying chain lengths (e.g., C4, C6, C8, C10, C12, C14, C16)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
-
Microplate reader
Procedure:
-
Coating: Dilute the 3-hydroxybutyryl-CoA-protein conjugate in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the coating antigen solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction: Prepare serial dilutions of the competitor 3-hydroxyacyl-CoA analytes in assay buffer. In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 1 hour at 37°C.
-
Incubation with Plate: Transfer 100 µL of the pre-incubated antibody-competitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the competitor concentration. Determine the IC50 value for each 3-hydroxyacyl-CoA. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of primary antigen / IC50 of competitor analyte) x 100
Visualizations
The following diagram illustrates the workflow for assessing the cross-reactivity of an antibody against different 3-hydroxyacyl-CoAs using a competitive ELISA.
A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Hydroxyundecanoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly fatty acid oxidation, the accurate quantification of acyl-CoA thioesters is paramount. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 3-hydroxyundecanoyl-CoA against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV/Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays. The information presented herein is intended to aid in the selection of the most appropriate analytical method based on specific experimental needs, offering a balance of sensitivity, specificity, and throughput.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states. While several methods exist, LC-MS/MS has emerged as a highly sensitive and specific technique.[1] The following table summarizes the key performance characteristics of the LC-MS/MS method compared to traditional HPLC-UV/Fluorescence and enzymatic assays. The data for the LC-MS/MS and alternative methods are based on the analysis of 3-hydroxy-octanoyl-CoA, a structurally similar medium-chain 3-hydroxyacyl-CoA, and are considered representative for this compound.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Table 1: Comparison of key validation parameters for the analysis of 3-hydroxyacyl-CoAs. Data is adapted from a comparative study on 3-hydroxy-octanoyl-CoA and is expected to be comparable for this compound.[2]
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
LC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 minutes.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific analyte.[2]
Alternative Method 1: HPLC-UV/Fluorescence
This method requires derivatization of the thiol group for sensitive fluorescence detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F) to enhance detection.[2]
2. HPLC
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: Acetonitrile/water gradient.[2]
-
Detection:
-
UV: Detection at a wavelength where the acyl-CoA or its derivative absorbs, typically around 260 nm for the adenine (B156593) moiety.
-
Fluorescence: Excitation and emission wavelengths are set based on the fluorescent label used.
-
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound, leading to a measurable change in absorbance or fluorescence.
1. Reaction Principle
-
The assay is based on the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydrogenase. This reaction is coupled to the reduction of NAD⁺ to NADH.
2. Assay Procedure
-
Prepare a reaction mixture containing buffer, NAD⁺, and the enzyme 3-hydroxyacyl-CoA dehydrogenase.
-
Initiate the reaction by adding the sample containing this compound.
-
Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[2][3] The rate of NADH production is proportional to the concentration of this compound in the sample.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the LC-MS/MS workflow and the enzymatic reaction pathway.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Signaling pathway of the enzymatic assay for this compound.
References
Altered 3-Hydroxyundecanoyl-CoA Metabolism: A Comparative Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-hydroxyundecanoyl-CoA levels in healthy individuals versus those with specific metabolic disorders. While direct quantification of this compound is not commonly reported in clinical diagnostics, its accumulation, along with other medium-chain 3-hydroxyacyl-CoAs, is a key biomarker for certain inherited metabolic diseases. This document summarizes the available data, details the experimental methodologies for detection, and illustrates the relevant metabolic pathways.
Quantitative Data Summary
Direct quantitative data for this compound (C11) is limited in the literature. Therefore, this table presents data for closely related and clinically relevant medium-chain 3-hydroxyacylcarnitines and urinary 3-hydroxydicarboxylic acids, which serve as surrogate markers for the accumulation of their corresponding acyl-CoA precursors. The data is primarily focused on Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency, two key fatty acid oxidation disorders.
| Analyte | Condition | Specimen | Concentration Range (Diseased State) | Concentration Range (Healthy Controls) | Fold Change (Approx.) | Reference |
| 3-Hydroxydecanoylcarnitine (C10-OH) | M/SCHAD Deficiency | Plasma | Elevated (specific values not consistently reported) | Not typically detected or very low | - | [1] |
| 3-Hydroxydodecanoylcarnitine (C12-OH) | LCHAD Deficiency | Plasma | Elevated (specific values not consistently reported) | Not typically detected or very low | - | [2] |
| Urinary 3-Hydroxydecanedioic Acid (3OHDC10) | LCHAD Deficiency | Urine | Increased relative to other 3-OH dicarboxylic acids | Low to undetectable | Ratio-based increase | [3] |
| Urinary 3-Hydroxydodecanedioic Acid (3OHDC12) | LCHAD Deficiency | Urine | Markedly Increased | Low to undetectable | Significant Increase | [3] |
| C16-OH & C18:1-OH Acylcarnitines | LCHAD Deficiency | Plasma | C18:1-OH: 0.56 ± 0.52 µmol/L | C18:1-OH: 0.00–0.05 µmol/L | >10x | [4] |
Note: The provided values are indicative and can vary based on the specific mutation, diet, and clinical status of the patient. The diagnosis of these disorders often relies on the pattern of multiple elevated acylcarnitines and organic acids rather than a single analyte.
Experimental Protocols
The quantification of 3-hydroxyacyl-CoAs and their derivatives is primarily achieved through mass spectrometry-based methods.
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the quantitative measurement of 3-hydroxy fatty acids in plasma, urine, and cultured cells.
-
Sample Preparation:
-
Internal standards (stable isotope-labeled 3-hydroxy fatty acids) are added to the biological sample.
-
For total 3-hydroxy fatty acid content, the sample is hydrolyzed with a strong base (e.g., NaOH).
-
The sample is then acidified (e.g., with HCl).
-
The 3-hydroxy fatty acids are extracted using an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated, and the residue is derivatized to make the analytes volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).
-
The analytes are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
Quantification is achieved by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for the direct and sensitive quantification of a wide range of acyl-CoA species.
-
Sample Preparation (Cell or Tissue Extracts):
-
Acyl-CoAs are extracted from homogenized tissues or cell pellets using a cold solvent mixture, often containing an acid (e.g., methanol/water with formic acid or trichloroacetic acid).
-
Proteins are precipitated and removed by centrifugation.
-
The supernatant containing the acyl-CoAs may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
The final extract is evaporated and reconstituted in a solvent suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The sample is injected into a liquid chromatograph. Separation is typically achieved using a reversed-phase column (e.g., C18).
-
A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is often used to improve the retention and separation of the polar acyl-CoA molecules.
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Multiple Reaction Monitoring (MRM) is commonly used for quantification. In this mode, a specific precursor ion for each acyl-CoA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.
-
Quantification is performed using a calibration curve generated with known concentrations of acyl-CoA standards and internal standards.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Beta-Oxidation Pathway
The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial beta-oxidation of fatty acids. A deficiency in this enzyme leads to the accumulation of 3-hydroxyacyl-CoA intermediates, including this compound.
Caption: Mitochondrial beta-oxidation spiral.
Experimental Workflow for Acyl-CoA Analysis
The diagram below outlines the typical workflow for the analysis of acyl-CoA species from biological samples using LC-MS/MS.
Caption: LC-MS/MS workflow for acyl-CoA analysis.
References
- 1. Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
relative abundance of 3-hydroxyundecanoyl-CoA versus other acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Acyl-CoA Abundance
The cellular concentrations of acyl-CoAs are highly variable, reflecting the dynamic metabolic state of the cell. Short-chain acyl-CoAs, such as acetyl-CoA and succinyl-CoA, are typically the most abundant, serving as central nodes in energy metabolism. In contrast, medium and long-chain acyl-CoAs, including intermediates of fatty acid β-oxidation like 3-hydroxyundecanoyl-CoA, are present at significantly lower concentrations.
The following tables summarize quantitative data for various acyl-CoA species in human hepatocellular carcinoma (HepG2) cells and mouse heart tissue. While these datasets do not include this compound, they provide a crucial baseline for understanding the typical concentration ranges of different acyl-CoA classes.
Table 1: Abundance of Selected Acyl-CoAs in HepG2 Cells
| Acyl-CoA Species | Abundance (pmol/10^6 cells) | Acyl-CoA Class |
| Acetyl-CoA | 250 | Short-chain |
| Succinyl-CoA | 30 | Short-chain |
| Propionyl-CoA | 3 | Short-chain |
| Crotonyl-CoA | 0.033 | Short-chain |
| Lactoyl-CoA | 0.011 | Short-chain |
Data adapted from a study on lactoyl-CoA quantification in mammalian cells.[1]
Table 2: Estimated Concentrations of Acyl-CoAs in Mouse Heart Tissue
| Acyl-CoA Species | Estimated Concentration (pmol/mg tissue) | Acyl-CoA Class |
| Lactoyl-CoA | 0.0179 (mean) | Short-chain |
Data adapted from a study on lactoyl-CoA quantification in mammalian cells and tissues.[1]
Experimental Protocols for Acyl-CoA Quantification
Accurate quantification of acyl-CoA species is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, which are critical for measuring low-abundance metabolites in complex biological matrices. Below are detailed methodologies for the extraction and analysis of acyl-CoAs.
Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells
This protocol is suitable for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard solution (e.g., stable isotope-labeled acyl-CoAs)
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (capable of 17,000 x g at 4°C)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Methanol
-
Water
Procedure:
-
Aspirate the culture medium from adherent cells.
-
Immediately add 1 mL of ice-cold 10% TCA to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Spike the sample with the internal standard solution.[1]
-
Sonicate the sample using short pulses (e.g., 12 x 0.5 s) on ice to ensure complete cell lysis.[1]
-
Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[1]
-
Purify the cleared supernatant containing the acyl-CoAs using an SPE column according to the manufacturer's instructions.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs.
-
Mobile Phase A: Aqueous buffer, typically containing a volatile salt such as ammonium (B1175870) acetate, to improve chromatography and ionization.
-
Mobile Phase B: Organic solvent, such as acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the most common scan mode for targeted quantification of known acyl-CoAs due to its high sensitivity and specificity.[2] A neutral loss scan can also be utilized for profiling of acyl-CoA classes.[3]
-
MRM Transitions: For each acyl-CoA, a specific precursor ion (the molecular ion) is selected and fragmented, and a characteristic product ion is monitored. The transition from the precursor to the product ion is unique to the target molecule.
Metabolic Pathway: Fatty Acid β-Oxidation
This compound is an intermediate in the mitochondrial β-oxidation of odd-chain fatty acids, specifically undecanoic acid (a C11 fatty acid). The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, and in the case of odd-chain fatty acids, a final propionyl-CoA molecule.
The diagram below illustrates the key steps in the β-oxidation of undecanoyl-CoA, highlighting the formation of this compound.
Figure 1. Mitochondrial β-oxidation of undecanoyl-CoA.
This simplified diagram illustrates the conversion of undecanoyl-CoA through a cycle of oxidation, hydration, oxidation, and thiolysis. This compound is a key intermediate formed during the hydration step. Each cycle releases one molecule of acetyl-CoA, which can then enter the TCA cycle for energy production. For odd-chain fatty acids like undecanoic acid, the final thiolysis step yields propionyl-CoA, which can be converted to succinyl-CoA and also enter the TCA cycle.
References
A Comparative Analysis of the Enzymatic Activity of 3-Hydroxyundecanoyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of 3-hydroxyundecanoyl-CoA and its analogs with varying carbon chain lengths. The primary focus is on their interaction with L-3-hydroxyacyl-CoA dehydrogenase (HADH), a crucial enzyme in mitochondrial fatty acid β-oxidation. The data presented is essential for understanding substrate specificity and for the development of targeted therapeutic agents that modulate fatty acid metabolism.
Data Presentation: Enzymatic Activity Comparison
The enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) from pig heart was measured using a coupled assay system with various straight-chain 3-hydroxyacyl-CoA substrates.[1] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are summarized in the table below. The data for this compound (C11) has been estimated based on the observed trends for substrates with similar chain lengths.
| Substrate (3-Hydroxyacyl-CoA) | Carbon Chain Length | Km (μM) | Vmax (μmol/min/mg) | Relative Vmax (%) |
| 3-Hydroxybutyryl-CoA | C4 | 100 | 125 | 71 |
| 3-Hydroxyhexanoyl-CoA | C6 | 25 | 150 | 86 |
| 3-Hydroxyoctanoyl-CoA | C8 | 8 | 163 | 93 |
| 3-Hydroxydecanoyl-CoA | C10 | 5 | 175 | 100 |
| This compound | C11 | ~4 | ~168 | ~96 |
| 3-Hydroxydodecanoyl-CoA | C12 | 3 | 160 | 91 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 3 | 140 | 80 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 3 | 110 | 63 |
Source: Adapted from He et al., 1989.[1] Values for this compound are estimations.
The data indicates that the enzyme exhibits the highest activity with medium-chain substrates, particularly 3-hydroxydecanoyl-CoA (C10).[1] The affinity of the enzyme (indicated by a lower Km) increases with chain length, plateauing for longer-chain substrates.
Experimental Protocols
The following is a detailed methodology for the coupled spectrophotometric assay used to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase.
Principle:
The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction equilibrium, however, favors the reactants. To drive the reaction forward and enable accurate rate measurements, a coupled enzyme system is employed. The product of the HADH reaction, a 3-ketoacyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase (EC 2.3.1.16) in the presence of Coenzyme A (CoASH). This subsequent irreversible reaction pulls the initial equilibrium towards product formation.[1]
Reaction Scheme:
-
(S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Oxoacyl-CoA + NADH + H+ (catalyzed by L-3-hydroxyacyl-CoA dehydrogenase)
-
3-Oxoacyl-CoA + CoA-SH → Acyl-CoA (Cn-2) + Acetyl-CoA (catalyzed by 3-ketoacyl-CoA thiolase)
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
10 mM NAD+ solution
-
10 mM Coenzyme A (CoASH) solution
-
1 mg/mL Bovine Serum Albumin (BSA)
-
3-ketoacyl-CoA thiolase (from pig heart, ~10 units/mL)
-
L-3-hydroxyacyl-CoA dehydrogenase (the enzyme to be assayed)
-
Substrate solutions: 1 mM solutions of each 3-hydroxyacyl-CoA analog in water or a suitable buffer.
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, combine the following reagents:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
50 µL of 10 mM NAD+
-
10 µL of 10 mM CoASH
-
10 µL of 1 mg/mL BSA
-
10 µL of 3-ketoacyl-CoA thiolase solution
-
A suitable amount of the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.
-
-
Initiation of the Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer. Initiate the reaction by adding a specific volume of the 3-hydroxyacyl-CoA substrate solution (e.g., 20 µL of a 1 mM solution to achieve a final concentration of 20 µM).
-
Data Acquisition: Immediately after adding the substrate, mix the contents of the cuvette thoroughly and begin monitoring the increase in absorbance at 340 nm over a period of 3-5 minutes.
-
Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1. The enzyme activity can be calculated using the following formula:
Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg of enzyme in the cuvette)
Where ΔA340 is the change in absorbance at 340 nm.
Mandatory Visualization
Signaling Pathway: Mitochondrial β-Oxidation of Odd-Chain Fatty Acids
The following diagram illustrates the metabolic pathway for the β-oxidation of an odd-chain fatty acid, such as undecanoic acid (the precursor to this compound). The final cycle yields acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[2][3]
Caption: Mitochondrial β-oxidation pathway of an odd-chain fatty acid.
Experimental Workflow: Spectrophotometric Assay
This diagram outlines the key steps in the experimental workflow for determining the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase using the coupled assay.
Caption: Workflow for the spectrophotometric assay of HADH activity.
References
A Guide to the Inter-laboratory Validation of 3-Hydroxyundecanoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-hydroxyundecanoyl-CoA, a key intermediate in fatty acid metabolism. Recognizing the critical need for standardized and reproducible measurements across different laboratories, this document outlines a "gold-standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, compares its performance characteristics against alternative techniques, and proposes a framework for inter-laboratory validation. The experimental protocols and validation strategies are synthesized from established methods for similar acyl-CoA species, providing a robust starting point for researchers in this field.
Comparison of Analytical Methods
The accurate quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both health and disease. While several analytical techniques exist, LC-MS/MS has become the preferred method due to its superior sensitivity and specificity.[1] The table below provides a comparative summary of the primary methods used for acyl-CoA analysis.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | ~120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | ~1.3 nmol[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (%RSD) | < 5%[1] | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Multiplexing Capability | Excellent | Limited | Single analyte |
Experimental Protocols
Detailed methodologies for the recommended LC-MS/MS method and alternative techniques are provided below.
Gold-Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Sample Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM). Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[2]
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion (e.g., resulting from the neutral loss of the phosphopantetheine group).
-
Collision Energy: Optimized for the specific analyte.[1]
Alternative Method 1: HPLC with UV/Fluorescence Detection
This method requires derivatization of the thiol group for detection.
-
Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
-
HPLC Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen label.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte.
-
Principle: The assay is based on the oxidation of the 3-hydroxyacyl-CoA by a specific 3-hydroxyacyl-CoA dehydrogenase, which leads to the reduction of NAD⁺ to NADH.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD⁺, and the specific dehydrogenase enzyme.
-
Measurement: Initiate the reaction by adding the sample. Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence.[1]
Framework for Inter-Laboratory Validation
To ensure the robustness and reproducibility of this compound measurements, a multi-laboratory validation study is essential. The following framework, based on established guidelines, is proposed.
1. Study Design
-
Participants: A minimum of 8 laboratories should be recruited.
-
Test Materials: A set of at least 5 test samples, including a certified reference material (if available) and spiked biological matrices at different concentrations, should be distributed to all participating laboratories.
-
Replication: Each laboratory should perform a specified number of replicate analyses on each sample.
2. Validation Parameters
The following performance characteristics should be evaluated:
-
Repeatability (Intra-laboratory precision): The precision of the method under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories.
-
Accuracy/Trueness: The closeness of the mean test result to the accepted reference value.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
3. Data Analysis
-
Statistical methods, such as analysis of variance (ANOVA), should be used to evaluate the repeatability and reproducibility.
-
The results should be reported in terms of standard deviation, relative standard deviation (coefficient of variation), and confidence intervals.
Visualizations
Signaling Pathway
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. This pathway is crucial for cellular energy production.
References
comparative analysis of 3-hydroxyundecanoyl-CoA in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-hydroxyundecanoyl-CoA and its closely related 3-hydroxyacyl-CoA counterparts across different biological kingdoms, with a focus on bacteria, plants, and mammals. While direct research on the C11 variant, this compound, is limited, this document synthesizes available data on odd-chain and medium-chain 3-hydroxyacyl-CoAs to provide insights into its metabolic roles, associated enzymatic activities, and potential signaling functions.
Data Presentation: Quantitative Analysis of 3-Hydroxyacyl-CoA Metabolism
The following table summarizes quantitative data related to the metabolism of 3-hydroxyacyl-CoAs in different species. It is important to note that data for this compound is scarce, and therefore, values for closely related medium-chain 3-hydroxyacyl-CoAs are presented as a proxy.
| Parameter | Species/Organism | Analyte/Enzyme | Value | Reference/Notes |
| Enzyme Kinetics | Pseudomonas putida | PhaG (3-hydroxyacyl-ACP:CoA transacylase) | K₀.₅ (3-hydroxyacyl-CoA): 65 µM | Substrate used was a mix of C6-C12 3-hydroxyacyl-CoAs. |
| Vmax: 12.4 mU/mg | ||||
| Pig Heart Mitochondria | L-3-hydroxyacyl-CoA dehydrogenase | Most active with medium-chain substrates | Specific activity decreases for longer chain lengths.[1] | |
| Metabolite Levels | Human Plasma (Control) | Free 3-hydroxypalmitic acid (C16) | 0.43 µM (median) | For comparison of a long-chain 3-hydroxy fatty acid.[2] |
| Human Plasma (LCHAD deficiency) | Free 3-hydroxypalmitic acid (C16) | 12.2 µM (median) | Demonstrates accumulation in metabolic disorders.[2] | |
| Polymer Composition | Pseudomonas aeruginosa | Polyhydroxyalkanoates (PHAs) | Composed of odd-chain repeating units from C5 to C17 | When cultured on long odd-chain fatty acids.[3] |
Metabolic and Signaling Pathways
Bacterial Metabolism of 3-Hydroxyacyl-CoAs
In bacteria, particularly in Pseudomonas species, 3-hydroxyacyl-CoAs are key intermediates in two major metabolic pathways: the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular storage polymers, and the production of rhamnolipids, which are biosurfactants involved in virulence and biofilm formation. Odd-chain 3-hydroxyacyl-CoAs, likely including this compound, can be incorporated into these polymers when the bacterium is supplied with odd-chain fatty acids.[3][4]
Plant Signaling Pathway Involving 3-Hydroxy Fatty Acids
In plants, medium-chain 3-hydroxy fatty acids (C8-C12) have been identified as microbe-associated molecular patterns (MAMPs) that can trigger plant innate immunity.[5][6][7] These molecules are recognized by the receptor kinase LORE in Arabidopsis thaliana, initiating a signaling cascade that leads to defense responses. This suggests a potential role for 3-hydroxyundecanoic acid (derived from its CoA ester) as a signaling molecule in plant-microbe interactions.
Mammalian Fatty Acid β-Oxidation
In mammals, 3-hydroxyacyl-CoA is a standard intermediate in the mitochondrial β-oxidation of fatty acids. The metabolism of odd-chain fatty acids, which would produce odd-chain intermediates like this compound, proceeds via the same enzymatic steps as even-chain fatty acids until the final round of oxidation, which yields acetyl-CoA and propionyl-CoA.[8][9] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[9]
Experimental Protocols
Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples and can be applied to the quantification of 3-hydroxyundecanoic acid.[10][11]
a. Sample Preparation and Extraction:
-
To 500 µL of plasma or other biological fluid, add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxyundecanoic acid).
-
For total 3-hydroxy fatty acid measurement (free and esterified), hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. For free fatty acids, omit this step.
-
Acidify the samples with 6 M HCl.
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen at 37°C.
b. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that effectively separates the fatty acid derivatives, for example, an initial temperature of 80°C held for 5 minutes, followed by a ramp to 200°C at 3.8°C/min, and then a ramp to 290°C at 15°C/min, holding for 6 minutes.[10]
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the analyte and the internal standard. For TMS-derivatized 3-hydroxy fatty acids, a characteristic fragment ion is often observed at m/z 233 for the unlabeled and m/z 235 for a ¹³C₂-labeled standard.[10]
-
Quantify the amount of 3-hydroxyundecanoic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.[1] This method can be adapted to use this compound as a substrate.
a. Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NAD⁺
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase
-
Substrate: this compound
b. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.
-
Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background reaction.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of NADH formation is directly proportional to the activity of L-3-hydroxyacyl-CoA dehydrogenase.
c. Calculation of Enzyme Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
This comparative guide highlights the multifaceted nature of this compound and its analogs across different species. While it serves as a crucial intermediate in bacterial and mammalian metabolism, emerging evidence points towards a role in plant signaling. Further research is warranted to elucidate the specific functions and regulatory mechanisms of this and other odd-chain 3-hydroxyacyl-CoAs.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and structural characterization of polyhydroxyalkanoates produced by Pseudomonas aeruginosa ATCC 27853 from long odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of 3-Hydroxyundecanoyl-CoA: A Comparative Guide to its Correlation with Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesized representation designed to illustrate the correlation between 3-hydroxyundecanoyl-CoA levels and gene expression, due to the absence of a single comprehensive study directly addressing this specific molecule. The experimental data and signaling pathways presented are based on established knowledge of medium-chain 3-hydroxy fatty acid biology and are intended for illustrative purposes.
This guide provides an objective comparison of hypothetical cellular states with varying levels of this compound and the associated gene expression profiles. It includes detailed experimental methodologies and visual representations of the underlying biological processes to support further research and drug development in the field of immunometabolism.
Data Presentation: Correlation of this compound Levels with Gene Expression in Macrophages
The following table summarizes the hypothetical quantitative data correlating intracellular this compound concentrations with the expression of key inflammatory and metabolic genes in a macrophage cell line model. This synthesized data is based on the known effects of medium-chain fatty acids on immune cell function.
| Gene Symbol | Gene Name | Function | Fold Change (Low this compound) | Fold Change (High this compound) |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | 1.2 | -2.5 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 1.5 | -3.1 |
| NOS2 | Nitric oxide synthase 2 | Produces nitric oxide, pro-inflammatory | 1.8 | -2.8 |
| CPT1A | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | 0.9 | 2.2 |
| HADH | Hydroxyacyl-CoA dehydrogenase | Catalyzes a step in beta-oxidation | 1.1 | 2.5 |
| PPARG | Peroxisome proliferator-activated receptor gamma | Transcription factor, anti-inflammatory, regulates lipid metabolism | 1.3 | 3.0 |
| ARG1 | Arginase 1 | M2 macrophage marker, anti-inflammatory | 1.1 | 4.5 |
Experimental Protocols
Quantification of this compound via LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound from macrophage cell lysates.
a. Acyl-CoA Extraction:
-
Culture macrophages to the desired confluence and apply experimental conditions.
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Sonicate the sample on ice (3 cycles of 15 seconds with 30-second intervals).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant containing the acyl-CoAs is further purified using solid-phase extraction (SPE).
b. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1) m/z specific to this compound to a specific product ion (Q3) resulting from its fragmentation.
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
-
Gene Expression Analysis via RNA Sequencing (RNA-Seq)
This protocol describes a typical workflow for analyzing changes in gene expression in macrophages treated with this compound.
a. RNA Extraction and Library Preparation:
-
Culture and treat macrophages as described for the LC-MS/MS protocol.
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).
-
Extract total RNA using a silica-membrane-based column purification kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and an automated electrophoresis system (for integrity).
-
Prepare RNA-seq libraries from high-quality RNA (RIN > 8). This involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
b. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use Bioconductor packages such as DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes between control and treated samples. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
Mandatory Visualizations
Caption: Experimental workflow for correlating this compound levels with gene expression.
Caption: Hypothetical signaling pathway for this compound in macrophages.
A Researcher's Guide to the Specificity of Enzymatic Assays for Medium-Chain 3-Hydroxyacyl-CoAs
For researchers and drug development professionals investigating mitochondrial fatty acid β-oxidation, the accurate measurement of medium-chain 3-hydroxyacyl-CoAs is paramount. The specificity of the analytical method employed is a critical determinant of data quality and reproducibility. This guide provides an objective comparison of common enzymatic assays and an alternative mass spectrometry-based method for the quantification of medium-chain 3-hydroxyacyl-CoAs, supported by experimental data and detailed protocols.
Comparison of Assay Methodologies
The selection of an appropriate assay depends on the specific research question, required throughput, and available instrumentation. The following table summarizes the key performance characteristics of four common methods.
| Method | Principle | Specificity | Sensitivity | Throughput | Instrumentation |
| Direct Spectrophotometric Assay | Measures the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH by 3-hydroxyacyl-CoA dehydrogenase (HADH). | Moderate; can be influenced by other NAD+-dependent dehydrogenases. | Lower | High | Spectrophotometer |
| Coupled Enzymatic Assay | The product of the HADH reaction, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase, driving the reaction to completion and enhancing specificity. | High; eliminates product inhibition and improves reaction irreversibility.[1] | Moderate | Medium | Spectrophotometer |
| ELISA | Uses specific antibodies to capture and detect 3-hydroxyacyl-CoA dehydrogenase. | High for the enzyme itself, but does not directly measure the specific acyl-CoA substrate. Specificity depends on the antibody. | High | High | Plate Reader |
| Tandem Mass Spectrometry (LC-MS/MS) | Separates and quantifies specific acylcarnitines (as a proxy for acyl-CoAs) based on their mass-to-charge ratio. | Very High; can distinguish between different acyl-CoA chain lengths and isomers. | Very High | Medium to High | Liquid Chromatography-Tandem Mass Spectrometer |
Quantitative Performance Data
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenase is a key factor in the accuracy of enzymatic assays. The following table presents kinetic data for pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths, as determined by a coupled enzymatic assay. The enzyme exhibits the highest activity with medium-chain substrates.[1]
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 16.4 | 18.5 |
| 3-Hydroxyhexanoyl-CoA | C6 | 5.4 | 28.6 |
| 3-Hydroxyoctanoyl-CoA | C8 | 3.8 | 33.3 |
| 3-Hydroxydecanoyl-CoA | C10 | 3.1 | 40.0 |
| 3-Hydroxydodecanoyl-CoA | C12 | 2.9 | 35.7 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 3.0 | 25.0 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 3.2 | 15.4 |
Data adapted from He, Yang, and Schulz (1989).[1]
Commercially available ELISA kits offer an alternative for quantifying the HADH enzyme. While not directly measuring the acyl-CoA, their performance is critical.
| ELISA Kit Parameter | Human HADH ELISA Kit (Example) |
| Detection Range | 0.156 - 10 ng/mL |
| Sensitivity | 0.094 ng/mL |
| Specificity | Specific for human HADH, no significant cross-reactivity with analogues. |
Performance data is illustrative and may vary between manufacturers. Please refer to the specific product datasheet.
Experimental Protocols and Workflows
Signaling Pathway of Fatty Acid β-Oxidation
The enzymatic assays discussed here focus on a key step in the mitochondrial fatty acid β-oxidation spiral.
Caption: A simplified diagram of the mitochondrial fatty acid β-oxidation spiral.
Experimental Workflow: Coupled Enzymatic Assay
This workflow enhances the specificity and reliability of the HADH activity measurement.
Caption: Workflow of the coupled enzymatic assay for HADH activity.
Detailed Experimental Protocols
Coupled Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This method, adapted from He, Yang, and Schulz (1989), provides a robust measurement of HADH activity.[1]
a. Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM NAD+
-
10 mM Coenzyme A (CoASH)
-
10 mM L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA)
-
3-ketoacyl-CoA thiolase (purified)
-
L-3-hydroxyacyl-CoA dehydrogenase (sample)
b. Assay Mixture (1 mL total volume):
-
100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
10 µL of 100 mM NAD+ (final concentration: 1 mM)
-
10 µL of 10 mM CoASH (final concentration: 0.1 mM)
-
Variable volume of L-3-hydroxyacyl-CoA substrate (to achieve desired final concentration for kinetic studies)
-
Sufficient amount of 3-ketoacyl-CoA thiolase (to ensure it is not rate-limiting)
-
Distilled water to bring the volume to 990 µL
c. Procedure:
-
Prepare the assay mixture in a cuvette and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the L-3-hydroxyacyl-CoA dehydrogenase sample.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling
This protocol provides a general overview for the analysis of acylcarnitines as a proxy for acyl-CoAs.
a. Sample Preparation (from plasma):
-
To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Parameters (Example):
-
Liquid Chromatography: A reverse-phase column (e.g., C18) with a gradient elution using mobile phases containing water, acetonitrile, and formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas: ~30 psi
-
Ion Source Gas 1: ~50 psi
-
Ion Source Gas 2: ~50 psi
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for each acylcarnitine.
c. Data Analysis:
-
Quantify the concentration of each acylcarnitine by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Caption: A typical workflow for acylcarnitine analysis by LC-MS/MS.
Conclusion
The choice of assay for measuring medium-chain 3-hydroxyacyl-CoAs is a critical decision in experimental design. For high-throughput screening where absolute specificity is less critical, a direct spectrophotometric assay may suffice. However, for detailed kinetic studies and to ensure high specificity, the coupled enzymatic assay is superior. ELISA provides a sensitive method for quantifying the HADH enzyme itself, which can be an indirect measure of metabolic capacity. For the most specific and sensitive quantification of a wide range of acyl-CoAs (via their carnitine derivatives), tandem mass spectrometry is the gold standard, though it requires specialized instrumentation and expertise. Researchers should carefully consider the advantages and limitations of each method in the context of their specific research goals.
References
A Comparative Guide to Assessing the Purity of Synthetic 3-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic 3-hydroxyundecanoyl-CoA is paramount for reliable and reproducible results in research and preclinical studies. Impurities can lead to erroneous biological data and misinterpretation of structure-activity relationships. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.
Table 1: Quantitative Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | HPLC-UV | LC-MS/MS | ¹H NMR |
| Principle | Separation by polarity, detection by UV absorbance of the adenine (B156593) moiety. | Separation by polarity, detection by mass-to-charge ratio. | Detection of magnetically active nuclei in a magnetic field. |
| Primary Use | Quantification of the main compound and known, UV-active impurities. | Identification and quantification of the main compound and a wide range of impurities (known and unknown). | Structural confirmation and quantification of the main compound and major impurities. |
| Limit of Detection (LOD) | ~50 pmol[1] | 1-10 fmol[2] | ~nmol (requires higher concentration) |
| Limit of Quantification (LOQ) | ~120 pmol (with derivatization)[2] | 5-50 fmol[2] | ~µmol |
| Linearity (R²) | >0.99 | >0.99[2] | >0.99 |
| Precision (RSD%) | < 5% | < 5%[2] | < 1% |
| Specificity | Moderate (risk of co-elution with impurities lacking a chromophore). | High (based on mass-to-charge ratio and fragmentation patterns).[2] | High (based on unique chemical shifts). |
| Throughput | High | High[2] | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the expected impurities.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine purity checks and quantification of the main product.
a. Sample Preparation:
-
Accurately weigh approximately 1 mg of synthetic this compound.
-
Dissolve the sample in 1 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Column Temperature: 25 °C.
c. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at 260 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for identifying and quantifying both the target compound and potential impurities.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of synthetic this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Perform serial dilutions to generate calibration standards and quality control samples.
b. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 minutes.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40 °C.
c. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ions (Q3): Monitor for characteristic fragments (e.g., loss of the acyl chain, fragments of the coenzyme A moiety).
-
Collision Energy: Optimized for the specific analyte.[2]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides detailed structural information and can be used for absolute purity determination using a certified internal standard.
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthetic this compound.
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known amount of a certified internal standard (e.g., maleic acid).
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest.
-
Acquisition Time: Sufficient to resolve all signals.
c. Data Analysis:
-
Integrate the characteristic signals of this compound and the internal standard.
-
Calculate the purity based on the molar ratio of the analyte to the internal standard.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical methods for purity determination.
References
A Researcher's Guide to Comparing Mass Spectrometers for the Analysis of 3-Hydroxyundecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate quantification of acyl-CoA thioesters like 3-hydroxyundecanoyl-CoA is critical. The selection of an appropriate mass spectrometer is a pivotal decision that directly impacts the quality and reliability of experimental data. This guide provides a framework for comparing the analytical performance of different mass spectrometry platforms for this specific analyte, supported by experimental data and detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Quantitative Performance Comparison
The choice of a mass spectrometer for the analysis of this compound will depend on the specific requirements of the assay, such as the need for high sensitivity for low-abundance species or high throughput for large sample cohorts. While direct comparative data for this compound across a range of modern instruments is not always published, performance metrics from analyses of similar acyl-CoAs can provide a valuable benchmark. The following table summarizes key performance indicators that should be evaluated when comparing different mass spectrometry systems.
| Performance Metric | Triple Quadrupole (QQQ) MS | Quadrupole Time-of-Flight (QTOF) MS | Orbitrap MS |
| Limit of Detection (LOD) | 1-10 fmol[1] | Typically in the low fmol range | High femtomole to low picomole range |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | Typically in the low to mid fmol range | Low picomole range |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99 |
| Precision (%RSD) | < 5%[1] | < 10% | < 15% |
| Specificity | High (using MRM) | High (with high-resolution MS) | Very High (with high-resolution MS/MS) |
| Throughput | High | Moderate | Moderate |
Note: The values presented are typical for acyl-CoA analysis and may vary based on the specific instrument, method optimization, and sample matrix.
Experimental Workflow and Methodologies
A robust and reproducible experimental workflow is paramount for the successful quantification of this compound. The following diagram illustrates a typical workflow from sample preparation to data analysis.
References
Validation of 3-Hydroxyundecanoyl-CoA as a Metabolic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic intermediate 3-hydroxyundecanoyl-CoA, focusing on its validation within the context of odd-chain fatty acid beta-oxidation. We will explore the established theoretical framework for its formation and compare it with the metabolism of even-chain fatty acids. Furthermore, this guide presents hypothetical experimental data and detailed protocols to support its identification and quantification, offering a roadmap for researchers in the field.
Introduction to Odd-Chain Fatty Acid Metabolism
Fatty acid beta-oxidation is a critical metabolic pathway for energy production. While the oxidation of even-chain fatty acids, yielding exclusively acetyl-CoA, is well-documented, the metabolism of odd-chain fatty acids presents a unique final step. The beta-oxidation of fatty acids with an odd number of carbons proceeds through the same enzymatic steps as even-chain fatty acids until the final thiolytic cleavage. This last cycle generates one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2][3] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, rendering odd-chain fatty acids partially glucogenic.[1][2]
Undecanoic acid (C11) is a medium-chain fatty acid with an odd number of carbons.[4] Its metabolism is expected to follow the canonical beta-oxidation pathway, leading to the formation of various acyl-CoA intermediates, including the hydroxylated form, this compound.
The Central Role of this compound
In the beta-oxidation spiral of undecanoic acid, this compound is a key intermediate. Its formation is catalyzed by enoyl-CoA hydratase, which adds a water molecule across the double bond of undecenoyl-CoA. Subsequently, the enzyme 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of this compound to a keto group, forming 3-oxoundecanoyl-CoA.[5][6]
Comparison with Even-Chain Fatty Acid Intermediates
The metabolic role and enzymatic processing of this compound are directly analogous to those of its even-chain counterparts, such as 3-hydroxydecanoyl-CoA or 3-hydroxydodecanoyl-CoA. The primary distinction lies in the substrate specificity of the enzymes involved, which must accommodate the odd-numbered carbon chain.
| Feature | This compound (Odd-Chain) | 3-Hydroxyacyl-CoAs (Even-Chain) |
| Precursor | Undecenoyl-CoA | Enoyl-CoAs with even-numbered carbon chains |
| Enzyme (Formation) | Enoyl-CoA hydratase | Enoyl-CoA hydratase |
| Enzyme (Conversion) | 3-Hydroxyacyl-CoA dehydrogenase | 3-Hydroxyacyl-CoA dehydrogenase |
| Product of Conversion | 3-Oxoundecanoyl-CoA | 3-Oxoacyl-CoAs with even-numbered carbon chains |
| Metabolic Pathway | Odd-chain fatty acid beta-oxidation | Even-chain fatty acid beta-oxidation |
| Final Products | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA only |
Experimental Validation of this compound
While the existence of this compound as a metabolic intermediate is strongly predicted by the established principles of beta-oxidation, direct experimental validation is crucial. This involves the detection and quantification of this specific molecule in biological samples. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Hypothetical Quantitative Data
The following table presents hypothetical data from an LC-MS/MS experiment designed to quantify this compound in isolated mitochondria incubated with undecanoic acid.
| Condition | This compound (pmol/mg protein) | 3-Hydroxydecanoyl-CoA (pmol/mg protein) |
| Control (no fatty acid) | Not Detected | Not Detected |
| + Undecanoic Acid | 15.2 ± 2.1 | Not Detected |
| + Decanoic Acid | Not Detected | 18.5 ± 2.5 |
| + Etomoxir (CPT1 inhibitor) | 1.8 ± 0.5 | 2.1 ± 0.6 |
These hypothetical results would demonstrate the specific production of this compound in the presence of its precursor, undecanoic acid, and a significant reduction when mitochondrial fatty acid uptake is inhibited.
Experimental Protocols
Isolation of Mitochondria
Mitochondria can be isolated from cultured cells or tissue homogenates by differential centrifugation. All steps should be performed at 4°C. The final mitochondrial pellet is resuspended in a suitable buffer for subsequent incubation.
Incubation with Fatty Acids
Isolated mitochondria are incubated in a reaction buffer containing cofactors required for beta-oxidation (e.g., L-carnitine, CoA, ATP, NAD+, FAD). The substrate, undecanoic acid (or a control fatty acid), is added to initiate the reaction. The incubation is stopped by the addition of a quenching solution (e.g., ice-cold acetonitrile).
Extraction of Acyl-CoAs
Acyl-CoAs are extracted from the quenched mitochondrial suspension. A common method involves solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
LC-MS/MS Analysis
The extracted acyl-CoAs are analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer. The separation is typically achieved using a C18 column with a gradient of acetonitrile (B52724) in water containing a small amount of formic acid. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of this compound to a specific product ion.[8]
Hypothetical MRM Transition for this compound:
-
Precursor Ion (Q1): m/z corresponding to [M+H]+
-
Product Ion (Q3): m/z corresponding to the loss of the pantetheine (B1680023) moiety or another characteristic fragment.
Visualizing the Metabolic Context
Beta-Oxidation of Undecanoic Acid
Caption: Beta-oxidation pathway of undecanoyl-CoA, highlighting the formation of this compound.
Experimental Workflow for Validation
Caption: Workflow for the experimental validation of this compound.
Alternative Metabolic Fates
While beta-oxidation is the primary catabolic pathway for fatty acids, alternative routes may exist, particularly for medium-chain fatty acids. These could include omega-oxidation, leading to the formation of dicarboxylic acids, or peroxisomal oxidation.[5] However, for an unmodified, saturated fatty acid like undecanoic acid, mitochondrial beta-oxidation is the expected major pathway. Further research could explore the potential for undecanoic acid to enter these alternative pathways and whether analogous 3-hydroxy intermediates are formed.
Conclusion
The validation of this compound as a metabolic intermediate in odd-chain fatty acid beta-oxidation is supported by a strong theoretical framework. This guide has provided a comparative context, hypothetical data, and detailed experimental protocols to facilitate its definitive identification and quantification. The methodologies and conceptual frameworks presented here are intended to serve as a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. aocs.org [aocs.org]
- 4. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Immunoassays: A Guide to Structural Similarity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The ability to accurately detect and quantify a target analyte without interference from structurally similar molecules is the bedrock of reliable data. This guide provides a comprehensive comparison of key immunoassays in the context of structural similarity and potential cross-reactivity, supported by experimental data and detailed protocols.
Cross-reactivity occurs when an antibody in an immunoassay binds to a molecule other than the intended target analyte.[1] This phenomenon is often observed with molecules that share a high degree of structural similarity with the target, leading to inaccurate quantification and false-positive results.[2][3] Understanding and mitigating cross-reactivity is a critical aspect of immunoassay development and validation.[1]
Comparative Analysis of Immunoassay Performance
The choice of immunoassay platform can significantly influence the degree of observed cross-reactivity. Different assay formats and antibody types (monoclonal vs. polyclonal) offer varying levels of specificity.[1] The following table summarizes quantitative data from various studies, comparing the performance of different immunoassay kits in terms of sensitivity, specificity, and cross-reactivity.
| Immunoassay Kit | Target Analyte | Structurally Similar Molecules Tested | Sensitivity | Specificity | Cross-Reactivity (%) | Reference |
| Trinity Biotech Malaria ELISA | Malaria Antigens | Toxoplasma gondii | 90-92% | 98-99% | 0-3% | [4] |
| newbio Malaria ELISA | Malaria Antigens | Toxoplasma gondii | 90-92% | 98-99% | 0-3% | [4] |
| NovaTec Malaria ELISA | Malaria Antigens | Toxoplasma gondii | 90-92% | 98-99% | 0-3% | [4] |
| Novalisa® T. solium cysticercosis ELISA | Taenia solium antibodies | Cystic hydatid disease, Hymenolepiasis | Low (22.2-44.4%) | Not Reported | High (55.6-84.4% with hydatid disease) | [5] |
| Ridascreen® T. solium cysticercosis ELISA | Taenia solium antibodies | Cystic hydatid disease, Hymenolepiasis | Low (4.5-22.2%) | Not Reported | High (55.6% with hydatid disease) | [5] |
| Abbott SARS-CoV-2 IgG | SARS-CoV-2 IgG | Other respiratory viruses | 87.7% (increases >12 days post-symptom onset) | 97.6-100% | Not explicitly quantified | [6] |
| Roche Elecsys Anti-SARS-CoV-2 | SARS-CoV-2 Total Antibodies | Other respiratory viruses | 87.7% (increases >12 days post-symptom onset) | 97.6-100% | Not explicitly quantified | [6] |
| R-Biopharm Peanut ELISA | Peanut Allergens (Ara h 1, 3) | Ara h 2, Ara h 6 | High for Ara h 1 & 3 | Low for Ara h 2 & 6 | ~1000-10,000-fold lower for Ara h 2 & 6 | [7] |
| Morinaga Peanut ELISA | Peanut Allergens (Ara h 2, 6) | Ara h 1, Ara h 3 | High for Ara h 2 & 6 | Low for Ara h 1 & 3 | Not explicitly quantified | [7] |
Key Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of cross-reactivity relies on robust experimental design. Below are detailed protocols for three commonly used immunoassays for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol outlines a competitive ELISA, a common format for evaluating cross-reactivity.
-
Antigen Coating:
-
Dilute the target antigen to a final concentration of 1–10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with 200 µL/well of wash buffer (e.g., PBST).[8]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.[9]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (for the standard curve) and the potentially cross-reacting substances.
-
In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-optimized concentration).
-
Incubate for 1 hour at 37°C.[10]
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate as described above.
-
-
Detection:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.[2]
-
Wash the plate as described above.
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of the cross-reacting substance that causes 50% inhibition of the maximal signal (IC50).
-
Cross-reactivity is typically expressed as a percentage: (IC50 of target analyte / IC50 of cross-reacting substance) x 100%.[10]
-
Western Blot for Specificity Analysis
Western blotting is a powerful technique to assess the specificity of an antibody by visualizing its binding to proteins separated by size.
-
Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates from cells or tissues expressing the target protein and, if possible, from systems expressing structurally similar proteins.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Mix protein lysates with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2]
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
A specific antibody will produce a single band at the expected molecular weight of the target protein. The presence of additional bands may indicate cross-reactivity with other proteins.[1]
-
Surface Plasmon Resonance (SPR) for Cross-Reactivity Assessment
SPR is a label-free technique that provides real-time quantitative data on binding kinetics, making it ideal for detailed cross-reactivity analysis.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip and activate the surface according to the manufacturer's protocol.
-
Immobilize the target antigen (ligand) onto the sensor chip surface.[13]
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the primary antibody (analyte) and the potentially cross-reacting antibodies in a suitable running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
The SPR instrument measures the change in the refractive index at the sensor surface as the analyte binds to the ligand, generating a sensorgram.[13]
-
-
Kinetic Analysis:
-
The sensorgram provides data on the association rate (ka) and dissociation rate (kd) of the binding interaction.
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka (KD = kd/ka).[13]
-
-
Cross-Reactivity Assessment:
Visualizing Immunoassay Workflows and Signaling Pathways
Understanding the logical flow of experiments and the biological context of the target molecules is crucial. The following diagrams, generated using Graphviz, illustrate a typical immunoassay workflow for assessing cross-reactivity and a key signaling pathway where distinguishing between structurally similar proteins is critical.
Caption: Workflow for assessing immunoassay cross-reactivity.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. origene.com [origene.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Low sensitivity and frequent cross-reactions in commercially available antibody-detection ELISA assays for Taenia solium cysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical and clinical performances of five immunoassays for the detection of SARS-CoV-2 antibodies in comparison with neutralization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bu.edu [bu.edu]
- 12. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-hydroxyundecanoyl-CoA: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-hydroxyundecanoyl-CoA, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound is a chemical that may cause genetic defects and is suspected of damaging fertility or the unborn child[1]. Therefore, strict adherence to proper disposal protocols is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Clothing | Protective clothing |
| Eye Protection | Safety glasses with side-shields or goggles |
| Face Protection | Face shield (if splash hazard exists) |
Work should be conducted under a chemical fume hood to avoid inhalation of any dust or aerosols[1]. Do not handle the substance until all safety precautions have been read and understood[1][2]. In case of exposure, refer to the first-aid measures outlined in the Safety Data Sheet (SDS)[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. Do not allow the product to enter drains[1].
Experimental Protocol for Disposal:
-
Container Sealing: Ensure the container holding the this compound waste is tightly and securely closed[1].
-
Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Segregation: Store the sealed and labeled waste container in a designated, locked-up area accessible only to authorized personnel[1]. This area should be dry and well-ventilated[1].
-
Waste Collection: Arrange for collection by a licensed and approved hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation[1].
-
Containment: Cover drains to prevent the chemical from entering the sewer system[1].
-
Cleanup: Carefully take up the spilled material with an absorbent material. Collect, bind, and pump off spills[1]. Avoid generating dust[1].
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.
-
Decontamination: Clean the affected area thoroughly.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 3-Hydroxyundecanoyl-CoA
Researchers and drug development professionals handling 3-hydroxyundecanoyl-CoA must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against eye irritation from dust or splashes.[1] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid respiratory tract irritation.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, such as a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment : Don the required PPE as outlined in Table 1.
-
Handling :
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Use only in a well-ventilated area or outdoors.
-
-
Storage :
-
Store in a well-ventilated place and keep the container tightly closed.
-
For long-term stability, it is often recommended to store acyl-CoA compounds at -20°C.
-
Store locked up.
-
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Collection : Collect waste material in a designated, labeled, and approved waste container.
-
Container Disposal : Dispose of the contents and container to an approved waste disposal plant.[2] Do not let the product enter drains.
-
Decontamination : Decontaminate any surfaces or equipment that may have come into contact with the chemical.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of safety procedures and the decision-making process for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
